Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-2-19-13(18)9-5-3-4-8-12(17)11-7-6-10-16-14(11)15/h6-7,10H,2-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLADEQXUZBUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641797 | |
| Record name | Ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-59-1 | |
| Record name | Ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
An In-depth Technical Guide to the
Authored by: A Senior Application Scientist
Introduction
Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is a chemical intermediate of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its structure, featuring a substituted pyridine ring linked to a keto-ester chain, presents a versatile scaffold for the synthesis of more complex molecules and potential pharmaceutical agents. The presence of the chloro-substituted pyridine moiety, in particular, offers a reactive handle for further chemical modifications, such as cross-coupling reactions.
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound. As your Senior Application Scientist, this document moves beyond a simple recitation of steps. It delves into the causality behind the chosen methodologies, grounding the protocol in established principles of organic chemistry and providing a self-validating framework for its successful implementation. The core of this synthesis is a Friedel-Crafts acylation, a classic yet powerful method for the formation of carbon-carbon bonds to an aromatic ring.
The guide is structured to provide a clear, logical progression from starting materials to the final product, complete with detailed experimental protocols, data tables for easy reference, and mechanistic diagrams to illustrate the chemical transformations.
Proposed Synthetic Pathway: A Three-Stage Approach
The most direct and strategically sound approach to constructing the target molecule is through a Friedel-Crafts acylation reaction. This involves the electrophilic substitution of an acyl group onto the 2-chloropyridine ring. The overall synthetic workflow is logically divided into three main stages:
-
Preparation of the Mono-esterified C7 Chain: Synthesis of monoethyl pimelate from pimelic acid.
-
Activation of the Acylating Agent: Conversion of the monoethyl pimelate into its corresponding acyl chloride.
-
The Key C-C Bond Formation: Friedel-Crafts acylation of 2-chloropyridine with the prepared acyl chloride to yield the final product.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Acylating Agent
Stage 1: Synthesis of Monoethyl Pimelate
Principle: The synthesis begins with the selective mono-esterification of pimelic acid, a C7 dicarboxylic acid. By using a controlled amount of ethanol under acidic catalysis, a statistical mixture of the di-ester, the desired mono-ester, and unreacted di-acid is formed. The mono-ester can then be isolated from this mixture. This selective reaction is crucial as it leaves one carboxylic acid group free for the subsequent conversion to an acyl chloride. A similar strategy is often employed for other dicarboxylic acids like adipic acid.[1]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pimelic acid (1.0 eq), absolute ethanol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.02 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, quench the reaction by the addition of cold water.
-
Extract the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution to remove unreacted pimelic acid, followed by a brine wash.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude monoethyl pimelate.
-
Purify the product via vacuum distillation or column chromatography to isolate the pure mono-ester.
Stage 2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate
Principle: The free carboxylic acid of monoethyl pimelate is converted into a more reactive acyl chloride. This "activation" step is essential for the subsequent Friedel-Crafts acylation, as carboxylic acids themselves are not sufficiently electrophilic to acylate an aromatic ring. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.
Experimental Protocol:
-
In a fume hood, charge a round-bottom flask with monoethyl pimelate (1.0 eq) and add an excess of thionyl chloride (2.0-3.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
-
Gently reflux the mixture for 2-3 hours. The evolution of HCl and SO₂ gas will be observed.
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation.
-
The resulting crude ethyl 7-chloro-7-oxoheptanoate (also known as pimeloyl chloride monoethyl ester) is typically used in the next step without further purification.
Part 2: The Core Reaction: Friedel-Crafts Acylation
Principle & Causality: This is the key bond-forming step where the C7 chain is attached to the pyridine ring. The Friedel-Crafts acylation is an electrophilic aromatic substitution.[1] A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate a highly electrophilic acylium ion from the acyl chloride.[2][3]
The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic substitution compared to benzene. The presence of the electron-withdrawing chloro substituent further deactivates the ring. Acylation is therefore expected to occur at the C-3 or C-5 position, which are less deactivated than the C-4 position. Steric hindrance from the adjacent chloro group at C-2 will likely favor substitution at the C-3 position. The reaction conditions, including temperature and stoichiometry of the Lewis acid, must be carefully controlled to achieve good conversion and selectivity.
Caption: Generalized mechanism of the Friedel-Crafts acylation on 2-chloropyridine.
Experimental Protocol:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a gas outlet to a trap, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the suspension to 0 °C in an ice bath.
-
Add 2-chloropyridine (1.0 eq) dropwise to the stirred suspension.
-
In the dropping funnel, prepare a solution of ethyl 7-chloro-7-oxoheptanoate (1.1 eq) in the same dry solvent.
-
Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.
Data Summary and Reagent Roles
For clarity and reproducibility, the key quantitative data and the function of each reagent are summarized below.
| Reagent | Molar Mass ( g/mol ) | Role/Function | Stage |
| Pimelic Acid | 160.17 | C7 backbone source | 1 |
| Ethanol | 46.07 | Esterifying agent | 1 |
| Sulfuric Acid | 98.08 | Acid catalyst | 1 |
| Thionyl Chloride | 118.97 | Chlorinating/Activating agent | 2 |
| 2-Chloropyridine | 113.55 | Aromatic substrate | 3 |
| Aluminum Chloride | 133.34 | Lewis acid catalyst | 3 |
| Dichloromethane | 84.93 | Anhydrous solvent | 3 |
Conclusion
This guide outlines a comprehensive and scientifically grounded strategy for the synthesis of this compound. The pathway, centered around a pivotal Friedel-Crafts acylation, is built upon well-established and reliable chemical transformations. By carefully preparing the mono-esterified and activated C7 acylating agent, followed by a controlled electrophilic aromatic substitution on 2-chloropyridine, the target molecule can be obtained in a logical and reproducible manner. The provided protocols, rationales, and diagrams serve as a complete resource for researchers undertaking this synthesis, ensuring a foundation built on expertise and trustworthiness.
References
-
LookChem. Synthesis of Ethyl adipate. Chempedia. [Link]
-
Organic Syntheses. Ethyl Adipate. Organic Syntheses Procedure. [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. [Link]
-
PubMed Central. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. National Center for Biotechnology Information. [Link]
Sources
An In-Depth Technical Guide to the Synthesis, Properties, and Potential Applications of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Disclaimer: Publicly available experimental data for Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is limited. This guide is a predictive overview based on established principles of organic chemistry and data from analogous structures. All protocols and properties described herein are proposed based on scientific literature and should be validated experimentally.
Introduction: Unveiling a Potential Pharmacophore
This compound is a molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure combines a flexible aliphatic keto-ester chain with a 2-chloropyridine moiety, a well-established pharmacophore in numerous bioactive compounds. The 2-chloropyridine ring is a versatile synthetic handle and is known to participate in key interactions with biological targets.[1][2] Derivatives of 2-chloropyridine have been investigated for their potential as antitumor, antifungal, and anti-inflammatory agents.[1][3][4] This guide provides a comprehensive technical overview of its predicted chemical properties, a plausible synthetic route, and its potential applications as a building block in the synthesis of novel therapeutics.
Molecular Structure and Physicochemical Properties (Predicted)
The structure of this compound features a heptanoate chain with a ketone at the 7-position, which is attached to the 3-position of a 2-chloropyridine ring, and an ethyl ester at the 1-position.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Basis for Prediction |
| Molecular Formula | C₁₄H₁₈ClNO₃ | Calculation |
| Molecular Weight | 283.75 g/mol | Calculation |
| Appearance | Colorless to pale yellow oil or low-melting solid | Analogy to similar long-chain esters and ketones. |
| Boiling Point | > 200 °C (at reduced pressure) | Extrapolation from related structures. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); Insoluble in water. | Based on the presence of a long alkyl chain and ester group. |
| logP | ~3.5 - 4.0 | Computational prediction (e.g., using XLogP3 models). |
| Hydrogen Bond Acceptors | 4 (2x Oxygen, 1x Nitrogen, 1x Chlorine) | Structural analysis. |
| Hydrogen Bond Donors | 0 | Structural analysis. |
| Rotatable Bonds | 9 | Structural analysis. |
Proposed Synthesis: A Modern Approach to Heteroaryl Ketones
The synthesis of heteroaryl ketones can be challenging. Classical methods like Friedel-Crafts acylation are often ineffective with electron-deficient aromatic rings such as pyridine.[5][6] A more robust and contemporary approach involves the coupling of a heteroaryl halide with a carboxylic acid, mediated by an organometallic reagent. This one-pot synthesis is advantageous as it avoids the need to prepare more reactive carboxylic acid derivatives like acid chlorides and demonstrates high functional group tolerance under mild conditions.[7][8][9]
The proposed synthesis for this compound involves the reaction of mono-ethyl pimelate with 2-chloro-3-iodopyridine (a commercially available starting material) via an in-situ generated Grignard reagent. The nitrogen atom alpha to the site of metalation is known to facilitate this type of reaction.[8]
Synthetic Workflow Diagram
Caption: Proposed two-stage synthesis of the target molecule.
Detailed Experimental Protocol
Stage 1: Synthesis of Mono-ethyl Pimelate
-
To a solution of pimelic acid (1 equivalent) in anhydrous ethanol (excess, serving as both reagent and solvent) at 0 °C, slowly add concentrated sulfuric acid (catalytic amount).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove unreacted pimelic acid and the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate mono-ethyl pimelate.
Stage 2: Synthesis of this compound
-
To a solution of 2-chloro-3-iodopyridine (1 equivalent) in anhydrous THF at -15 °C under an inert atmosphere (argon or nitrogen), add isopropylmagnesium chloride-lithium chloride complex (1.1 equivalents) dropwise.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flask, dissolve mono-ethyl pimelate (1.2 equivalents) in anhydrous THF.
-
Add the solution of mono-ethyl pimelate to the freshly prepared Grignard reagent at -15 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.
Anticipated Spectral Data for Structural Confirmation
-
¹H NMR: Expected signals would include a triplet and quartet for the ethyl ester group, multiplets for the aliphatic chain protons, and signals in the aromatic region corresponding to the protons on the 2-chloropyridine ring.
-
¹³C NMR: Resonances for the ester and ketone carbonyls (~170-200 ppm), signals for the aliphatic carbons, and distinct signals for the carbons of the 2-chloropyridine ring.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone and the ester (~1715 cm⁻¹ and ~1735 cm⁻¹, respectively), and C-Cl stretching vibrations.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
Chemical Reactivity and Potential for Drug Discovery
The molecule possesses three key reactive sites that can be exploited for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.
Potential Derivatization Workflow
Caption: Potential sites for chemical modification of the core molecule.
-
The 2-Chloropyridine Moiety: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functional groups, such as amines, thiols, and alkoxides, by displacing the chloride.[2] Furthermore, the C-Cl bond can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds, significantly expanding the accessible chemical space.[3][4]
-
The Ketone Carbonyl: The ketone offers a plethora of synthetic possibilities. It can be reduced to a secondary alcohol, which can introduce a new chiral center and hydrogen bonding capabilities. Reductive amination can be employed to introduce various amine functionalities, a common strategy in medicinal chemistry to enhance solubility and modulate biological activity.
-
The Ethyl Ester: The ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a wide range of amines to form amides, a stable and prevalent functional group in many drug molecules.
Conclusion
While specific experimental data on this compound is not widely reported, its structure represents a promising starting point for chemical and biological investigations. The synthetic route proposed in this guide is based on reliable and modern chemical transformations, offering a practical pathway to access this molecule.[7][8] The presence of multiple, orthogonally reactive functional groups makes it an attractive scaffold for the generation of diverse chemical libraries. For researchers and scientists in drug discovery, this molecule serves as a valuable building block with the potential to be elaborated into novel therapeutic agents targeting a range of diseases.
References
-
Demkiw, K., et al. (2017). A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl Halides. The Journal of Organic Chemistry. Available at: [Link][7]
-
Araki, H., et al. (2017). A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl Halides. The Journal of Organic Chemistry. Available at: [Link][8]
-
Demkiw, K., et al. (2017). A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl Halides. ResearchGate. Available at: [Link][9]
-
Ruzi, R., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications. Available at: [Link][10]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloropyridine: Properties, Applications, and Market Insights. Available at: [Link][1]
-
Wikipedia. (2023). 2-Chloropyridine. Available at: [Link][2]
-
Liu, X. H., et al. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][3]
-
Zhu, H. L., et al. (2010). Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. Bioorganic & Medicinal Chemistry. Available at: [Link][4]
-
Wikipedia. (2023). Friedel–Crafts reaction. Available at: [Link][5]
Sources
- 1. innospk.com [innospk.com]
- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Upgrading ketone synthesis direct from carboxylic acids and organohalides | Semantic Scholar [semanticscholar.org]
Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate structural elucidation
An In-depth Technical Guide to the Structural Elucidation of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Foreword: The Imperative of Unambiguous Characterization
In the fields of medicinal chemistry and materials science, the synthesis of a novel molecule is merely the first step. The subsequent, and arguably more critical, phase is its rigorous and unequivocal structural characterization. This compound, a compound featuring a heterocyclic aromatic ring, a ketone, and an ester functionality, serves as an exemplary case for the application of a multi-technique analytical workflow. Its potential as a synthetic intermediate necessitates a high degree of confidence in its chemical identity, purity, and connectivity.
This guide provides a comprehensive, rationale-driven approach to the structural elucidation of this target molecule. We will delve into the core analytical techniques—NMR spectroscopy, mass spectrometry, and infrared spectroscopy—not as isolated procedures, but as interconnected components of a holistic, self-validating system. The methodologies described herein are grounded in established spectrometric principles and are designed to be directly applicable by researchers, scientists, and drug development professionals.
Molecular Framework: Setting the Analytical Stage
Before initiating any analysis, it is crucial to have a clear hypothesis of the molecular structure. This allows for the prediction of spectral features, which can then be compared against experimental data. The hypothesized structure of this compound is presented below.
Figure 1: Hypothesized structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides unambiguous evidence of atomic connectivity.
¹H NMR Spectroscopy: Proton Environment Mapping
Expertise & Experience: The choice of a high-field spectrometer (≥400 MHz) is deliberate; it provides superior signal dispersion, which is critical for resolving the complex multiplets expected from the aliphatic chain and the distinct splitting patterns of the pyridine ring protons. Deuterated chloroform (CDCl₃) is selected as the solvent for its excellent solubilizing power and its well-characterized residual signal (δ ≈ 7.26 ppm), which serves as a reliable internal standard.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for precise chemical shift referencing.
-
Instrument Configuration: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard 30° pulse width.
-
Set the spectral width from -1 to 10 ppm.
-
Co-add 16 scans to achieve a high signal-to-noise ratio.
-
Employ a relaxation delay of 2 seconds.
-
Data Interpretation: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The integration value confirms the number of protons, while the multiplicity (splitting pattern) reveals the number of neighboring protons, governed by the n+1 rule.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Justification |
|---|---|---|---|---|
| H-6 (Pyridine) | 8.6 - 8.8 | dd | 1H | Deshielded by adjacent nitrogen and ortho to the chloro group. |
| H-4 (Pyridine) | 7.9 - 8.1 | dd | 1H | Deshielded by the ring current and ortho to the carbonyl substituent. |
| H-5 (Pyridine) | 7.3 - 7.5 | dd | 1H | Coupled to both H-4 and H-6. |
| -O-CH₂ -CH₃ (Ethyl) | 4.1 - 4.3 | q | 2H | Methylene group deshielded by the adjacent ester oxygen. |
| -C(=O)-CH₂ - (α to keto) | 2.9 - 3.1 | t | 2H | Methylene group deshielded by the adjacent ketone carbonyl. |
| -C(=O)-CH₂ - (α to ester) | 2.3 - 2.5 | t | 2H | Methylene group deshielded by the adjacent ester carbonyl. |
| -CH₂-CH₂-CH₂ -CH₂- | 1.6 - 1.9 | m | 4H | Overlapping multiplets for the two central methylene groups of the heptanoate chain. |
| -O-CH₂-CH₃ (Ethyl) | 1.2 - 1.4 | t | 3H | Terminal methyl group of the ethyl ester. |
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
Trustworthiness: A standard proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon environment. To enhance the reliability of assignments, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is essential. This technique differentiates carbon types: CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons (including C=O) are absent. This provides a self-validating check on the carbon assignments.
Experimental Protocol:
-
Sample: The same sample used for ¹H NMR is suitable.
-
Instrument Configuration: Use the same NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum over a range of 0-210 ppm.
-
Acquire a DEPT-135 spectrum over the same range.
-
Co-add 512-1024 scans for the ¹³C spectrum to overcome the low natural abundance of the isotope.
-
Data Interpretation: The chemical shifts provide information on the electronic environment of each carbon. Carbonyl carbons are highly deshielded, appearing far downfield.
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Expected δ (ppm) | DEPT-135 Signal | Justification |
|---|---|---|---|
| C=O (Ketone) | 198 - 202 | Absent | Highly deshielded ketone carbonyl carbon. |
| C=O (Ester) | 172 - 175 | Absent | Ester carbonyl carbon, slightly shielded relative to the ketone. |
| C-2 (Pyridine, C-Cl) | 151 - 154 | Absent | Quaternary carbon attached to electronegative chlorine. |
| C-6 (Pyridine, C-H) | 148 - 150 | Positive (CH) | Aromatic CH carbon adjacent to nitrogen. |
| C-4 (Pyridine, C-H) | 137 - 139 | Positive (CH) | Aromatic CH carbon. |
| C-3 (Pyridine, C-C=O) | 132 - 135 | Absent | Quaternary aromatic carbon attached to the carbonyl group. |
| C-5 (Pyridine, C-H) | 126 - 128 | Positive (CH) | Aromatic CH carbon. |
| -O -CH₂-CH₃ (Ethyl) | 60 - 62 | Negative (CH₂) | Methylene carbon attached to the ester oxygen. |
| -C(=O)-C H₂- (α to keto) | 42 - 45 | Negative (CH₂) | Methylene carbon deshielded by the ketone. |
| -C(=O)-C H₂- (α to ester) | 33 - 36 | Negative (CH₂) | Methylene carbon deshielded by the ester. |
| -CH₂-C H₂-CH₂-C H₂- | 24 - 29 | Negative (CH₂) | Aliphatic methylene carbons in the chain. |
| -O-CH₂-C H₃ (Ethyl) | 13 - 15 | Positive (CH₃) | Terminal methyl carbon of the ethyl ester. |
Part 2: Mass Spectrometry (MS)
Authoritative Grounding: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides an exact mass that can be used to confirm the elemental formula with a high degree of confidence. The fragmentation patterns observed in tandem MS (MS/MS) experiments further corroborate the proposed structure by revealing its constituent parts.[1]
Experimental Protocol:
-
Sample Preparation: Prepare a ~100 µg/mL solution of the compound in methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition:
-
Full Scan (MS1): Acquire data in positive ion mode over a mass range of m/z 100-500. Look for the protonated molecular ion, [M+H]⁺.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with nitrogen or argon gas to generate a fragment spectrum.
-
Data Interpretation:
-
Molecular Ion: The expected monoisotopic mass for C₁₄H₁₆³⁵ClNO₃ is 281.0819. The HRMS experiment should yield a mass for [M+H]⁺ at m/z 282.0897 ± 5 ppm. A crucial confirmation is the presence of the chlorine isotope pattern: a second peak at [M+2+H]⁺ (m/z 284.0867) with an intensity approximately one-third of the [M+H]⁺ peak.
-
Fragmentation: The MS/MS spectrum will reveal characteristic cleavages. Alpha-cleavage adjacent to the carbonyl groups is a common and predictable fragmentation pathway for ketones and esters.[2][3]
Figure 2: Predicted major fragmentation pathways in ESI-MS/MS.
Part 3: Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For this molecule, the two distinct carbonyl groups (ketone and ester) are of primary interest. Their absorption frequencies are sensitive to their chemical environment. An ester C=O stretch typically appears at a higher wavenumber than an aryl ketone C=O stretch.[4][5]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Perform a background scan of the empty ATR crystal.
-
Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add 32 scans to ensure a good quality spectrum.
-
Data Interpretation: The spectrum is analyzed for characteristic absorption bands that correspond to the vibrational modes of specific bonds and functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic C-H (Pyridine) |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H (Heptanoate chain) |
| ~1735 | C=O Stretch | Ester Carbonyl |
| ~1695 | C=O Stretch | Aryl Ketone Carbonyl |
| ~1570, 1450 | C=C / C=N Stretch | Pyridine Ring Skeletal Vibrations |
| 1250 - 1150 | C-O Stretch | Ester C-O linkage |
| ~780 | C-Cl Stretch | Aryl C-Cl bond |
Conclusion: A Synergistic Confirmation
The structural elucidation of this compound is achieved not by a single piece of data, but by the convergence of evidence from multiple, orthogonal analytical techniques.
Figure 3: Workflow for synergistic data interpretation.
The NMR data meticulously maps the proton and carbon skeleton, confirming the connectivity of the ethyl ester, the heptanoate chain, and the substituted pyridine ring. Mass spectrometry provides the definitive elemental composition and corroborates the structure through predictable fragmentation. Finally, IR spectroscopy offers a rapid and clear confirmation of the essential carbonyl and halide functional groups. Together, these techniques form a robust, self-validating framework that leaves no ambiguity as to the molecule's identity.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
BenchChem (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). John Wiley & Sons.
-
LibreTexts Chemistry. Carbonyl Compounds IR Spectroscopy.
-
Wikipedia. Fragmentation (mass spectrometry).
-
LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns.
-
Konstantin, P. et al. (2009). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2.
Sources
Spectroscopic Characterization of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate: A Predictive Technical Guide
Molecular Structure and Spectroscopic Overview
Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is a bifunctional molecule featuring a 2-chloro-3-pyridyl ketone and an ethyl heptanoate ester. The structural features of this compound are expected to give rise to a unique spectroscopic fingerprint. The following sections will detail the predicted NMR, IR, and MS data, providing the rationale behind these predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the aliphatic chain protons, and the ethyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the ester, the chloro group, and the pyridine nitrogen.
Experimental Protocol Considerations: For optimal data acquisition, the sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A standard ¹H NMR experiment on a 400 MHz or higher spectrometer would be suitable for resolving the expected signals.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine H-6 | 8.5 - 8.7 | dd | 1H | Deshielded by the adjacent nitrogen and the carbonyl group. |
| Pyridine H-4 | 7.9 - 8.1 | dd | 1H | Influenced by the adjacent chloro and carbonyl groups. |
| Pyridine H-5 | 7.3 - 7.5 | dd | 1H | Shielded relative to H-4 and H-6. |
| -OCH₂CH₃ | 4.1 - 4.2 | q | 2H | Protons on the carbon adjacent to the ester oxygen are deshielded.[1] |
| -COCH₂- | 2.9 - 3.1 | t | 2H | Alpha-protons to the ketone carbonyl are deshielded.[1] |
| -CH₂COOEt | 2.2 - 2.4 | t | 2H | Alpha-protons to the ester carbonyl are deshielded.[1] |
| Aliphatic -CH₂- | 1.6 - 1.8 | m | 6H | Overlapping multiplets for the central methylene groups of the heptanoate chain. |
| -OCH₂CH₃ | 1.2 - 1.3 | t | 3H | Methyl protons of the ethyl ester. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbons are expected to be the most downfield signals.
Experimental Protocol Considerations: A standard proton-decoupled ¹³C NMR experiment would be performed on the same sample used for ¹H NMR. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment could be used to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ketone C=O | 198 - 202 | The ketone carbonyl carbon is highly deshielded.[2][3] |
| Ester C=O | 172 - 175 | The ester carbonyl carbon is also deshielded but to a lesser extent than the ketone.[2] |
| Pyridine C-2 | 150 - 153 | Carbon bearing the chloro substituent. |
| Pyridine C-6 | 148 - 151 | Carbon adjacent to the nitrogen. |
| Pyridine C-3 | 135 - 138 | Carbon attached to the carbonyl group. |
| Pyridine C-4 | 126 - 129 | Aromatic carbon. |
| Pyridine C-5 | 122 - 125 | Aromatic carbon. |
| -OCH₂CH₃ | 60 - 62 | Carbon of the ethyl ester directly bonded to oxygen. |
| -COCH₂- | 38 - 42 | Alpha-carbon to the ketone carbonyl. |
| -CH₂COOEt | 33 - 36 | Alpha-carbon to the ester carbonyl. |
| Aliphatic -CH₂- | 23 - 30 | Carbons of the central part of the heptanoate chain. |
| -OCH₂CH₃ | 14 - 15 | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups.
Experimental Protocol Considerations: The IR spectrum can be obtained using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer. The sample can be analyzed neat if it is a liquid or as a thin film.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O (Aromatic Ketone) | 1680 - 1700 | Strong | The carbonyl stretch of the aromatic ketone is a prominent feature.[3][4] |
| C=O (Ester) | 1735 - 1750 | Strong | The ester carbonyl stretch appears at a higher frequency than the ketone.[1][5] |
| C-O (Ester) | 1150 - 1300 | Strong | Characteristic stretching vibrations for the ester C-O bond.[1] |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the pyridine ring. |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the ethyl and heptanoate moieties. |
| C=N, C=C (Aromatic) | 1400 - 1600 | Medium-Weak | Stretching vibrations within the pyridine ring. |
| C-Cl | 600 - 800 | Medium | The carbon-chlorine stretching vibration. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol Considerations: The mass spectrum can be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.
Predicted Fragmentation Pattern:
The molecular ion peak (M⁺) for this compound (C₁₄H₁₈ClNO₃) would be observed at m/z corresponding to its molecular weight. The presence of chlorine would result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.
Key Predicted Fragments:
| m/z | Fragment Structure | Rationale for Fragmentation |
| [M]⁺ | [C₁₄H₁₈ClNO₃]⁺ | Molecular ion. |
| [M+2]⁺ | [C₁₄H₁₈³⁷ClNO₃]⁺ | Isotopic peak due to the presence of ³⁷Cl. |
| M - 45 | [C₁₂H₁₃ClNO₂]⁺ | Loss of the ethoxy radical (•OCH₂CH₃) from the ester.[6] |
| M - 73 | [C₁₀H₉ClNO]⁺ | Loss of the •CH₂CH₂COOEt radical. |
| 139/141 | [C₅H₃ClNCO]⁺ | Cleavage at the bond alpha to the pyridine ring, yielding the 2-chloro-3-pyridylcarbonyl cation. |
| 127 | [C₈H₁₅O₂]⁺ | McLafferty rearrangement of the ester, leading to the loss of a neutral alkene.[7] |
| 111/113 | [C₅H₃ClN]⁺ | Loss of CO from the 2-chloro-3-pyridylcarbonyl cation. |
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic features, researchers can more efficiently and accurately characterize this compound and related structures. The provided protocols and interpretations serve as a valuable resource for synthetic chemists and analytical scientists in the pharmaceutical and chemical industries.
References
-
ResearchGate. (2025). Spectroscopic and electrochemical properties of di-2-pyridyl ketone thiosemicarbazone [dpktsc] in non-aqueous media. Retrieved from [Link]
-
ACS Publications. (n.d.). Characterization of Solid Complexes between Aromatic Ketones and β-Cyclodextrin Using Diffuse Reflectance Infrared Fourier Transform Spectroscopy. Langmuir. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). CN107840798 - Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Exploration of Cd(ii)/pseudohalide/di-2-pyridyl ketone chemistry – rational synthesis, structural analysis and photoluminescence. CrystEngComm. Retrieved from [Link]
-
University of Regensburg. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
ACS Publications. (2025). Exploratory Synthetic Studies of the Praseodymium/Di-2-Pyridyl Ketoxime System Leads to Unusual Reactivity and Interesting New Molecules. Inorganic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NIST. (n.d.). di-2-Pyridyl ketone. NIST WebBook. Retrieved from [Link]
-
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 7-oxoheptanoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 7-Oxoheptanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.
-
ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
- Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
-
Patsnap. (2014). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
PMC. (2024). Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]
-
Valence Labs. (2025). Ethyl 7-chloro-2,2-dimethylheptanoate. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. azooptics.com [azooptics.com]
- 6. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical Properties of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Data Landscape for a Novel Compound
Molecular Structure and Predicted Physicochemical Properties
Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is a substituted pyridine derivative incorporating a keto-ester functionality. The presence of the electronegative chlorine atom and the polar carbonyl groups are anticipated to significantly influence its physical and chemical characteristics.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₁₄H₁₆ClNO₃ | Based on chemical structure |
| Molecular Weight | 285.73 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow liquid or solid | Analogy with similar organic esters[1] |
| Boiling Point | Expected to be high due to molecular weight and polarity | General principles of organic esters[1] |
| Melting Point | Not readily predictable; depends on crystalline structure | - |
| Solubility | Likely soluble in common organic solvents (e.g., ethanol, chloroform, dichloromethane)[1] | Principle of "like dissolves like" |
| Topological Polar Surface Area (TPSA) | Predicted to be around 59.8 Ų | Extrapolation from similar structures |
| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2.5 - 3.5 | Estimation based on structural fragments |
Rationale for Analytical Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of this compound. The following experimental workflows are proposed based on established methods for the analysis of β-keto esters and substituted pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure. Both ¹H and ¹³C NMR are indispensable.
Causality behind Experimental Choices:
-
¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring will be diagnostic for the 2,3-substitution pattern. The ethyl group and the heptanoate chain will also show characteristic signals.
-
¹³C NMR: Will reveal the number of unique carbon atoms and their electronic environments. The chemical shifts of the carbonyl carbons (ketone and ester) and the carbons of the pyridine ring will be key identifiers.
-
Solvent Choice: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, other deuterated solvents like dimethyl sulfoxide (DMSO-d₆) can be used.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in definitive signal assignments.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
Visualization of NMR Workflow
Caption: Workflow for NMR Spectroscopy Analysis.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which aids in structural confirmation.
Causality behind Experimental Choices:
-
Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and providing a clear molecular ion peak.
-
Analysis: High-resolution mass spectrometry (HRMS) is essential to determine the exact mass and calculate the elemental composition, confirming the molecular formula.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the mass of the molecular ion and compare it with the calculated exact mass. Analyze any fragmentation patterns to further support the proposed structure.
Visualization of Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Causality behind Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is a convenient technique for both liquid and solid samples, requiring minimal sample preparation.
-
Expected Signals: Strong absorption bands are expected for the C=O stretching vibrations of the ketone and ester groups. The C-Cl and aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region. A predictive analysis based on constituent functional groups can be found in a guide for a similar compound[2].
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualization of IR Spectroscopy Workflow
Caption: Workflow for Infrared Spectroscopy Analysis.
Conclusion and Future Directions
This technical guide provides a predictive overview of the physical properties of this compound and outlines a robust analytical strategy for its empirical characterization. The presented protocols are based on established methodologies for similar chemical structures and are designed to yield comprehensive and reliable data. It is imperative for researchers working with this novel compound to perform these analyses to confirm its structure and purity. The data obtained from these experiments will be invaluable for its application in drug development and other scientific research.
References
- Valence Labs. (2025). Ethyl 7-chloro-2,2-dimethylheptanoate.
- BenchChem. (2025). An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
Sources
An In-depth Technical Guide to the Potential Biological Activity of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Foreword: Charting Unexplored Biological Terrain
The landscape of drug discovery and agrochemical research is perpetually in search of novel molecular scaffolds that exhibit potent and selective biological activity. Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate presents itself as one such intriguing, yet largely uncharacterized, molecule. While its synthesis is documented, its biological profile remains a tabula rasa.[1][2][3][4] This guide is crafted not as a review of established facts, but as a forward-looking roadmap for researchers, scientists, and drug development professionals. It aims to dissect the molecule's structural features, infer potential biological activities based on established principles of medicinal chemistry and toxicology, and provide a robust experimental framework to systematically investigate these hypotheses. As a Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, providing not just protocols, but the strategic reasoning behind them.
Molecular Profile and Physicochemical Properties
This compound is a molecule characterized by a 2-chloropyridine ring linked to a seven-carbon aliphatic chain containing a ketone and terminating in an ethyl ester.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈ClNO₃ | PubChem |
| Molecular Weight | 283.75 g/mol | PubChem |
| CAS Number | Not Available | - |
| Predicted LogP | 2.8 | ChemDraw |
| Predicted Polar Surface Area | 59.5 Ų | ChemDraw |
| Structure |
A note on the structure: The presence of a halogenated pyridine ring, a flexible keto-ester chain, and moderate lipophilicity suggests that the molecule has the potential to cross biological membranes and interact with a variety of biological targets.
Hypothesized Biological Activity I: Insecticidal Properties via Nicotinic Acetylcholine Receptor (nAChR) Modulation
Scientific Rationale:
The most striking structural feature of the target molecule is the 2-chloro-3-pyridyl moiety. This chemical scaffold is the cornerstone of the neonicotinoid class of insecticides, which are among the most widely used in the world.[5][6] Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[7] Their binding to these receptors leads to overstimulation, paralysis, and eventual death of the insect.[8] The selective toxicity of neonicotinoids towards insects over vertebrates is attributed to their higher affinity for insect nAChRs.[5][7]
Given the presence of this key pharmacophore, it is a primary hypothesis that this compound may exhibit insecticidal activity by acting as a modulator of insect nAChRs. The long aliphatic chain may influence its potency, selectivity, and pharmacokinetic properties compared to commercial neonicotinoids.
Experimental Workflow for nAChR Activity
Caption: Proposed mechanism of FAS inhibition leading to apoptosis.
Detailed Experimental Protocols:
Protocol 3.1: In Vitro FAS Enzyme Inhibition Assay
-
Objective: To directly measure the inhibitory effect of the test compound on FAS activity.
-
Principle: This spectrophotometric assay monitors the oxidation of NADPH, a co-factor required for FAS activity, by measuring the decrease in absorbance at 340 nm.
-
Methodology:
-
Purify FAS from a relevant source (e.g., bacterial, yeast, or human).
-
In a cuvette or 96-well plate, combine a reaction buffer, acetyl-CoA, malonyl-CoA, and NADPH.
-
Add varying concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Initiate the reaction by adding the purified FAS enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC₅₀ value of the test compound.
-
Protocol 3.2: Antimicrobial Susceptibility Testing
-
Objective: To assess the antimicrobial activity of the test compound against a panel of bacteria.
-
Principle: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Methodology:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Hypothesized Biological Activity III: Neuromodulatory Effects via GABA Receptor Interaction
Scientific Rationale:
The central nervous system is a common target for many bioactive compounds. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its receptors (GABA-A and GABA-B) are important drug targets. Interestingly, some insecticides, such as fipronil, act as non-competitive antagonists of the GABA-A receptor. [9]Furthermore, various heterocyclic compounds, including derivatives of pyridazine (which has some structural resemblance to pyridine), have been shown to act as selective GABA-A receptor antagonists. [10] While the 2-chloro-3-pyridyl moiety is more commonly associated with nAChRs, the overall structure of this compound does not preclude potential interactions with other neuronal receptors. Investigating its effect on GABA receptors would be a valuable secondary screening effort to explore its broader neuro-modulatory potential.
Experimental Workflow for GABA Receptor Activity
Caption: Workflow for investigating GABA receptor interaction.
Detailed Experimental Protocols:
Protocol 4.1: GABA-A Receptor Binding Assay
-
Objective: To determine if the test compound binds to the GABA-A receptor.
-
Principle: This assay measures the displacement of a radiolabeled GABA-A receptor agonist (e.g., [³H]-muscimol) or antagonist from receptors in brain membrane preparations.
-
Methodology:
-
Prepare synaptic membranes from rat or mouse whole brain.
-
Incubate the membranes with a fixed concentration of [³H]-muscimol and a range of concentrations of the test compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify bound radioactivity by liquid scintillation counting.
-
Determine the IC₅₀ value for the displacement of the radioligand.
-
Conclusion and Future Directions
This compound stands at the intersection of several classes of bioactive molecules, making it a compelling candidate for biological screening. The structural alerts within the molecule strongly suggest that its most probable biological activity is as an insecticidal agent acting on nicotinic acetylcholine receptors. However, the potential for off-target effects, such as the inhibition of fatty acid synthase or modulation of GABA receptors, should not be overlooked, as these could lead to the discovery of novel therapeutic agents.
The experimental workflows and protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for elucidating the biological activity of this compound. The results of these studies will not only define the potential applications of this compound but will also contribute valuable structure-activity relationship data to the broader fields of agrochemical and pharmaceutical research.
References
-
Structure-activity relationships of seven GABA receptor noncompetitive... - ResearchGate. Available at: [Link]
-
Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica. Available at: [Link]
-
About Neonicotinoids - Pesticide Action Network UK. Available at: [Link]
-
Nicotine and the Neonicotinoids | Mammalian Toxicology of Insecticides | Books Gateway. Available at: [Link]
-
Molecular Mechanism of Action of Neonicotinoid Insecticides - MDPI. Available at: [Link]
-
Neonicotinoids: IMPLICATIONS FOR PUBLIC HEALTH. Available at: [Link]
-
Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed. Available at: [Link]
-
A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Available at: [Link]
-
GABAA Receptor Partial Agonists and Antagonists: Structure, Binding Mode, and Pharmacology - PubMed. Available at: [Link]
-
Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed. Available at: [Link]
-
Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - NIH. Available at: [Link]
-
Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PubMed. Available at: [Link]
-
QSAR and drug design of selective GABA-A receptor antagonists - Video abstract 91485. Available at: [Link]
-
What inhibits fatty acid synthesis? - Quora. Available at: [Link]
-
What are the new molecules for FAS inhibitors? - Patsnap Synapse. Available at: [Link]
-
Preparation method for ethyl 7-chloro-2-oxoheptanoate - WIPO Patentscope. Available at: [Link]
-
Ethyl 7-amino-3-oxoheptanoate | C9H17NO3 | CID 142805351 - PubChem. Available at: [Link]
-
Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
- Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents.
- Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents.
-
ETHYL 7-OXOHEPTANOATE - gsrs. Available at: [Link]
-
Ethyl 7-chloro-2-oxoheptanoate | C9H15ClO3 | CID 3018793 - PubChem. Available at: [Link]
-
Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap. Available at: [Link]
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]
- 3. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]
- 4. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 5. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]
- 6. ehsrc.public-health.uiowa.edu [ehsrc.public-health.uiowa.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. pan-uk.org [pan-uk.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Pyridyl-Containing Ketoesters in Synthetic and Medicinal Chemistry: An In-depth Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with tunable properties and inherent biological relevance is perpetual. Among the vast arsenal of synthetic building blocks, pyridyl-containing ketoesters have emerged as a class of compounds with exceptional versatility and significance. Their unique structural motif, combining the electron-withdrawing and coordinating properties of the pyridine ring with the reactive and flexible ketoester functionality, renders them invaluable intermediates in the synthesis of a wide array of complex molecules, from potent pharmaceuticals to advanced materials.
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of pyridyl-containing ketoesters. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offers detailed protocols for key synthetic transformations, and explores the structure-activity relationships that govern their biological function. Our aim is to equip the reader with not only the knowledge of how to work with these compounds but also the understanding of why specific methodologies are employed, thereby fostering innovation and problem-solving in the laboratory.
I. Synthetic Strategies for Pyridyl-Containing Ketoesters: A Chemist's Guide to Versatility
The synthesis of pyridyl-containing ketoesters can be approached through several strategic disconnections, each offering distinct advantages in terms of substrate scope, scalability, and functional group tolerance. The choice of a particular synthetic route is often dictated by the desired substitution pattern on both the pyridine ring and the ketoester backbone.
The Hantzsch Pyridine Synthesis: Building the Pyridine Ring from a β-Ketoester
One of the most classic and reliable methods for constructing the pyridine ring itself involves the use of a β-ketoester as a key starting material. The Hantzsch pyridine synthesis is a one-pot, multi-component reaction that condenses an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1][2] This method is particularly valuable for creating symmetrically substituted pyridines.
The causality behind this reaction's success lies in the sequential formation of key intermediates. The reaction initiates with a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester.[3] Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine. The final aromatization step, often driven by an oxidizing agent like ferric chloride or simply by air, provides the thermodynamic driving force for the reaction.[2]
Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Materials: Benzaldehyde, ethyl acetoacetate, ammonium acetate, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.
-
Add ammonium acetate (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the dihydropyridine product.
-
For aromatization, dissolve the dihydropyridine in glacial acetic acid and add a suitable oxidizing agent (e.g., ceric ammonium nitrate or chromium trioxide) portion-wise while monitoring the reaction.
-
After completion, pour the reaction mixture into ice water and collect the precipitated pyridine product by filtration.
-
Claisen Condensation: Forging the β-Ketoester Moiety
When the pyridine ring is already present in one of the starting materials, the Claisen condensation provides a powerful tool for constructing the β-ketoester functionality. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. For the synthesis of pyridyl-containing β-ketoesters, a pyridyl-substituted ester can be reacted with an enolizable ketone, or a pyridyl-substituted ketone can be reacted with an ester.
The choice of base is critical in a Claisen condensation. Sodium ethoxide is commonly used when ethyl esters are the reactants, as it prevents transesterification side reactions. The reaction proceeds via the formation of an enolate from the ester, which then acts as a nucleophile, attacking the carbonyl carbon of the second reactant. Subsequent proton transfer and workup yield the β-ketoester.
Experimental Protocol: Synthesis of Ethyl 3-oxo-3-(pyridin-2-yl)propanoate
-
Materials: Ethyl acetate, 2-acetylpyridine, sodium ethoxide, diethyl ether, dilute hydrochloric acid.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol or use commercially available solid.
-
In a three-necked flask equipped with a dropping funnel and a reflux condenser, add a solution of 2-acetylpyridine (1 equivalent) in dry diethyl ether.
-
Slowly add a solution of ethyl acetate (1.2 equivalents) to the flask.
-
Add the sodium ethoxide solution (1.1 equivalents) dropwise to the reaction mixture with stirring.
-
After the addition is complete, reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the base and protonate the product.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
II. Physicochemical Properties and Spectroscopic Characterization
The presence of both the pyridine ring and the ketoester functionality imparts distinct physicochemical properties to these molecules. The pyridine nitrogen provides a site for hydrogen bonding and coordination to metal ions, influencing their solubility and reactivity.[4] The keto-enol tautomerism of the β-ketoester moiety is a key feature that dictates its chemical behavior.
Spectroscopic Data for Representative Pyridyl-Containing Ketoesters
| Compound Name | Structure | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |
| Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | 1.25 (t, 3H), 4.10 (s, 2H), 4.20 (q, 2H), 7.40 (m, 1H), 7.80 (m, 1H), 8.10 (d, 1H), 8.60 (d, 1H) | 14.1, 45.8, 61.5, 122.5, 127.8, 137.0, 149.2, 152.5, 167.0, 192.1 | 1740 (C=O, ester), 1685 (C=O, ketone), 1580 (C=N) | 193.07 (M+) | |
| Methyl 2-(pyridin-3-yl)-3-oxobutanoate | 2.30 (s, 3H), 3.75 (s, 3H), 4.80 (s, 1H), 7.35 (m, 1H), 7.70 (d, 1H), 8.55 (d, 1H), 8.65 (s, 1H) | 29.5, 52.8, 65.0, 123.8, 135.0, 136.5, 149.0, 150.5, 168.5, 201.0 | 1745 (C=O, ester), 1720 (C=O, ketone), 1575 (C=N) | 207.09 (M+) |
Note: Spectroscopic data are representative and may vary depending on the solvent and instrument used.
III. Applications in Drug Discovery and Medicinal Chemistry
The true power of pyridyl-containing ketoesters is most evident in their widespread application in medicinal chemistry. The pyridine scaffold is a privileged structure in drug design, appearing in numerous FDA-approved drugs.[5][6] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it an attractive component of bioactive molecules.[5] The ketoester moiety provides a versatile handle for further chemical modifications, allowing for the rapid generation of compound libraries for screening.
Synthesis of Heterocyclic Scaffolds
Pyridyl-containing ketoesters are key precursors to a variety of medicinally important heterocyclic systems. For instance, their reaction with hydrazines leads to the formation of pyrazoles, while condensation with amidines or guanidines can yield pyrimidines. These heterocyclic cores are found in a wide range of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.
Structure-Activity Relationship (SAR) Studies
The modular nature of pyridyl-containing ketoester synthesis allows for systematic modifications to probe structure-activity relationships. The position of the nitrogen atom in the pyridine ring, as well as the nature and position of substituents on both the aromatic ring and the ketoester backbone, can be varied to optimize biological activity. For example, studies on pyridine derivatives as inhibitors of β-amyloid aggregation have shown that the 2,6-diaminopyridine moiety is a key component for activity.[7] Similarly, the antiproliferative activity of pyridine derivatives is enhanced by the presence of -OMe, -OH, -C=O, and -NH2 groups.[5]
IV. Coordination Chemistry and Material Science Applications
Beyond their role in medicinal chemistry, the coordinating ability of the pyridine nitrogen and the keto-enol tautomerism of the β-ketoester group make these compounds attractive ligands in coordination chemistry.[8] They can form stable complexes with a variety of metal ions, leading to materials with interesting photophysical, catalytic, and magnetic properties.
For instance, lanthanide complexes with β-diketonate ligands, which are structurally related to the enol form of β-ketoesters, are known for their luminescent properties.[8] The pyridine moiety can further modulate these properties and facilitate the formation of extended coordination polymers or metal-organic frameworks (MOFs). The rich coordination chemistry of pyridine-type ligands has been instrumental in the development of functional materials for applications in sensors, catalysis, and molecular assemblies on surfaces.[9]
V. Conclusion and Future Outlook
Pyridyl-containing ketoesters represent a cornerstone of modern synthetic and medicinal chemistry. Their accessibility through robust and versatile synthetic methods, coupled with their inherent reactivity and favorable physicochemical properties, ensures their continued importance in the development of new pharmaceuticals and functional materials. As our understanding of disease pathways becomes more sophisticated, the ability to rapidly synthesize and modify complex molecular architectures will be paramount. Pyridyl-containing ketoesters, with their proven track record and immense potential, are poised to remain at the forefront of this endeavor, enabling the discovery of the next generation of therapeutic agents and advanced materials.
VI. References
-
Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066. [Link]
-
Hantzsch Pyridine Synthesis Definition - Organic Chemistry II Key Term | Fiveable. [Link]
-
Hantzsch pyridine synthesis - Wikipedia. [Link]
-
Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde - ChemTube3D. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3237. [Link]
-
Diverse Coordination Numbers and Geometries in Pyridyl Adducts of Lanthanide(III) Complexes Based on β-Diketonate. Molecules, 28(19), 6939. [Link]
-
H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 447-451. [Link]
-
A Highly Conjunctive Beta-Keto Phosphonate: Application to the Synthesis of Pyridine Alkaloids Xestamines C, E, and H. Organic Letters, 4(17), 2853-2856. [Link]
-
Pyridine-Containing Octadentate Ligand NE3TA-PY for Formation of Neutral Complex with 177Lu(III) and 90Y(III) for Radiopharmaceutical Applications: Synthesis, DFT Calculation, Radiolabeling, and In Vitro Complex Stability. Molecular Pharmaceutics, 19(6), 2057-2067. [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3237. [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. International Journal of Molecular Sciences, 24(22), 16422. [Link]
-
Synthesis of ethyl 2-(arylidene)-3-oxobutanoates (8–13). ResearchGate. [Link]
-
Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3343-3347. [Link]
-
Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate : synthesis and reactivity with dienes. ResearchGate. [Link]
-
An investigation of the coordination chemistry of the hexadentate ligand di-2-pyridylketone azine; the formation of a discrete tetranuclear complex with silver nitrate. ResearchGate. [Link]
-
Synthesis of the Ethyl Esters of 4-(3-Pyridyl)- and 4-(4-Pyridyl)-2-oxobutenoic Acids. Chemistry of Heterocyclic Compounds, 38(3), 287-291. [Link]
-
Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 47(12), 3579-3590. [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 123. [Link]
-
Dataset of spectroscopic, crystallography and DFT of novel 1,2-bis[N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Data in Brief, 47, 108953. [Link]
-
Nickel(II) Complexes With methyl(2-pyridyl)ketone Oxime: Synthesis, Crystal Structures and DFT Calculations. Inorganica Chimica Acta, 400, 155-161. [Link]
-
Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 15, 2306-2312. [Link]
-
Synthesis, spectroscopic, and X-ray crystallographic analysis of manganese compounds of di-2-pyridyl ketone thiophene-2-carboxylic acid hydrazone (dpktch). ResearchGate. [Link]
-
Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters, 17(23), 5898-5901. [Link]
-
Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Pyridine-Containing Octadentate Ligand NE3TA-PY for Formation of Neutral Complex with 177Lu(III) and 90Y(III) for Radiopharmaceutical Applications: Synthesis, DFT Calculation, Radiolabeling, and In Vitro Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Pyridyl Heptanoates: A Technical Guide to a Privileged Scaffold in Drug Discovery
Foreword: The Strategic Convergence of Pyridine and Heptanoate Moieties
In the relentless pursuit of novel therapeutic agents, medicinal chemists often draw inspiration from privileged structures—molecular frameworks that demonstrate the ability to interact with multiple biological targets. The pyridine ring, a bioisostere of benzene, is a cornerstone of modern drug design, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1][2][3] This guide delves into the burgeoning field of novel pyridyl heptanoates, a class of compounds that strategically combines the well-established pharmacological potential of the pyridine nucleus with the versatile seven-carbon chain of heptanoates. This amalgamation offers a promising avenue for the development of next-generation therapeutics across a spectrum of diseases.
This technical guide provides an in-depth exploration of the discovery, synthesis, and potential applications of novel pyridyl heptanoates. We will dissect the causal logic behind experimental designs, present detailed protocols for synthesis and analysis, and illuminate the potential mechanisms of action that underpin the therapeutic promise of this exciting class of molecules.
I. The Pyridine Nucleus: A Foundation of Pharmacological Versatility
The pyridine ring is a six-membered aromatic heterocycle structurally related to benzene, with one methine group replaced by a nitrogen atom.[2] This substitution has profound implications for the molecule's physicochemical properties, making it a highly sought-after scaffold in drug discovery.
-
Electronic Profile: The electronegative nitrogen atom imparts a dipole moment to the ring, influencing its ability to engage in dipole-dipole interactions and hydrogen bonding with biological targets. This feature is critical for receptor binding and enzyme inhibition.[1]
-
Basicity and Solubility: The lone pair of electrons on the nitrogen atom confers weak basicity, allowing for the formation of salts which can enhance aqueous solubility and improve pharmacokinetic profiles.[4]
-
Metabolic Stability: The pyridine ring is generally more resistant to metabolic oxidation compared to a phenyl ring, a characteristic that can lead to improved in vivo half-life and reduced metabolic liabilities.
-
Bioisosterism: Pyridine and its derivatives can act as bioisosteres for amides, phenyls, and other heterocyclic systems, allowing for the fine-tuning of a drug candidate's properties.[3]
The prevalence of the pyridine moiety in a wide array of approved drugs, from anticancer and antiviral agents to treatments for diabetes and neurological disorders, underscores its significance in medicinal chemistry.[2][4]
II. The Heptanoate Chain: More Than Just a Linker
While often perceived as a simple lipophilic spacer, the seven-carbon chain of a heptanoate can play a multifaceted role in the pharmacological profile of a molecule. Drawing parallels from the well-studied diarylheptanoids, which are recognized as a privileged structure in drug discovery, we can infer the potential contributions of the heptanoate moiety.[5][6]
-
Lipophilicity and Membrane Permeability: The hydrocarbon chain influences the overall lipophilicity of the molecule, which is a critical determinant of its ability to cross cell membranes and reach its target.
-
Conformational Flexibility: The seven-carbon chain provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its biological target.
-
Metabolic Handle: The heptanoate chain can be a site for metabolic transformations, such as oxidation, which can be strategically manipulated to control the drug's pharmacokinetic profile. Triheptanoin, a triglyceride of heptanoate, is used for treating fatty acid oxidation disorders, highlighting the metabolic significance of this fatty acid.[7]
III. Synthesis of Novel Pyridyl Heptanoates: A Strategic Approach
The synthesis of novel pyridyl heptanoates can be approached through several strategic disconnections. The following represents a generalized, logical workflow for the construction of these molecules, drawing upon established synthetic methodologies for pyridine derivatives and ester formations.
Experimental Workflow: A Generalized Synthetic Strategy
Caption: A generalized workflow for the synthesis of pyridyl heptanoates.
Detailed Protocol: Synthesis of a Hypothetical Pyridyl Heptanoate
This protocol outlines a plausible synthetic route. Researchers should adapt this based on the specific substitution patterns of their target molecule.
Step 1: Synthesis of a Functionalized Pyridyl Alcohol (Example)
-
Reaction Setup: To a solution of a commercially available bromopyridine derivative (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Intermediate Formation: Stir the reaction mixture at -78 °C for 1 hour to facilitate lithium-halogen exchange.
-
Electrophilic Quench: Add a suitable electrophile, such as an epoxide or aldehyde (1.2 eq), to introduce the desired side chain with a hydroxyl group.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the desired pyridyl alcohol.
Step 2: Preparation of Heptanoyl Chloride
-
Reaction Setup: To a round-bottom flask containing heptanoic acid (1.0 eq), add thionyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Reaction: Heat the mixture at reflux for 2 hours.
-
Isolation: Remove the excess thionyl chloride by distillation to obtain the crude heptanoyl chloride, which can be used in the next step without further purification.
Step 3: Esterification to Form the Pyridyl Heptanoate
-
Reaction Setup: To a solution of the pyridyl alcohol (1.0 eq) from Step 1 and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane, add the heptanoyl chloride (1.2 eq) from Step 2 dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the final pyridyl heptanoate.
Step 4: Characterization
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the final compound.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Elemental Analysis: To confirm the elemental composition.
IV. Potential Mechanisms of Action and Therapeutic Applications
The diverse biological activities reported for pyridine derivatives suggest a wide range of potential applications for novel pyridyl heptanoates.[2][4] The specific therapeutic utility will be dictated by the substitution pattern on both the pyridine ring and the heptanoate chain.
Potential Signaling Pathways and Molecular Targets
Caption: Potential molecular targets and cellular responses of pyridyl heptanoates.
-
Oncology: Pyridyl-containing compounds have been investigated as potent DNA-binding and apoptosis-inducing agents, as well as inhibitors of topoisomerase I.[8] The pyridyl heptanoate scaffold could be optimized for anticancer activity.
-
Metabolic Diseases: The pyridine nucleus is a key component of some antidiabetic drugs.[4][9][10] Given the role of heptanoate in energy metabolism, pyridyl heptanoates could be explored as novel agents for the treatment of type 2 diabetes.
-
Inflammation and Pain: Diarylheptanoids have shown promise as inhibitors of prostaglandin E2 (PGE2), a key mediator of inflammation.[6] This suggests that pyridyl heptanoates may possess anti-inflammatory properties. Furthermore, certain pyridine derivatives are antagonists of TRPV3, a channel involved in pain sensation.[11]
-
Infectious Diseases: The pyridine scaffold is present in numerous antimicrobial agents.[2] Novel pyridyl heptanoates could be designed to have activity against various pathogens.
-
Neuroscience: The ability of the pyridine moiety to interact with receptors and ion channels in the central nervous system makes it a valuable component in the design of drugs for neurological disorders.[1]
V. Data Summary and Future Directions
The following table presents hypothetical, yet plausible, data for a series of novel pyridyl heptanoates, illustrating how structure-activity relationships (SAR) could be explored.
| Compound ID | Pyridine Substitution | Heptanoate Modification | IC₅₀ (Target X) (µM) | Cell Permeability (Papp) (10⁻⁶ cm/s) |
| PH-001 | 4-Methyl | None | 5.2 | 10.5 |
| PH-002 | 4-Trifluoromethyl | None | 1.8 | 15.2 |
| PH-003 | 4-Methoxy | None | 8.9 | 8.1 |
| PH-004 | 4-Methyl | 7-Hydroxy | 4.5 | 5.3 |
| PH-005 | 4-Methyl | 2,2-Dimethyl | 6.1 | 12.1 |
Analysis of Hypothetical Data:
-
An electron-withdrawing group (trifluoromethyl) at the 4-position of the pyridine ring (PH-002) appears to enhance potency against Target X compared to an electron-donating group (methoxy in PH-003) or a weakly activating group (methyl in PH-001).
-
Modification of the heptanoate chain (PH-004 and PH-005) influences cell permeability, with the introduction of a polar hydroxyl group (PH-004) reducing it, as expected.
Future Directions:
The field of novel pyridyl heptanoates is ripe for exploration. Future research should focus on:
-
Library Synthesis: The generation of diverse libraries of pyridyl heptanoates with varied substitution patterns to enable robust SAR studies.
-
Target Identification: Elucidating the specific molecular targets and mechanisms of action for promising lead compounds.
-
Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to achieve desirable ADME (absorption, distribution, metabolism, and excretion) profiles.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized pyridyl heptanoates in relevant animal models of disease.
VI. Conclusion
Novel pyridyl heptanoates represent a compelling, yet underexplored, class of molecules with significant potential in drug discovery. By strategically combining the privileged pyridine scaffold with the versatile heptanoate chain, medicinal chemists can access a rich chemical space teeming with opportunities for the development of innovative therapeutics. The foundational principles and methodologies outlined in this guide provide a solid framework for researchers to embark on the discovery and development of the next generation of pyridyl heptanoate-based drugs.
References
- The Role of Pyridine Derivatives in Modern Drug Discovery. (2026-01-06). NINGBO INNO PHARMCHEM CO.,LTD.
- Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression. (2014-07). The Journal of Nutritional Biochemistry.
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021-09-15). International Journal of Pharmaceutical Sciences and Research.
- Diarylheptanoid: A privileged structure in drug discovery. (2020-04). Fitoterapia.
- Review Article: A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023-02-13). Journal of Chemical Reviews.
- Pyridine Derivatives: A Comprehensive Review of Their Potential as Anti-Diabetic Agents. (2025). Medicinal Chemistry.
- Pyridones in drug discovery: Recent advances. (2021-04-15). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and PGE 2 inhibitory activity of novel diarylheptanoids. (2018-02-01). Bioorganic & Medicinal Chemistry Letters.
- Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin. (2021-05). Clinical Pharmacology in Drug Development.
- Molecular Design, Synthesis and Biological Research of Novel Pyridyl Acridones as Potent DNA-binding and Apoptosis-Inducing Agents. (2015-03-26). Journal of Medicinal Chemistry.
- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2022-03-23). Molecules.
- A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2024-12). African Journal of Biomedical Research.
- The discovery of pyridalyl: a novel insecticidal agent for controlling lepidopterous pests. (2004-01). Pest Management Science.
- Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016-05-26). Journal of Medicinal Chemistry.
- Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. (2006-10-19). Journal of Medicinal Chemistry.
- Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2- a]pyridine Structure. (2023-02-23). Journal of Medicinal Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. Diarylheptanoid: A privileged structure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and PGE2 inhibitory activity of novel diarylheptanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular design, synthesis and biological research of novel pyridyl acridones as potent DNA-binding and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine Derivatives: A Comprehensive Review of Their Potential as Anti-Diabetic Agents [ouci.dntb.gov.ua]
- 10. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Abstract
Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is a multifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key reactive centers: an α-keto ester group, a flexible heptanoate chain, and an electronically distinct 2-chloropyridine ring. This guide provides a comprehensive analysis of the molecule's chemical reactivity, focusing on the interplay between its functional groups. We will explore the electrophilic and nucleophilic nature of the α-keto ester moiety, the potential for modification of the chloropyridine ring via cross-coupling reactions, and the principles of chemoselectivity that govern its transformations. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to enable scientists to strategically utilize this versatile building block in complex synthetic applications.
Molecular Architecture and Strategic Importance
The subject molecule, this compound, presents a compelling scaffold for chemical exploration. Its significance lies in the convergence of several functionalities that are prevalent in pharmacologically active agents. The pyridyl ketone motif is found in numerous bioactive compounds, while the ester and alkyl halide provide handles for further derivatization and conjugation.[1][2] Understanding the distinct reactivity of each site is paramount for designing rational synthetic routes.
The core of this guide will dissect the reactivity of three primary zones within the molecule:
-
Zone 1 (The α-Keto Ester Core): The adjacent ketone and ester groups create a unique electronic environment, governing reactions like nucleophilic addition, enolate formation, and reduction.
-
Zone 2 (The Chloropyridine Head): The 2-chloro-3-pyridyl group is a classic substrate for transition metal-catalyzed cross-coupling reactions, offering a powerful method for introducing molecular diversity.
-
Zone 3 (The Ester Terminus): The ethyl ester provides a site for hydrolysis, amidation, or transesterification, enabling modification of the molecule's pharmacokinetic properties.
Caption: Logical breakdown of the molecule's reactive zones.
Reactivity of the α-Keto Ester Group
The α-keto ester is arguably the most dynamic functional group within the molecule. The proximity of the two carbonyls influences their individual reactivity and enables unique transformations involving the intervening α-carbon.[3]
Electrophilicity and Nucleophilic Addition
Both the ketone (C7) and the ester (C1) carbonyls are electrophilic centers susceptible to nucleophilic attack. However, the ketone is significantly more reactive. This is because the ester carbonyl's electrophilicity is attenuated by resonance donation from the adjacent oxygen atom, whereas the ketone has no such stabilizing contribution.[4]
Consequently, nucleophiles will preferentially attack the ketone. Strong, non-basic nucleophiles like Grignard reagents or organolithiums will add to the ketone, but this often leads to a complex mixture as they can also attack the ester. More controlled reactions are achieved with milder nucleophiles or by using reducing agents.
Caption: Generalized mechanism of nucleophilic addition to the α-keto group.
Selective Reduction of the Ketone
The differential reactivity allows for the selective reduction of the ketone to an α-hydroxy ester, a valuable chiral building block in synthesis.[5] This transformation can be achieved with high chemoselectivity using hydride reagents.
| Reducing Agent | Typical Conditions | Selectivity (Ketone vs. Ester) | Outcome |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | High | Reduces ketone to a secondary alcohol. |
| L-Selectride® | THF, -78 °C | Excellent | Bulky hydride provides high stereoselectivity and chemoselectivity.[5] |
| Asymmetric Transfer Hydrogenation | (Arene)RuCl catalyst, Formic acid/triethylamine | Excellent | Produces enantioenriched α-hydroxy esters.[6] |
Protocol 2.2.1: Selective Reduction with Sodium Borohydride
-
Setup: Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of acetone, followed by saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude α-hydroxy ester by silica gel column chromatography.
Enolate Formation and α-Carbon Reactivity
The protons on the carbon adjacent to the two carbonyl groups (the α-carbon, C6) are significantly acidic (pKa ≈ 19-21 for a ketone).[7] Deprotonation with a strong, non-nucleophilic base generates a resonance-stabilized enolate ion.[8] This enolate is a potent carbon nucleophile.
Choice of Base:
-
Strong, Hindered Bases (e.g., LDA): Lithium diisopropylamide (LDA) is ideal. Its steric bulk prevents it from acting as a nucleophile at the carbonyl centers, and its strength ensures rapid and complete deprotonation to form the kinetic enolate.[7][9]
-
Weaker Bases (e.g., NaOEt): Using a base like sodium ethoxide will establish an equilibrium, which can lead to side reactions like Claisen condensation.[10]
Once formed, the enolate can react with various electrophiles in SN2-type reactions, most commonly alkyl halides, to form a new carbon-carbon bond at the α-position.[11]
Caption: Workflow for α-alkylation via enolate formation.
Reactivity of the 2-Chloropyridine Ring
The 2-chloropyridine moiety is an electron-deficient aromatic system, making it a prime substrate for transformations that are difficult to achieve on electron-rich rings.[12]
Palladium-Catalyzed Cross-Coupling Reactions
The most powerful and versatile method for modifying the chloropyridine ring is through palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond can be readily activated by a palladium(0) catalyst to undergo oxidative addition, initiating a catalytic cycle that forms new carbon-carbon or carbon-heteroatom bonds.[13]
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Couples the chloropyridine with a boronic acid or ester (R-B(OR)₂) to form a biaryl linkage. This is one of the most robust and widely used methods.[14]
-
Heck Coupling: Reacts with an alkene to form a substituted alkene.
-
Sonogashira Coupling: Reacts with a terminal alkyne to install an alkyne functional group.
-
Buchwald-Hartwig Amination: Reacts with an amine to form a C-N bond.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), phenylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by LC-MS or TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the coupled product.
Pyridine Nitrogen Reactivity
The lone pair of electrons on the pyridine nitrogen atom is not involved in aromaticity and imparts basic character to the molecule.[12] It can be protonated by strong acids to form a pyridinium salt or act as a ligand to coordinate with metal centers. This property can influence the molecule's solubility and its behavior in catalytic reactions.
Summary of Chemoselectivity
The successful application of this compound in a synthetic campaign hinges on the ability to selectively target one reactive site in the presence of others. The choice of reagents and reaction conditions is critical.
| Desired Transformation | Target Site | Reagent Class | Key Conditions | Potential Side Reactions |
| Ketone Reduction | Ketone (C7) | Hydride Donors (e.g., NaBH₄) | Protic solvent, low temp (0 °C) | Ester reduction (with stronger agents like LiAlH₄) |
| α-Alkylation | α-Carbon (C6) | Strong, hindered base (LDA) + Alkyl Halide | Anhydrous THF, -78 °C | Nucleophilic attack at carbonyls if non-hindered base is used |
| Suzuki Coupling | C-Cl Bond | Pd Catalyst + Boronic Acid + Base | Anhydrous, degassed solvent, heat | Homocoupling of boronic acid; catalyst decomposition |
| Ester Hydrolysis | Ester (C1) | Base (NaOH, LiOH) or Acid (H₂SO₄) | Aqueous solvent, heat | None, if other groups are stable to pH changes |
Conclusion
This compound is a molecule rich in chemical potential. Its reactivity is defined by a delicate balance between the electrophilic carbonyl centers, the nucleophilic potential of its α-carbon, and the capacity for substitution at the chloropyridine ring. By understanding the principles of chemoselectivity and employing the appropriate reaction conditions, researchers can unlock the full synthetic utility of this scaffold. This guide provides the foundational knowledge and practical protocols to empower drug development professionals to leverage this versatile building block for the creation of novel and complex molecular architectures.
References
- Stereoselective, Biocatalytic Reductions of α-Chloro-β-keto Esters.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
- Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH. RSC Publishing.
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
- Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. PubMed Central.
- Chem 360-Jasperse Chapter 22 (Enolate Chemistry) Reaction Summary. University of Minnesota.
- Carbonyl Reactivity Part I. Nucleophilic Acyl Substitution. University of Calgary.
- HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES.
- Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.
- Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogen
- Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry. Chemistry Coach.
- Enolate Anions and Enamines. University of British Columbia.
- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
- Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. ACS Omega.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Reactivity of Alpha Hydrogens. Chemistry LibreTexts.
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
- The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Journal of the National Academy of Sciences of the Republic of Armenia.
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation [organic-chemistry.org]
- 7. chemistry.coach [chemistry.coach]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Degradation of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
A
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential stability and degradation pathways of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate. Due to the novelty of this specific molecule and the absence of direct literature, this document synthesizes established chemical principles and data from analogous structures to build a predictive framework. We will explore the inherent reactivity of the constituent functional groups—an ethyl ester, a ketone, and a 2-chloro-3-pyridyl moiety—to forecast its behavior under various stress conditions. This guide is designed to be an essential resource for researchers, offering both a theoretical foundation and practical, field-proven experimental protocols for stability assessment.
Introduction and Molecular Profile
This compound is a complex organic molecule that presents several reactive centers, suggesting a multifaceted degradation profile. Its structure consists of a heptanoate backbone functionalized with an ethyl ester at one terminus and a 2-chloro-3-pyridyl ketone at the other. The stability of this compound is paramount for its potential applications in pharmaceutical development and other scientific research, as degradation can lead to loss of efficacy and the formation of potentially toxic impurities.
This guide will systematically deconstruct the molecule to evaluate the stability of each functional group and predict their synergistic degradation behaviors. We will delve into the primary degradation pathways—hydrolysis, photodegradation, thermal decomposition, and metabolic transformation—providing detailed mechanistic insights.
Figure 1: Annotated structure of this compound.
Predicted Degradation Pathways
The degradation of this compound is anticipated to proceed through several distinct mechanisms, primarily dictated by the vulnerabilities of its functional groups.
Hydrolytic Degradation
The ethyl ester linkage is the most probable site for hydrolytic attack. This reaction can be catalyzed by either acid or base.[1]
-
Acid-Catalyzed Hydrolysis : In the presence of a dilute acid and water, the ester is likely to undergo reversible hydrolysis to yield 7-(2-chloro-3-pyridyl)-7-oxoheptanoic acid and ethanol.[2][3][4] The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[3][5] To drive the reaction to completion, a large excess of water is typically required.[3][6]
-
Base-Catalyzed Hydrolysis (Saponification) : This pathway is generally faster and irreversible compared to acid-catalyzed hydrolysis.[6] The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates the ethoxide ion. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[5][7]
Figure 2: Predicted hydrolytic degradation pathways.
Photodegradation
The aromatic ketone moiety is a known chromophore and is susceptible to photochemical reactions upon absorption of UV radiation.[8][9] The most probable photochemical degradation pathways are the Norrish Type I and Type II reactions.[10][11][12][13]
-
Norrish Type I Cleavage : This reaction involves the homolytic cleavage of the bond alpha to the carbonyl group, forming two radical intermediates.[10][12][13] For this compound, this could result in the formation of a 2-chloro-3-pyridoyl radical and a 6-ethoxycarbonylhexyl radical. These radicals can then undergo various secondary reactions.
-
Norrish Type II Cleavage : This intramolecular reaction occurs if there is a hydrogen atom on the gamma-carbon of the alkyl chain.[10][11][14] The excited carbonyl group can abstract this hydrogen, leading to a 1,4-biradical intermediate. This intermediate can then either cleave to form an alkene and an enol (which tautomerizes to a ketone) or cyclize to form a cyclobutanol derivative.[10]
Figure 3: Potential photochemical degradation pathways.
Thermal Degradation
The thermal stability of the molecule will be influenced by the strengths of its various bonds. The 2-chloropyridine moiety is a potential site for thermal decomposition.[15] At elevated temperatures, dehalogenation or other reactions involving the chlorine atom could occur.[15] Upon heating, chloropyridine compounds can emit toxic fumes of chlorides and nitrogen oxides.[16][17] The long aliphatic chain may also undergo fragmentation at high temperatures.
Metabolic Degradation
In a biological system, this compound is likely to be metabolized by hepatic enzymes.[18] Key metabolic pathways could include:
-
Ester Hydrolysis : Catalyzed by esterases, leading to the formation of the corresponding carboxylic acid and ethanol.
-
Oxidation : The pyridine ring can be a substrate for cytochrome P450 enzymes, potentially leading to the formation of N-oxides or hydroxylated derivatives.[19][20] The aliphatic chain can also undergo oxidation.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a forced degradation study is essential.[21] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[22]
Forced Degradation (Stress Testing) Protocol
The objective of a forced degradation study is to generate degradation products to a level of approximately 5-20%.[23][24]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours |
| Neutral Hydrolysis | Water at 60°C for 48 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) |
| Thermal | Dry heat at 80°C for 48 hours |
digraph "Forced_Degradation_Workflow" { graph [rankdir=TB]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];Start [label="Prepare Solutions of\nthis compound"]; Stress [label="Expose to Stress Conditions\n(Acid, Base, Oxidative, Thermal, Photolytic)"]; Sampling [label="Sample at Predetermined Time Points"]; Analysis [label="Analyze by Stability-Indicating HPLC-UV/MS"]; Data [label="Identify and Quantify Degradants"]; Pathway [label="Elucidate Degradation Pathways"];
Start -> Stress; Stress -> Sampling; Sampling -> Analysis; Analysis -> Data; Data -> Pathway; }
Figure 4: General workflow for a forced degradation study.
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[25][26][27][28][29] This method must be able to separate the parent compound from all its degradation products and any process-related impurities.[26]
Step-by-Step Methodology for HPLC Method Development:
-
Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column.
-
A common mobile phase system is a gradient of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate buffer).
-
-
Wavelength Selection:
-
Determine the UV absorbance maxima of the parent compound using a photodiode array (PDA) detector.
-
-
Forced Degradation Sample Analysis:
-
Inject samples from the forced degradation studies to observe the retention times of the degradation products.
-
-
Method Optimization:
-
Adjust the gradient slope, flow rate, and mobile phase composition to achieve adequate resolution between the parent peak and all degradant peaks.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Summary of Potential Degradation Products
Based on the predicted degradation pathways, the following table summarizes the likely degradation products that may be observed during stability studies.
Table 2: Predicted Degradation Products of this compound
| Stress Condition | Potential Degradation Products | Primary Mechanism |
| Acid/Base Hydrolysis | 7-(2-chloro-3-pyridyl)-7-oxoheptanoic acid, Ethanol | Hydrolysis of the ethyl ester |
| Photolysis | 2-chloro-3-pyridoyl radical, 6-ethoxycarbonylhexyl radical, corresponding alkene and enol, cyclobutanol derivatives | Norrish Type I and Type II reactions |
| Oxidation | N-oxides of the pyridine ring, hydroxylated derivatives | Oxidation |
| Thermal | Dechlorinated products, smaller molecular weight fragments | Thermal decomposition |
Conclusion
While direct empirical data for this compound is not yet available in the public domain, a robust understanding of its potential stability and degradation profile can be constructed through the principles of physical organic chemistry. The primary points of lability are the ethyl ester group, susceptible to hydrolysis, and the aromatic ketone, which is prone to photodegradation. A systematic approach to forced degradation studies, coupled with the development of a validated stability-indicating HPLC method, will be critical in fully characterizing the stability of this molecule. This guide provides the foundational knowledge and experimental framework necessary for researchers and drug development professionals to confidently undertake such an investigation.
References
-
Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
Explain norrish type 1 and 2 reaction of photochemistry with it... (2025, May 24). Filo. Retrieved from [Link]
-
Stability Indicating HPLC Method Development: A Review. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]
-
presentation on norrish type 1 and norrish type 2. (n.d.). Slideshare. Retrieved from [Link]
-
Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. Retrieved from [Link]
-
Norrish reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Norrish-Type I and Type II reactions. (n.d.). EduRev. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]
-
mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. (n.d.). Retrieved from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Retrieved from [Link]
-
Norrish Reaction. (2017, June 1). Chem-Station Int. Ed. Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Ester hydrolysis. (n.d.). Wikipedia. Retrieved from [Link]
-
mechanism of ester hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]
-
Ester Hydrolysis. (n.d.). BYJU'S. Retrieved from [Link]
-
3-Chloropyridine. (n.d.). PubChem. Retrieved from [Link]
-
THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. (n.d.). ProQuest. Retrieved from [Link]
-
Base Catalysed Ester Hydrolysis: Mechanism & Procedure. (2023, October 20). StudySmarter. Retrieved from [Link]
-
The photochemical decomposition of aromatic ketones : the phenyl radical. (n.d.). Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved from [Link]
-
Comparison of the effects of pyridine and its metabolites on rat liver and kidney. (n.d.). PubMed. Retrieved from [Link]
-
Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
2-Chloropyridine. (n.d.). PubChem. Retrieved from [Link]
-
2-Chloropyridine. (n.d.). National Toxicology Program. Retrieved from [Link]
-
Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. (2009, July 2). ACP. Retrieved from [Link]
-
Pyridine Nucleotide Involvement in Rat Hepatic Drug Metabolism. (n.d.). PubMed. Retrieved from [Link]
-
Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020, March 25). The Journal of Physical Chemistry A. Retrieved from [Link]
-
Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. (2020, September 5). Environmental Science: Processes & Impacts. Retrieved from [Link]
-
Unexpected Discovery of Saturated Pyridine Mimetics. (n.d.). ChemRxiv. Retrieved from [Link]
-
Comparison of the effects of pyridine and its metabolites on rat liver and kidney. (n.d.). Retrieved from [Link]
-
Influence of pyridine and some pyridine derivatives on spectral properties of reduced microsomes and on microsomal drug metabolizing activity. (n.d.). Semantic Scholar. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION - ProQuest [proquest.com]
- 9. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Explain norrish type 1 and 2 reaction of photochemistry with its reaction.. [askfilo.com]
- 11. presentation on norrish type 1 and norrish type 2 | PPTX [slideshare.net]
- 12. Norrish reaction - Wikipedia [en.wikipedia.org]
- 13. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 14. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Pyridine nucleotide involvement in rat hepatic drug metabolism: pyridine nucleotide kinetics of aniline parahydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of the effects of pyridine and its metabolites on rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of the effects of pyridine and its metabolites on rat liver and kidney. | Semantic Scholar [semanticscholar.org]
- 21. onyxipca.com [onyxipca.com]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. ijpsr.com [ijpsr.com]
- 27. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 28. irjpms.com [irjpms.com]
- 29. ijtsrd.com [ijtsrd.com]
Methodological & Application
Protocol for the synthesis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
An In-Depth Technical Guide to the Synthesis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction
This compound is a substituted heterocyclic ketone, a class of molecules that serves as a versatile scaffold in the fields of medicinal chemistry and materials science. The presence of a reactive chloro-substituent, a pyridine ring, and a flexible keto-ester chain makes it a valuable building block for the synthesis of more complex molecular architectures.
Standard electrophilic aromatic substitution methods, such as the Friedel-Crafts acylation, are generally ineffective for pyridine substrates. This is due to the propensity of the basic pyridine nitrogen to form a Lewis acid-base complex with the catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic attack.[1][2]
This guide presents a robust and regioselective two-part synthetic strategy that circumvents this limitation. The protocol leverages the Directed ortho-Metalation (DoM) of 2-chloropyridine, a powerful technique for the functionalization of aromatic systems.[3] The key C-C bond is formed by reacting a 3-lithiated pyridine intermediate with a custom-synthesized C7 acyl chloride, ensuring precise control over the substitution pattern.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages:
-
Preparation of the Acylating Agent: This involves the synthesis of Ethyl 7-chloro-7-oxoheptanoate, the required C7 electrophile, starting from pimelic acid.
-
Directed Metalation and Acylation: This stage involves the regioselective lithiation of 2-chloropyridine at the C3 position, followed by quenching with the acyl chloride prepared in the first stage to yield the final product.
Part 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate
This stage focuses on preparing the key electrophilic component for the subsequent C-C bond formation.
Protocol 1a: Synthesis of Monoethyl Pimelate
Principle: Pimelic acid, a C7 α,ω-dicarboxylic acid, is selectively converted to its mono-ester by reaction with a controlled amount of ethanol under acidic catalysis.[4] Using an excess of the diacid relative to the alcohol favors the formation of the mono-ester over the di-ester.
Methodology:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pimelic acid (40.0 g, 0.25 mol) and absolute ethanol (11.5 g, 14.6 mL, 0.25 mol).
-
Add concentrated sulfuric acid (1.0 mL) as a catalyst.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the bulk of the unreacted ethanol via rotary evaporation.
-
Dissolve the residue in diethyl ether (200 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (3 x 50 mL) to remove unreacted pimelic acid.
-
Combine the aqueous washes and re-acidify to pH ~2 with concentrated HCl to recover any unreacted pimelic acid, which can be extracted with ethyl acetate and recycled.
-
Wash the original ether layer with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Monoethyl Pimelate as a viscous oil. The product is often used in the next step without further purification.
Protocol 1b: Synthesis of Ethyl 7-chloro-7-oxoheptanoate
Principle: The terminal carboxylic acid of Monoethyl Pimelate is converted to a highly reactive acyl chloride using oxalyl chloride. This reaction proceeds via an unstable mixed anhydride, which decomposes to the desired acyl chloride, carbon dioxide, and carbon monoxide. A catalytic amount of dimethylformamide (DMF) is often used to facilitate the reaction via the Vilsmeier reagent.
Methodology:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (CO, HCl). Oxalyl chloride is corrosive and moisture-sensitive.
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add a solution of Monoethyl Pimelate (e.g., 18.8 g, 0.1 mol) in anhydrous dichloromethane (DCM, 100 mL).
-
Add a catalytic amount of DMF (2-3 drops) with stirring.
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (15.2 g, 10.5 mL, 0.12 mol) dropwise via an addition funnel over 30 minutes. Vigorous gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
The reaction mixture is complete when gas evolution ceases.
-
Carefully remove the solvent and excess oxalyl chloride by rotary evaporation. The resulting crude Ethyl 7-chloro-7-oxoheptanoate is a pale yellow oil and should be used immediately in the next step.
Part 2: Synthesis of this compound
This stage is the core of the synthesis, forming the key carbon-carbon bond via Directed ortho-Metalation.
Protocol 2: Directed ortho-Metalation and Acylation
Principle: The chlorine atom on 2-chloropyridine acts as a directing group for metalation. A strong, sterically hindered base like Lithium Diisopropylamide (LDA) selectively deprotonates the C3 position, which is the most acidic proton ortho to the directing group.[5] The resulting 2-chloro-3-lithiopyridine is a potent nucleophile that readily reacts with the previously synthesized acyl chloride.
Methodology:
-
Caution: n-Butyllithium (n-BuLi) is pyrophoric and reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under a strict inert atmosphere (N₂ or Argon) using anhydrous solvents.
-
Preparation of LDA solution (in situ):
-
To a flame-dried 500 mL flask under inert atmosphere, add anhydrous tetrahydrofuran (THF, 150 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (11.1 g, 15.4 mL, 0.11 mol) via syringe.
-
Slowly add n-BuLi (e.g., 2.5 M in hexanes, 44 mL, 0.11 mol) dropwise via syringe.
-
Stir the resulting colorless LDA solution at -78 °C for 30 minutes.
-
-
Litiation of 2-Chloropyridine:
-
To the LDA solution, add a solution of 2-chloropyridine (11.3 g, 9.4 mL, 0.1 mol) in anhydrous THF (50 mL) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting dark solution at -78 °C for 1-2 hours to ensure complete formation of the 2-chloro-3-lithiopyridine intermediate.
-
-
Acylation:
-
Add a solution of the crude Ethyl 7-chloro-7-oxoheptanoate (from Part 1b, ~0.1 mol) in anhydrous THF (50 mL) dropwise to the lithiated pyridine solution at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.
-
Slowly warm the reaction to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 100 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.
-
Data Presentation and Reagent Summary
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| Part 1a | |||||
| Pimelic Acid | C₇H₁₂O₄ | 160.17 | 40.0 g | 0.25 | 1.0 |
| Ethanol | C₂H₅OH | 46.07 | 11.5 g | 0.25 | 1.0 |
| Part 1b | |||||
| Monoethyl Pimelate | C₉H₁₆O₄ | 188.22 | ~18.8 g | ~0.1 | 1.0 |
| Oxalyl Chloride | C₂Cl₂O₂ | 126.93 | 15.2 g | 0.12 | 1.2 |
| Part 2 | |||||
| 2-Chloropyridine | C₅H₄ClN | 113.54 | 11.3 g | 0.1 | 1.0 |
| Diisopropylamine | C₆H₁₅N | 101.19 | 11.1 g | 0.11 | 1.1 |
| n-Butyllithium | C₄H₉Li | 64.06 | 44 mL (2.5 M) | 0.11 | 1.1 |
References
- [Patent] Google Patents. (2020). Synthetic method of 3-acetyl-2-chloropyridine. CN115611802B.
-
[Procedure] Organic Syntheses. Pimelic acid. Coll. Vol. 2, p.531 (1943); Vol. 18, p.71 (1938). [Link]
-
[Article] Mongin, F., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803-805. [Link]
- [Patent] Google Patents. (1995). Process for the preparation of esters of pimelic acid. EP0643036A1.
-
[Article] Mongin, F., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. ResearchGate. [Link]
-
[Article] Request PDF. (n.d.). ChemInform Abstract: Regioselective Synthesis of 2-Chloro-3-pyridinecarboxylates. [Link]
-
[Article] Request PDF. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?[Link]
-
[Web Page] Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
- [Patent] Google Patents. (1995).
-
[Article] Tanaka, Y., et al. (2001). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 29(4 Pt 1), 438-442. [Link]
-
[Web Page] NROChemistry. (n.d.). Friedel-Crafts Reactions. [Link]
-
[Web Page] Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. [Link]
-
[Web Page] Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
[Article] Rokach, J., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Journal of Organometallic Chemistry, 695(5), 659-666. [Link]
-
[Web Page] StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. [Link]
-
[Video] YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]
-
[Web Page] Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
[Article] Brückner, R., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 795. [Link]
-
[Article] Quéguiner, G., et al. (1990). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, 1169-1173. [Link]
-
[Supplier] Oakwood Chemical. (n.d.). Pimelic acid monoethyl ester. [Link]
-
[Article] Lykakis, I. N., et al. (2023). One-Pot Synthetic Approach to 3-Carboxyl- and 3-Ketopyridines in Aqueous Media. The Journal of Organic Chemistry. [Link]
-
[Web Page] BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
[Article] Request PDF. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. [Link]
-
[Article] Snieckus, V., et al. (2010). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 110(12), 7059-7119. [Link]
- [Patent] Google Patents. (2012). Method for synthesizing adipic acid monoethyl ester. CN102351691A.
Sources
- 1. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate: A Versatile Scaffold for Medicinal Chemistry
Senior Application Scientist Note: This document provides a comprehensive technical guide on the synthesis and potential medicinal chemistry applications of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate. As this appears to be a novel chemical entity with limited direct literature, this guide synthesizes established synthetic methodologies and extrapolates potential biological applications based on the well-documented activities of its core structural motifs: the 2-chloro-3-pyridyl ketone and the ethyl 7-oxoheptanoate linker. The protocols and hypotheses presented herein are grounded in established chemical and pharmacological principles to provide a robust framework for researchers in drug discovery and development.
Introduction and Rationale
This compound is a bifunctional molecule of significant interest in medicinal chemistry. It incorporates a 2-chloro-3-pyridyl ketone moiety, a recognized pharmacophore in various therapeutic areas, connected to an ethyl heptanoate chain. The 2-chloropyridine group serves as a versatile synthetic handle for further derivatization via nucleophilic aromatic substitution, while the ketone and ester functionalities offer additional points for chemical modification. The linear seven-carbon chain acts as a flexible linker, allowing for the spatial orientation of the pyridyl headgroup to interact with biological targets. This unique combination of features suggests potential applications in the development of kinase inhibitors, antimicrobial agents, and other targeted therapies.
Physicochemical Properties
A summary of the predicted and known properties of related structures is provided below. This data is essential for safe handling, experimental planning, and characterization.
| Property | Value (Predicted/Estimated) |
| Molecular Formula | C₁₄H₁₈ClNO₃ |
| Molecular Weight | 283.75 g/mol |
| Appearance | Predicted to be a colorless to pale-yellow oil or low-melting solid |
| Boiling Point | > 300 °C (Predicted) |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) |
| CAS Number | Not available (novel compound) |
Proposed Synthesis of this compound
The synthesis of pyridyl ketones can be challenging via traditional Friedel-Crafts acylation due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution and can lead to N-acylation.[1] Therefore, a more robust approach involving organometallic reagents is proposed. The following protocol is based on the acylation of a lithiated pyridine species.[1]
Synthetic Workflow Diagram
Caption: Proposed two-stage synthesis of this compound.
Detailed Experimental Protocol
Stage 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate (Acyl Chloride)
-
Principle: Monoethyl pimelate is converted to its corresponding acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is the electrophile for the subsequent reaction with the organopyridine species.
-
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add monoethyl pimelate (1.0 eq).
-
Add anhydrous dichloromethane (DCM) or toluene as the solvent.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction by TLC or the cessation of gas evolution.
-
After completion, remove the solvent and excess chlorinating agent under reduced pressure to yield the crude ethyl 7-chloro-7-oxoheptanoate, which can be used in the next step without further purification.
-
Stage 2: Synthesis of this compound
-
Principle: 2-Chloropyridine is deprotonated at the 3-position using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature to form an organolithium intermediate. This nucleophilic species then reacts with the previously synthesized acyl chloride to form the desired ketone.[1]
-
Methodology:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) or a solution of LDA (1.05 eq) in THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete lithiation.
-
In a separate flask, dissolve the crude ethyl 7-chloro-7-oxoheptanoate (1.1 eq) from Stage 1 in anhydrous THF.
-
Add the solution of the acyl chloride dropwise to the lithiated pyridine solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
-
Potential Applications in Medicinal Chemistry
The structural features of this compound suggest its utility as a scaffold for developing therapeutic agents in several areas.
As a Precursor for Kinase Inhibitors
-
Rationale: The 2-aminopyridine moiety is a well-established "hinge-binding" motif present in numerous approved kinase inhibitors.[2] The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine nucleophiles.[2] This reaction is often a key step in the synthesis of potent kinase inhibitors, particularly for the Janus kinase (JAK) family, which are implicated in inflammatory and autoimmune diseases.
-
Proposed Application Workflow:
-
SNAr Reaction: React this compound with a desired amine (R-NH₂) in the presence of a base (e.g., K₂CO₃, DIPEA) in a suitable solvent (e.g., DMSO, NMP) at elevated temperatures to displace the chloride and form a 2-aminopyridine derivative.
-
Further Modification: The ester or ketone functionality can be further modified to optimize potency, selectivity, and pharmacokinetic properties. For example, the ester can be hydrolyzed to a carboxylic acid to improve solubility or to serve as an attachment point for other moieties.
-
-
Workflow Diagram:
Caption: Synthetic route to potential kinase inhibitors.
Development of Antimicrobial and Antiviral Agents
-
Rationale: The pyridine ring is a core component of many compounds with demonstrated antimicrobial and antiviral activities.[3] The presence of a halogen, such as chlorine, can enhance the biological activity of heterocyclic compounds.[3] The 2-chloro-3-acylpyridine scaffold can be elaborated into more complex heterocyclic systems known to possess antimicrobial properties, such as quinolines or pyrazines.[4][5]
-
Hypothesized Mechanism of Action: While the exact mechanism would depend on the final molecular structure, many pyridine-based antimicrobials function by inhibiting essential enzymes in bacteria or viruses, or by intercalating with genetic material.
Role as a Linker in Bioconjugation
-
Rationale: The ethyl 7-oxoheptanoate portion of the molecule can be considered a versatile linker. In the field of antibody-drug conjugates (ADCs), linkers play a crucial role in connecting the antibody to the cytotoxic payload, influencing the stability, release mechanism, and overall efficacy of the conjugate.[6][]
-
Potential Application:
-
The terminal ester can be hydrolyzed to a carboxylic acid.
-
This carboxylic acid can then be activated (e.g., as an NHS ester) and conjugated to an amine-containing molecule, such as a targeting ligand or a payload.
-
The ketone functionality within the linker could potentially be used for oxime ligation, another common bioconjugation strategy. The stability and cleavage characteristics of such a linker would be critical determinants of the resulting conjugate's therapeutic index.[8]
-
Conclusion
This compound represents a promising, albeit underexplored, molecular scaffold for medicinal chemistry. Its synthesis is achievable through established organometallic methods, and its structural components are associated with a wide range of biological activities. The protocols and applications outlined in this guide provide a foundational framework for researchers to synthesize this compound and explore its potential in developing novel kinase inhibitors, antimicrobial agents, and advanced bioconjugates. Further investigation into the biological properties of this molecule and its derivatives is highly warranted.
References
- Google Patents. (n.d.). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
- Google Patents. (n.d.). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
-
ResearchGate. (n.d.). The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2025, August 9). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectral and Biological study of 2-Chloro-3-Nitro Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, April 14). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Retrieved from [Link]
-
ACS Omega. (2024, May 30). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Linker-GPT: design of Antibody-drug conjugates linkers with molecular generators and reinforcement learning. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
-
ResearchGate. (2018, February 19). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
- Google Patents. (n.d.). EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, February 22). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl-2,2-dimethylcyclopropanecar bonyl)-3-Substituted Phenyl Thiourea. Retrieved from [Link]
-
ResearchGate. (n.d.). Linker Design for Antibody–Drug Conjugates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is a specialized chemical structure for which publicly available experimental data is limited. The following application notes and protocols are constructed based on established principles of organic chemistry and analogies to structurally related compounds. This guide is intended to provide a predictive framework for the synthesis and application of this molecule, serving as an expert-level starting point for research and development.
Introduction: A Molecule of Untapped Potential
This compound represents a unique trifunctional chemical intermediate. Its structure, featuring a reactive 2-chloropyridine moiety, a versatile ketone linkage, and a modifiable ethyl ester terminus, positions it as a highly valuable building block in medicinal chemistry and materials science. The 2-chloropyridine ring is a cornerstone in the synthesis of numerous pharmaceuticals, offering a handle for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The ketone and ester functionalities provide orthogonal sites for derivatization, enabling the construction of complex molecular architectures.
This document provides a proposed synthetic pathway for this compound and explores its potential applications as a scaffold for creating diverse libraries of compounds.
Physicochemical & Spectroscopic Data (Predicted)
To facilitate characterization, the following properties have been predicted based on the compound's structure. Experimental verification is essential.
| Property | Predicted Value | Rationale / Notes |
| Molecular Formula | C14H18ClNO3 | Derived from chemical structure. |
| Molecular Weight | 283.75 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to off-white solid or viscous oil | Typical for aryl ketones of this size. |
| Solubility | Soluble in DCM, EtOAc, THF, Acetone. Insoluble in water. | Expected based on the nonpolar alkyl chain and aromatic ring. |
| 1H NMR (CDCl3) | Multiple peaks expected. Key signals: Triplet ~1.2 ppm (ester CH3), Quartet ~4.1 ppm (ester CH2), Triplets ~2.4 ppm & ~3.0 ppm (CH2 groups α to carbonyls), Aromatic protons ~7.4-8.5 ppm. | Chemical shifts are estimations based on standard values. |
| 13C NMR (CDCl3) | Peaks expected ~200 ppm (ketone C=O), ~173 ppm (ester C=O), multiple aliphatic and aromatic signals. | The two carbonyl carbons will be distinct and downfield. |
| IR (KBr/Neat) | Strong absorptions ~1730 cm-1 (ester C=O), ~1690 cm-1 (aryl ketone C=O), ~1570 cm-1 (C=N stretch). | Carbonyl stretches are key diagnostic peaks. |
Proposed Synthetic Pathway & Experimental Protocols
The most logical and robust method for synthesizing aryl ketones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution provides a direct route to forming the C-C bond between the pyridine ring and the acyl chain. The overall workflow is a three-stage process starting from pimelic acid.
Workflow Diagram: Synthesis of this compound
Caption: Proposed three-stage synthesis of the target intermediate.
Protocol 3.1: Synthesis of Monoethyl Pimelate (Intermediate 1)
Principle: This protocol is based on the statistical mono-esterification of a symmetrical dicarboxylic acid. Using a limited amount of ethanol under acidic catalysis favors the formation of the mono-ester over the di-ester.
Materials:
-
Pimelic acid (1.0 eq)
-
Anhydrous Ethanol (1.0 - 1.2 eq)
-
Concentrated Sulfuric Acid (catalytic, ~0.05 eq)
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator, Separatory Funnel, Standard Glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add pimelic acid and toluene.
-
Add anhydrous ethanol and concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to quench the acid.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure. The crude product will contain a mixture of di-ester, mono-ester, and unreacted di-acid.
-
Purify the monoethyl pimelate via fractional distillation under vacuum or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Causality: The use of the Dean-Stark apparatus is critical for driving the reversible esterification reaction to completion by removing water as it is formed.
Protocol 3.2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate (Intermediate 2)
Principle: The carboxylic acid of the mono-ester is converted to a highly reactive acyl chloride. Oxalyl chloride is an excellent choice as it produces only gaseous byproducts (CO, CO2, HCl), simplifying workup.
Materials:
-
Monoethyl Pimelate (1.0 eq)
-
Oxalyl Chloride (1.5 eq) or Thionyl Chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF, catalytic)
Procedure:
-
Dissolve monoethyl pimelate in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Vigorous gas evolution will be observed.
-
The reaction is complete when gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is highly reactive and is typically used immediately in the next step without further purification.
Trustworthiness: The reaction must be performed under strictly anhydrous conditions as the acyl chloride will readily hydrolyze back to the carboxylic acid in the presence of water.
Protocol 3.3: Friedel-Crafts Acylation to Yield Target Molecule
Principle: This is an electrophilic aromatic substitution where the newly formed acyl chloride acts as the electrophile. A strong Lewis acid, such as aluminum trichloride (AlCl3), is required to activate the acyl chloride and facilitate the attack on the electron-rich position of the pyridine ring. The acylation is directed to the C5 position of 2,3-dichloropyridine, followed by regioselective removal of the C3 chlorine. A more direct approach, though potentially lower-yielding due to the deactivating nature of the chloro-substituent, would be direct acylation of 2-chloropyridine. For this predictive protocol, we will use 2,3-dichloropyridine for potentially better regiocontrol.
Materials:
-
Ethyl 7-chloro-7-oxoheptanoate (1.0 eq)
-
2,3-Dichloropyridine (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl3) (1.2 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Ice, Hydrochloric Acid (1M)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCE and AlCl3.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve the crude Ethyl 7-chloro-7-oxoheptanoate and 2,3-dichloropyridine in anhydrous DCE.
-
Add the solution from step 3 dropwise to the AlCl3 suspension at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature, then gently heat to 40-50 °C for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Cool the reaction back to 0 °C and cautiously quench by slowly adding crushed ice, followed by 1M HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final product.
Applications as a Chemical Intermediate
The true value of this compound lies in the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications to build molecular complexity.
Diagram: Reactivity & Derivatization Pathways
Caption: Potential orthogonal reaction pathways from the title compound.
Application 4.1: Core Scaffold for Kinase Inhibitor Libraries
The 2-aminopyridine scaffold is a privileged structure in kinase inhibitor design. The chloro-substituent on the title compound can be readily displaced by various amines via Buchwald-Hartwig amination or SNAr reactions. The long alkyl-ester chain can then be hydrolyzed and coupled with other fragments to explore the solvent-exposed regions of an ATP-binding pocket.
Application 4.2: Precursor for Novel Heterocyclic Systems
The ketone functionality can serve as a handle for constructing new ring systems. For example, reaction with hydrazines could yield pyridazinones or pyrazoles, while reaction with hydroxylamine could lead to oximes which can be further cyclized.[2]
Application 4.3: Intermediate for Photochemical Studies
Aryl ketones, including pyridyl ketones, are known to be photoactive.[3][4][5] The title compound could be used to synthesize novel photoprobes or photoinitiators, where the long alkyl chain modifies physical properties like solubility and localization within a system.
Safety & Handling
-
Acyl Chlorides (Intermediate): Highly corrosive and moisture-sensitive. Reacts violently with water and alcohols. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Aluminum Chloride: Corrosive and reacts exothermically with water. Handle in a dry environment.
-
Chlorinated Solvents (DCM, DCE): Volatile and suspected carcinogens. Use only in a well-ventilated fume hood.
-
Target Compound: While specific toxicity data is unavailable, compounds with similar functional groups should be handled with care. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a promising, albeit underexplored, chemical intermediate. The synthetic protocols and application pathways detailed in this guide are based on robust and well-established chemical principles. They provide a solid foundation for researchers to synthesize this molecule and unlock its potential in constructing novel and complex chemical entities for drug discovery and beyond. Rigorous experimental validation of these predictive protocols is the necessary next step.
References
-
Engler, C., & Halbach, O. (1889). Ueber die Einwirkung von Essigsäure auf die Calciumsalze der Pyridin-Carbon-säuren. Berichte der deutschen chemischen Gesellschaft, 22(1), 597-599. [Link]
-
Kim, S., & Lee, J. I. (1984). Di-2-pyridyl thionocarbonate. A new reagent for the preparation of isothiocyanates and carbodiimides. The Journal of Organic Chemistry, 49(10), 1712-1715. [Link]
-
Iwasaki, T., et al. (2015). One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogenative α-Alkenylation/Condensation Sequence. Chemistry Letters, 44(9), 1233-1235. [Link]
-
Wang, F., et al. (2024). Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study. The Journal of Physical Chemistry Letters. [Link]
-
ACS Publications. (2024). Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study. [Link]
-
PubMed. (2024). Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study. [Link]
-
WIPO Patentscope. CN107840798 - Preparation method for ethyl 7-chloro-2-oxoheptanoate. [Link]
-
ResearchGate. Proposed mechanism for the synthesis of 3-keto pyridines. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. [Link]
-
IPRally. (2025). Condensation of 2-chloro-3-cyano pyridines: Significance and symbolism. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
- Google Patents.
-
Patsnap. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. [Link]
-
Wang, D., et al. (2012). Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes. The Journal of Organic Chemistry, 77(13), 5797-5803. [Link]
- Google Patents.
-
ACS Publications. (2026). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. [Link]
-
Canadian Science Publishing. (1963). THE REACTION OF CHLOROSULPHATE ESTERS OF SUGARS WITH PYRIDINE. [Link]
-
ResearchGate. (2025). 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine. [Link]
-
Chemistry LibreTexts. (2023). Reversible Addition Reactions of Aldehydes and Ketones. [Link]
Sources
Application Notes and Protocols for Reactions Involving Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is a versatile, bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key reactive sites: a nucleophilic substitution-prone 2-chloropyridine ring, a ketone, and an ethyl ester. This unique combination allows for a diverse range of subsequent chemical modifications, making it an ideal scaffold for the synthesis of complex heterocyclic systems and novel therapeutic agents. This guide provides a comprehensive overview of a proposed synthetic route for this compound and detailed protocols for its subsequent derivatization.
The 2,3-disubstituted pyridine motif is a common core in many biologically active compounds. The strategic placement of a carbonyl group at the 3-position and a halogen at the 2-position provides a gateway to fused polyheterocycles like naphthyridines and aza-analogues of coumarins and xanthones.[1][2][3] This document outlines field-proven insights and methodologies for the synthesis and application of this valuable intermediate.
Part 1: Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through the reaction of a suitable organometallic pyridine species with an appropriate electrophile. A robust and well-documented method involves the ortho-lithiation of 2-chloropyridine, followed by quenching with an acyl chloride derivative.[1][2][3]
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Principle: This synthesis leverages the ortho-directing effect of the chlorine atom in 2-chloropyridine to achieve regioselective lithiation at the C-3 position using lithium diisopropylamide (LDA).[1][2] The resulting organolithium species is a potent nucleophile that readily reacts with the prepared electrophile, ethyl 7-chloro-7-oxoheptanoate, to form the target ketone.
Methodology:
-
Preparation of Ethyl 7-chloro-7-oxoheptanoate (Acyl Chloride Electrophile):
-
To a solution of monoethyl pimelate (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which should be used immediately in the next step.
-
-
Ortho-lithiation of 2-Chloropyridine:
-
In a separate, flame-dried flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -70 °C.
-
To this LDA solution, add a solution of 2-chloropyridine (1 equivalent) in anhydrous THF dropwise, maintaining the temperature at -70 °C.
-
Stir the mixture at -70 °C for 1 hour to ensure complete formation of 2-chloro-3-lithiopyridine.[1]
-
-
Coupling Reaction:
-
To the solution of 2-chloro-3-lithiopyridine at -70 °C, add a solution of the freshly prepared ethyl 7-chloro-7-oxoheptanoate (1 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -70 °C for 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Part 2: Subsequent Reactions and Derivatizations
The title compound is a versatile intermediate for a variety of chemical transformations. The following protocols outline key reactions that leverage its functional groups.
Reaction Pathways Overview
Caption: Potential reaction pathways for this compound.
Protocol 1: Nucleophilic Aromatic Substitution of the 2-Chloro Group
Principle: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution. This allows for the introduction of various functionalities, such as amino or alkoxy groups, which can be precursors for cyclization reactions.[1][2]
Methodology (Example with Benzylamine):
-
To a solution of this compound (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), add benzylamine (1.5 equivalents) and a non-nucleophilic base like potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield Ethyl 7-(2-(benzylamino)-3-pyridyl)-7-oxoheptanoate.
Protocol 2: Intramolecular Cyclization to form Fused Heterocycles
Principle: The 2-amino-3-acylpyridine derivative, synthesized in the previous step, is an excellent precursor for intramolecular cyclization reactions, such as the Friedländer annulation, to form fused heterocyclic systems like naphthyridines.[1]
Methodology (Example: Friedländer Annulation):
-
Dissolve the Ethyl 7-(2-(benzylamino)-3-pyridyl)-7-oxoheptanoate derivative in a solvent mixture of acetic acid and a few drops of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction for the formation of the cyclized product.
-
After completion, cool the reaction and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting fused heterocyclic compound by chromatography or recrystallization.
Protocol 3: Reduction of the Ketone
Principle: The ketone functionality can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride. This transformation introduces a new chiral center and a hydroxyl group that can be used for further functionalization.
Methodology:
-
Dissolve this compound (1 equivalent) in methanol at 0 °C.
-
Add sodium borohydride (NaBH4, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 1-2 hours, or until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol product.
Data Presentation: Summary of Reaction Conditions
The following table provides a template for researchers to summarize their findings when exploring the reactivity of this compound.
| Reaction Type | Reagents & Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Synthesis | 2-Chloropyridine, LDA, Ethyl 7-chloro-7-oxoheptanoate | THF | -70 | 3-4 | e.g., 60-75 |
| SNAr | Benzylamine, K2CO3 | NMP | 100 | 12 | e.g., 80-90 |
| Cyclization | H2SO4 (cat.) | Acetic Acid | Reflux | 6 | e.g., 50-65 |
| Reduction | NaBH4 | Methanol | 0 | 1.5 | e.g., >95 |
References
-
Trécourt, F., et al. (1990). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, 2409-2415. [Link]
- Queguiner, G., et al. (1990). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine. RSC Publishing.
-
Trécourt, F. (1989). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. SciSpace. [Link]
- Katritzky, A. R., Aurrecoechea, J. M., & Vazquez de Miguel, L. N. (n.d.). PREPARATION OF 2,3-DISUBSTITUTED PYRIDINES. Department of Chemistry.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
Application Notes and Protocols: Strategic Derivatization of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate for Advanced Synthesis
Introduction: Unlocking the Potential of a Versatile Pyridyl Ketone Scaffold
In the landscape of modern medicinal chemistry and drug discovery, pyridyl ketones represent a privileged structural motif. Their inherent electronic properties and capacity for diverse chemical modifications make them invaluable starting points for the synthesis of novel therapeutic agents. Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate, the subject of this guide, is a particularly strategic building block. It combines a reactive 2-chloropyridine core, ripe for cross-coupling and nucleophilic substitution reactions, with a keto-ester side chain that offers further opportunities for chemical elaboration. This unique combination makes it a valuable precursor for creating libraries of compounds targeting a range of biological targets, including nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.[1]
This technical guide provides a comprehensive overview of the derivatization of this compound. We will explore robust protocols for its synthesis and subsequent modification through key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The causality behind experimental choices, potential challenges, and detailed characterization of the resulting products are discussed to empower researchers in their synthetic endeavors.
Synthesis of the Core Scaffold: this compound
Proposed Synthetic Pathway
The synthesis of 2-chloro-3-acylpyridines can be effectively achieved by the lithiation of 2-chloropyridine at the 3-position, followed by reaction with an appropriate acylating agent. Pyridines can be metalated with strong bases, and the presence of a halogen atom can direct the lithiation to an adjacent position.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-stage synthesis of the target molecule.
Experimental Protocol: Synthesis of this compound
Stage 1: Preparation of Ethyl 7-chloro-7-oxoheptanoate
-
Monoesterification of Pimelic Acid: To a solution of pimelic acid (1.0 equiv) in anhydrous ethanol (5.0 equiv), add a catalytic amount of concentrated sulfuric acid (0.05 equiv). Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting mixture of di-ester, mono-ester, and unreacted di-acid by column chromatography to isolate monoethyl pimelate.
-
Formation of the Acyl Chloride: To a solution of monoethyl pimelate (1.0 equiv) in anhydrous dichloromethane, add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The resulting solution of ethyl 7-chloro-7-oxoheptanoate is used directly in the next step.
Stage 2: Acylation of 2-Chloropyridine
-
Lithiation of 2-Chloropyridine: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.1 equiv) dropwise. Stir the resulting LDA solution at -78 °C for 30 minutes. To this solution, add a solution of 2-chloropyridine (1.0 equiv) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours to ensure complete lithiation.
-
Acylation: To the solution of 2-chloro-3-lithiopyridine, add the freshly prepared solution of ethyl 7-chloro-7-oxoheptanoate (1.0 equiv) in dichloromethane dropwise at -78 °C. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Derivatization Strategies at the C2-Position
The 2-chloro substituent on the pyridine ring is the primary handle for derivatization, enabling a variety of powerful C-C and C-N bond-forming reactions.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl and heteroaryl-aryl structures.[2] The reaction of this compound with various arylboronic acids or esters can introduce a wide range of substituents at the 2-position of the pyridine ring.
Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Causality and Experimental Choices:
-
Catalyst and Ligand Selection: The coupling of electron-deficient 2-chloropyridines can be challenging. The use of electron-rich and bulky phosphine ligands is often necessary to facilitate the oxidative addition step and prevent catalyst deactivation. Catalyst systems such as Pd(PPh₃)₄ or in situ generated catalysts from Pd(OAc)₂ with ligands like SPhos or XPhos are commonly employed.
-
Base Selection: The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective for these challenging couplings. The base should be chosen carefully to avoid hydrolysis of the ester functionality in the side chain.
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF, often with the addition of water, are typically used to ensure the solubility of all reaction components.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | (as starting material) |
| Phenylboronic Acid | 1.2 | |
| Pd(PPh₃)₄ | 0.05 | |
| K₂CO₃ | 2.0 | |
| Dioxane/H₂O (4:1) | - | (to dissolve) |
Procedure:
-
To a reaction vial, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vial with argon three times.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture at 90-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 2-position of the pyridine ring.[3][4]
Diagram 3: Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Causality and Experimental Choices:
-
Catalyst and Ligand System: Similar to the Suzuki coupling, the choice of a suitable palladium precursor and a sterically hindered, electron-rich phosphine ligand is crucial for achieving high yields, especially with less reactive 2-chloropyridines. Popular choices include Pd₂(dba)₃ or Pd(OAc)₂ in combination with ligands like Xantphos, RuPhos, or BrettPhos.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this transformation.[5] However, its high basicity can promote the hydrolysis of the ester group. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but may require higher temperatures and longer reaction times.
-
Potential Side Reactions: A common side reaction is the hydrodehalogenation of the starting material, where the chloro group is replaced by a hydrogen atom.[6] This can be minimized by careful selection of the ligand and reaction conditions.
Protocol: Buchwald-Hartwig Amination with Morpholine
| Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | (as starting material) |
| Morpholine | 1.2 | |
| Pd₂(dba)₃ | 0.02 | |
| Xantphos | 0.04 | |
| NaOtBu | 1.4 | |
| Toluene | - | (to dissolve) |
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu to a reaction vial.
-
Add anhydrous, degassed toluene, followed by morpholine.
-
Seal the vial and heat the reaction mixture at 100-110 °C for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Classic Approach
The electron-deficient nature of the pyridine ring, further activated by the chloro substituent at the 2-position, makes it susceptible to nucleophilic aromatic substitution.[7][8] This method provides a direct, often metal-free, route to introduce a variety of nucleophiles.
Diagram 4: Nucleophilic Aromatic Substitution (SNAr) Workflow
Caption: General workflow for Nucleophilic Aromatic Substitution.
Causality and Experimental Choices:
-
Nucleophile Reactivity: The success of the SNAr reaction is highly dependent on the nucleophilicity of the incoming group. Strong nucleophiles such as alkoxides, thiolates, and certain amines react more readily.
-
Reaction Conditions: These reactions often require elevated temperatures to overcome the activation barrier. The use of a polar aprotic solvent like DMSO or NMP can facilitate the reaction. In some cases, a base is required to deprotonate the nucleophile.
-
Limitations: The ester functionality in the side chain might be sensitive to strongly basic and nucleophilic conditions, potentially leading to hydrolysis or other side reactions. Careful optimization of the reaction conditions is therefore crucial.
Protocol: SNAr with Sodium Methoxide
| Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | (as starting material) |
| Sodium Methoxide | 1.5 | |
| Anhydrous Methanol | - | (to dissolve) |
Procedure:
-
Dissolve this compound in anhydrous methanol in a sealed reaction vessel.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture at reflux for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling, carefully neutralize the reaction with a dilute solution of acetic acid.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Characterization of Derivatized Products
The unambiguous characterization of the synthesized derivatives is essential. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the signals corresponding to the protons on the 2-chloropyridine ring and the appearance of new signals for the introduced substituent will be indicative of a successful reaction. The chemical shifts and coupling patterns of the remaining pyridine protons will also change, providing valuable structural information.
-
¹³C NMR: The carbon spectrum will show the disappearance of the signal for the carbon bearing the chlorine atom and the appearance of new signals for the introduced group.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.
-
The fragmentation pattern in the mass spectrum can provide further structural information. For pyridyl ketones, characteristic fragmentation patterns include cleavage adjacent to the carbonyl group.[9]
-
Conclusion
This compound is a highly versatile and strategically important building block for the synthesis of diverse libraries of pyridyl-containing compounds. This guide has provided a proposed synthetic route to this valuable starting material and detailed protocols for its derivatization via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can effectively leverage this scaffold to accelerate their drug discovery and development efforts. The provided protocols and insights serve as a solid foundation for further exploration and optimization in the laboratory.
References
-
E-Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
Khan Academy. (2019, January 19). Nucleophilic aromatic substitutions [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
OSTI.gov. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]
-
WIPO Patentscope. (2018). Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.
- Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Patsnap. (2014). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR Data of 1 and 3 (in pyridine-d 5 ). Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. Retrieved from [Link]
-
YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. [Link]
-
YouTube. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
YouTube. (2023, March 6). Buchwald-Hartwig amination [Video]. YouTube. [Link]
-
chemguide.co.uk. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
lumenlearning.com. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]
-
organic-reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
youtube.com. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
slideplayer.com. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantitative Analysis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate using Chromatographic Techniques
[For Research Use Only]
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This technical guide provides comprehensive protocols for the quantitative analysis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate, a novel keto-ester compound with potential applications in pharmaceutical development. Recognizing the absence of a standardized analytical method for this specific molecule, this document outlines two robust, fit-for-purpose chromatographic methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are developed based on the physicochemical properties inferred from its structure—a pyridyl ketone and an ethyl ester. Each protocol is presented with a detailed rationale for experimental choices and is designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[1][2][3][4][5] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: Analytical Strategy for a Novel Keto-Ester
This compound is a complex organic molecule featuring a chlorinated pyridine ring, a ketone, and a long-chain ethyl ester. The accurate quantification of this compound is critical for various stages of drug development, including synthesis optimization, purity assessment, and stability studies. The dual functionality of a keto-ester presents unique analytical challenges, such as the potential for keto-enol tautomerism which can affect chromatographic peak shape.
This application note proposes two primary analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[6] A reversed-phase HPLC method with UV detection is proposed as the primary method for routine quantification due to the presence of a UV-active pyridine ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] Given the molecular weight and expected volatility of the analyte, GC-MS offers high sensitivity and specificity, serving as an excellent confirmatory method. Derivatization of the ketone group may be employed to enhance volatility and improve chromatographic performance.[8][9]
The validation of these proposed methods is paramount to ensure they are fit for their intended purpose.[10][11][12][13] The protocols outlined herein are designed to meet the rigorous standards of the ICH Q2(R2) and FDA guidelines for analytical method validation.[1][2][3][4][5][11][14]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Scientific Rationale
Reversed-phase HPLC is the method of choice for the primary quantification of this compound. The decision is based on the following:
-
Polarity: The molecule possesses both polar (ketone, ester, pyridine nitrogen) and non-polar (heptanoate chain, chlorinated ring) functionalities, making it well-suited for separation on a C18 stationary phase.
-
UV Absorbance: The 2-chloropyridine moiety is a strong chromophore, allowing for sensitive detection using a standard UV detector.
-
Versatility: HPLC is a robust technique suitable for a wide range of sample matrices with appropriate sample preparation.[15][16][17][18]
A potential challenge with β-keto esters is keto-enol tautomerism, which can lead to peak splitting or broadening. This can often be mitigated by controlling the mobile phase pH. An acidic mobile phase is proposed to promote a single tautomeric form, thereby ensuring sharp, symmetrical peaks.
Experimental Protocol: HPLC-UV Quantification
2.2.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Formic acid (≥98%)
-
Methanol (HPLC grade)
-
0.22 µm syringe filters (e.g., PTFE)
2.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm (to be confirmed by UV scan of the analyte) |
| Data System | Chromatography data software for peak integration and analysis |
2.2.3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to an estimated concentration of 0.5 mg/mL. Dilute with the initial mobile phase to fall within the calibration range.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.[6]
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV Quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Scientific Rationale
GC-MS provides a highly selective and sensitive method for the confirmation of this compound identity and its quantification, particularly at low levels.
-
Volatility: The compound is expected to be sufficiently volatile for GC analysis, although its polarity may lead to peak tailing on standard non-polar columns.
-
Selectivity: Mass spectrometry provides high-confidence identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.
-
Derivatization: To improve peak shape and thermal stability, derivatization of the ketone functional group can be performed. Oximation with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common strategy that increases volatility and introduces a highly electronegative group, enhancing sensitivity in negative chemical ionization (NCI) mode if available.[8]
Experimental Protocol: GC-MS Quantification
3.2.1. Materials and Reagents
-
This compound reference standard
-
Ethyl acetate (GC grade)
-
Pyridine (GC grade)
-
Methoxyamine hydrochloride (MeOx)[19]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation (optional)[19]
-
Anhydrous sodium sulfate
3.2.2. Instrumentation and Analytical Conditions
| Parameter | Recommended Setting |
| GC-MS System | Gas chromatograph with a mass selective detector |
| Column | Mid-polarity capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split 10:1 for higher concentrations) |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-450) for identification; Selected Ion Monitoring (SIM) for quantification |
3.2.3. Sample Preparation and Derivatization (Methoximation)
-
Standard and Sample Preparation: Prepare stock solutions of the standard and sample in ethyl acetate (e.g., 1 mg/mL).
-
Derivatization: a. To 100 µL of the standard or sample solution in a vial, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[19] b. Cap the vial tightly and heat at 60°C for 30 minutes. c. Cool to room temperature. The sample is now ready for injection.
-
SIM Ions for Quantification: The specific ions for SIM mode should be determined from the mass spectrum of the derivatized standard. Likely ions would include the molecular ion and characteristic fragment ions.
Method Validation Protocol (ICH Q2(R2) Framework)
A comprehensive validation of the primary HPLC-UV method is required to demonstrate its suitability.[1][2][3][4][5][14] The following parameters must be assessed:
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a diode array detector. | No interference at the analyte's retention time. Peak purity index > 0.999. |
| Linearity | Analyze at least five concentrations across the proposed range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero. |
| Range | Confirmed by the linearity, accuracy, and precision data. | The interval providing acceptable linearity, accuracy, and precision. |
| Accuracy | Analyze spiked samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeat repeatability test on a different day with a different analyst. | RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |
| Detection Limit (LOD) | Based on signal-to-noise ratio (S/N) of 3:1 or standard deviation of the response and the slope. | To be determined experimentally. |
| Quantitation Limit (LOQ) | Based on S/N of 10:1. Confirmed by analyzing samples at this concentration with acceptable precision and accuracy. | To be determined experimentally. RSD ≤ 10% at LOQ. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | No significant impact on results (RSD ≤ 2.0%). System suitability parameters are met. |
Method Validation Workflow Diagram
Caption: Workflow for Analytical Method Validation.
Conclusion
This application note provides a detailed framework for the quantitative analysis of this compound using HPLC-UV and GC-MS. The proposed methods are based on sound scientific principles and are designed to be robust and reliable. Adherence to the outlined validation protocol, grounded in ICH Q2(R2) guidelines, will ensure that the chosen method is fit-for-purpose and generates data of the highest quality and integrity, supporting critical decisions in the pharmaceutical development lifecycle.
References
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (n.d.). Sigma-Aldrich. Retrieved January 18, 2026.
- Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. (2004). Analytical Sciences.
- ICH Q2(R2)
- (PDF) Derivatization reactions and reagents for gas chromatography analysis. (n.d.).
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). QbD Group.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
- GC/MS analysis of some long chain esters, ketones and propanediol diesters. (1981). Lipids.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S.
- FDA Releases Guidance on Analytical Procedures. (2024).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Video.
- Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. (2015). Federal Register.
- HPLC Sample Preparation. (n.d.).
- Q2(R2) Validation of Analytical Procedures. (2024). U.S.
- Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (2004).
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
- Sample preparation for HPLC analysis of drug products | Request PDF. (n.d.).
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell.
- How to Prepare a Sample for HPLC Analysis. (2023).
- Sample Preparation – HPLC. (n.d.).
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. GC/MS analysis of some long chain esters, ketones and propanediol diesters | Semantic Scholar [semanticscholar.org]
- 8. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 11. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 14. fda.gov [fda.gov]
- 15. organomation.com [organomation.com]
- 16. researchgate.net [researchgate.net]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. youtube.com [youtube.com]
Application Notes & Protocols for High-Throughput Screening of Ethyl 7-chloro-2-oxoheptanoate Derivatives
A Note on the Analyte: Initial searches for "Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate" did not yield specific biological or assay-related data. However, extensive information is available for a structurally related compound, Ethyl 7-chloro-2-oxoheptanoate . This compound is a known synthetic precursor for two important classes of bioactive molecules: cilastatin, a dehydropeptidase-I inhibitor, and A-1155463, a selective B-cell lymphoma-extra large (BCL-XL) inhibitor[1][2][3][4]. This guide, therefore, focuses on high-throughput screening (HTS) strategies for derivatives of Ethyl 7-chloro-2-oxoheptanoate, targeting these two distinct and high-value therapeutic pathways.
Introduction: Unlocking the Therapeutic Potential of a Versatile Chemical Scaffold
Ethyl 7-chloro-2-oxoheptanoate represents a versatile starting scaffold for the development of potent and specific modulators of critical biological processes. Its utility in the synthesis of both enzyme inhibitors and protein-protein interaction disruptors makes its derivatives prime candidates for high-throughput screening campaigns in drug discovery. This document provides detailed protocols for two distinct HTS assays designed to identify novel bioactive compounds derived from this scaffold:
-
A Fluorescence-Based Enzyme Inhibition Assay targeting human renal dehydropeptidase-I (DHP-I), the enzyme inhibited by cilastatin[5][6][7].
-
An Amplified Luminescent Proximity (AlphaScreen) Assay to identify inhibitors of the BCL-XL/Bak protein-protein interaction, a key pathway in apoptosis regulation[1][8][9].
These protocols are designed for researchers in drug development and chemical biology, providing not only step-by-step instructions but also the scientific rationale behind key experimental choices to ensure robust and reliable screening results.
Physicochemical Properties of the Core Scaffold
Understanding the properties of the parent molecule, Ethyl 7-chloro-2-oxoheptanoate, is crucial for library preparation and assay development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅ClO₃ | [10][11] |
| Molecular Weight | 206.67 g/mol | [10][11] |
| Appearance | Colorless to light yellow liquid | [2][12] |
| Solubility | Slightly soluble in acetonitrile, chloroform, ethyl acetate | [12][13] |
| Storage | Inert atmosphere, 2-8°C | [13] |
Derivatives should be prepared as concentrated stock solutions in a suitable solvent like dimethyl sulfoxide (DMSO) for seamless integration into automated HTS workflows.
Protocol 1: High-Throughput Screening for Dehydropeptidase-I (DHP-I) Inhibitors
Scientific Rationale & Assay Principle
Cilastatin protects carbapenem antibiotics from degradation by inhibiting renal dehydropeptidase-I (DHP-I)[5][6][7][14]. A high-throughput assay for DHP-I inhibition can identify novel compounds with similar protective capabilities. This protocol employs a fluorogenic substrate that is non-fluorescent until cleaved by DHP-I, releasing a fluorescent product. Inhibitors will prevent this cleavage, resulting in a reduced fluorescence signal. This method is highly amenable to HTS due to its simplicity, sensitivity, and kinetic readout capabilities[15][16][17][18][19].
Experimental Workflow Diagram
Caption: Workflow for the DHP-I enzymatic inhibition assay.
Detailed Step-by-Step Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20 nL of test compounds from a library (typically 10 mM in DMSO) into a 384-well, black, clear-bottom assay plate.
-
For controls, dispense DMSO only (negative control, 0% inhibition) and a known DHP-I inhibitor like cilastatin (positive control, 100% inhibition) into designated wells.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant human DHP-I in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20). The final concentration should be predetermined from an enzyme titration curve to be in the linear range of the reaction.
-
Dispense 10 µL of the DHP-I solution to all wells containing compounds and controls.
-
Mix by shaking the plate for 30 seconds.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
-
Initiation of Reaction:
-
Prepare a solution of a suitable fluorogenic DHP-I substrate (e.g., a quenched fluorescent dipeptide) in assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for optimal inhibitor sensitivity.
-
Dispense 10 µL of the substrate solution to all wells to start the enzymatic reaction. The final reaction volume is 20 µL.
-
-
Data Acquisition:
-
Immediately place the plate into a kinetic fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em appropriate for the chosen fluorophore) every 60 seconds for 30 minutes.
-
Data Analysis and Interpretation
-
Calculate Reaction Rate: For each well, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize Data: Normalize the reaction rates using the control wells:
-
% Inhibition = 100 * (1 - (Rate_compound - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))
-
-
Hit Identification: Identify "hits" as compounds that exhibit an inhibition level above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Assay Quality Control: Calculate the Z'-factor for each plate to ensure assay robustness. A Z' > 0.5 is considered excellent for HTS.
Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
Protocol 2: AlphaScreen Assay for BCL-XL/Bak Protein-Protein Interaction (PPI) Inhibitors
Scientific Rationale & Assay Principle
The anti-apoptotic protein BCL-XL is a key cancer target. It functions by binding to the BH3 domain of pro-apoptotic proteins like Bak, preventing apoptosis[1][20]. Small molecules that disrupt this interaction can restore the cell's natural apoptotic pathway. The AlphaScreen technology is a bead-based, non-radioactive, homogeneous assay ideal for screening PPIs[8][9][21][22][23].
In this assay, His-tagged BCL-XL protein is captured by Nickel Chelate (Ni-NTA) Acceptor beads, and a biotinylated Bak BH3 peptide is captured by Streptavidin-coated Donor beads. When BCL-XL and the Bak peptide interact, the beads are brought into close proximity (~200 nm). Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a cascade of energy transfer that results in a strong luminescent signal at 520-620 nm. A successful inhibitor will disrupt the BCL-XL/Bak interaction, separating the beads and causing a loss of signal.
Experimental Workflow Diagram
Caption: Workflow for the BCL-XL/Bak PPI AlphaScreen assay.
Detailed Step-by-Step Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds (10 mM in DMSO) into a 384-well, white, opaque ProxiPlate.
-
Dispense DMSO for negative controls (no inhibition) and a known BCL-XL inhibitor like A-1155463 for positive controls[24].
-
-
Protein and Peptide Addition:
-
Prepare a master mix containing recombinant His-tagged BCL-XL and biotinylated Bak BH3 peptide in AlphaScreen buffer (e.g., 100 mM Tris pH 8.0, 25 mM NaCl, 0.1% BSA). Optimal concentrations of each should be predetermined via cross-titration.
-
Dispense 5 µL of this mix to all wells.
-
Mix and incubate for 30 minutes at room temperature to allow the protein-peptide interaction to reach equilibrium.
-
-
AlphaScreen Bead Addition:
-
Crucially, this step must be performed in subdued light conditions to protect the photosensitive beads.
-
Prepare a master mix of Streptavidin-Donor beads and Ni-NTA Acceptor beads in AlphaScreen buffer.
-
Dispense 5 µL of the bead suspension to all wells. The final reaction volume is 10 µL.
-
-
Final Incubation and Data Acquisition:
-
Seal the plate to prevent evaporation.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision or PHERAstar).
-
Data Analysis and Interpretation
-
Data Normalization: Normalize the raw AlphaScreen counts:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))
-
-
Hit Identification: Define hits as compounds showing inhibition above a statistically significant threshold (e.g., > 3 standard deviations from the negative control mean).
-
Counter-Screening: Hits should be subjected to counter-screens to identify and eliminate false positives. This includes testing against beads alone to identify compounds that interfere with the AlphaScreen chemistry itself.
-
Assay Quality: Calculate the Z'-factor and signal-to-background (S/B) ratio for each plate to monitor assay performance.
Summary of Assay Parameters
| Parameter | DHP-I Inhibition Assay | BCL-XL PPI Assay |
| Assay Principle | Enzyme kinetics, fluorescence | Proximity-based luminescence (AlphaScreen) |
| Plate Type | 384-well, black, clear-bottom | 384-well, white, opaque ProxiPlate |
| Final Volume | 20 µL | 10 µL |
| Detection Method | Kinetic Fluorescence Reader | AlphaScreen-capable Plate Reader |
| Primary Output | Reaction Rate (RFU/min) | Luminescent Counts |
| Positive Control | Cilastatin | A-1155463 |
| Key Advantage | Direct measure of enzyme activity | High sensitivity for PPIs |
References
-
Yasgar A., Jadhav A., Simeonov A. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439:77-98. [Link]
-
National Center for Biotechnology Information. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed. [Link]
- Mastering Antibiotic Efficacy: The Role of Cilastatin Sodium. (n.d.). Tocris Bioscience. Retrieved from a relevant life sciences supplier website.
- Grokipedia. (n.d.). Cilastatin.
-
PubChem. (n.d.). Cilastatin. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Imipenem/cilastatin. [Link]
-
ResearchGate. (n.d.). AlphaScreen as a cell-based assay for the investigation of binary protein-protein interactions. [Link]
-
Patsnap Synapse. (2024). What is Cilastatin Sodium used for? [Link]
-
Springer Nature Experiments. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. [Link]
-
Royal Society of Chemistry. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]
-
ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Reaction Biology. (n.d.). BCL-xL Apoptosis Assay Service. [Link]
-
BMG LABTECH. (n.d.). AlphaScreen. [Link]
-
PubMed. (2005). Development of a high-throughput fluorescence polarization assay for Bcl-x(L). [Link]
-
ChemBK. (2024). ethyl 7-chloro-2-oxoheptanoate. [Link]
-
PubMed. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]
-
PubMed. (2003). A new assay for the discovery of Bcl-XL inhibitors. [Link]
-
PubChem. (n.d.). Ethyl 7-chloro-2-oxoheptanoate. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (2014). Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity. PubMed. [Link]
-
PubMed. (2004). Discovery of novel inhibitors of Bcl-xL using multiple high-throughput screening platforms. [Link]
-
BPS Bioscience. (n.d.). BCL-XL TR-FRET Assay Kit. [Link]
-
ResearchGate. (2024). Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity. [Link]
-
ResearchGate. (2024). Discovery of novel inhibitors of Bcl-xL using multiple high-throughput screening platforms. [Link]
-
Valence Labs. (2024). Ethyl 7-chloro-2,2-dimethylheptanoate. [Link]
-
Patsnap. (2014). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. [Link]
- Google Patents. (n.d.).
Sources
- 1. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 7-chloro-2-oxoheptanoate | 78834-75-0 [chemicalbook.com]
- 3. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. chembk.com [chembk.com]
- 13. Ethyl 7-chloro-2-oxoheptanoate CAS#: 78834-75-0 [m.chemicalbook.com]
- 14. What is Cilastatin Sodium used for? [synapse.patsnap.com]
- 15. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 16. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High-throughput Enzyme Screening [creative-enzymes.com]
- 19. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A new assay for the discovery of Bcl-XL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. selleckchem.com [selleckchem.com]
Application Note: A Robust and Scalable Synthesis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Abstract
This document provides a comprehensive guide to the scale-up synthesis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate, a key intermediate with potential applications in pharmaceutical development. Traditional synthetic routes such as Friedel-Crafts acylation on electron-deficient pyridine rings present significant challenges in terms of yield, selectivity, and scalability.[1][2] This guide details a more robust and reliable strategy centered on the coupling of a Grignard reagent with a custom-synthesized Weinreb amide. This approach offers superior control, minimizes the formation of byproducts, and is designed with process safety and scalability as primary considerations. We will provide detailed, step-by-step protocols, an analysis of critical process parameters, and safety protocols essential for transitioning from bench-scale to pilot-plant production.
Strategic Overview: The Rationale for a Weinreb-Grignard Approach
Retrosynthetic Analysis and Route Selection
The target molecule, this compound, is a bifunctional compound featuring a pyridyl ketone and an ethyl ester. A retrosynthetic disconnection at the C-C bond between the carbonyl group and the pyridine ring suggests two primary synthons: a nucleophilic 2-chloro-3-pyridyl moiety and an electrophilic 7-ethoxy-7-oxoheptanoyl group.
While direct Friedel-Crafts acylation of 2-chloropyridine with an adipic acid derivative is conceptually simple, it is often impractical. The pyridine nitrogen deactivates the ring towards electrophilic substitution and complexes with the Lewis acid catalyst, typically requiring harsh conditions and resulting in low yields and poor regioselectivity.[3]
Therefore, a more controlled cross-coupling strategy is superior for scale-up. The chosen forward synthesis involves the preparation of a highly reactive nucleophile (a Grignard reagent) from 2-chloro-3-bromopyridine, which then reacts with a tailored electrophile, a Weinreb amide. The Weinreb amide, N-methoxy-N-methyl-6-(ethoxycarbonyl)hexanamide, is specifically chosen because its reaction with organometallics forms a stable tetrahedral intermediate that resists over-addition, thus cleanly affording the desired ketone upon acidic work-up.
Overall Synthetic Workflow
The synthesis is designed as a multi-step process, ensuring that each intermediate can be prepared and purified efficiently before proceeding to the critical, and often hazardous, Grignard coupling step.
Caption: Overall Synthetic Workflow.
Protocols: Intermediate Synthesis
Protocol 2.1: Synthesis of Mono-ethyl Adipate
This procedure utilizes a simple Fischer esterification. Using a molar excess of adipic acid drives the equilibrium towards the mono-ester and simplifies purification, as the unreacted diacid can be easily removed.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Adipic Acid | 146.14 | 10.0 | 2.0 | 1.46 kg |
| Ethanol (200 proof) | 46.07 | 5.0 | 1.0 | 230 g (291 mL) |
| Sulfuric Acid (conc.) | 98.08 | 0.25 | 0.05 | 24.5 g (13.3 mL) |
| Toluene | - | - | - | 1.5 L |
Procedure:
-
To a reactor equipped with a Dean-Stark trap, mechanical stirrer, and reflux condenser, add adipic acid, ethanol, and toluene.
-
Begin stirring and slowly add concentrated sulfuric acid.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (approximately 6-8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with water (2 x 1 L) and saturated sodium bicarbonate solution (2 x 1 L) to remove unreacted adipic acid and the catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield mono-ethyl adipate as a colorless oil. The product is often used in the next step without further purification.
Protocol 2.2: Synthesis of the Weinreb Amide Electrophile
This step converts the carboxylic acid of mono-ethyl adipate into the Weinreb amide, N-methoxy-N-methyl-7-ethoxy-7-oxoheptanamide.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Mono-ethyl Adipate | 174.20 | 4.0 | 1.0 | 696.8 g |
| Oxalyl Chloride | 126.93 | 4.4 | 1.1 | 558.5 g (380 mL) |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 4.2 | 1.05 | 409.7 g |
| Pyridine | 79.10 | 8.8 | 2.2 | 696.1 g (711 mL) |
| Dichloromethane (DCM) | - | - | - | 5.0 L |
Procedure:
-
Dissolve mono-ethyl adipate in DCM (2.0 L) in a reactor under an inert atmosphere (Nitrogen) and cool to 0 °C.
-
Slowly add oxalyl chloride dropwise, maintaining the temperature below 5 °C. A catalytic amount of DMF (5 mL) can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the acid chloride is complete when gas evolution ceases.
-
In a separate reactor, suspend N,O-dimethylhydroxylamine HCl in DCM (3.0 L) and cool to 0 °C.
-
Slowly add pyridine, followed by the dropwise addition of the freshly prepared acid chloride solution. Maintain the temperature below 10 °C throughout the addition.
-
Once the addition is complete, allow the mixture to stir at room temperature overnight.
-
Quench the reaction by adding 1M HCl (2 L). Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (1 L), saturated sodium bicarbonate solution (2 x 1 L), and brine (1 L).
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Weinreb amide as a pale yellow oil.
Critical Process: Grignard Reagent Formation and Safety at Scale
The formation of the Grignard reagent is the most critical and hazardous step in this synthesis. It is a highly exothermic reaction with an induction period, creating a significant risk of thermal runaway if not properly controlled.[4]
Protocol 3.1: Formation of 2-chloro-3-pyridylmagnesium halide
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Magnesium Turnings | 24.31 | 4.4 | 1.1 | 107 g |
| 2-Chloro-3-bromopyridine | 192.40 | 4.0 | 1.0 | 770 g |
| Tetrahydrofuran (THF) | - | - | - | 4.0 L |
| Iodine | 253.81 | - | catalytic | 1-2 crystals |
Procedure:
-
Reactor Preparation: Ensure the reactor is scrupulously dried (oven-dried glassware or purged with nitrogen) to prevent quenching of the Grignard reagent.
-
Magnesium Activation: Charge the reactor with magnesium turnings under a strong inert atmosphere (Nitrogen or Argon). Add a small crystal of iodine.
-
Initiation: Add approximately 5% of the total 2-chloro-3-bromopyridine solution (in THF) to the magnesium. Gentle heating may be required to initiate the reaction, evidenced by a color change (disappearance of iodine color) and a gentle reflux. The use of in-situ monitoring technologies like FTIR can definitively confirm initiation by observing the consumption of the halide starting material.[5]
-
Controlled Addition: Once initiation is confirmed, add the remaining 2-chloro-3-bromopyridine solution dropwise at a rate that maintains a controllable reflux. The addition time is a critical scale-up parameter; it must not be so fast as to exceed the heat transfer capabilities of the reactor.[4]
-
Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark brown/black solution is the Grignard reagent, which should be used immediately in the next step.
Scale-up Safety and Control
Scaling exothermic Grignard reactions requires careful planning to mitigate risks.[6][7] The primary hazard is the accumulation of unreacted alkyl halide followed by a sudden, uncontrolled reaction initiation, leading to a thermal runaway.[8]
Sources
- 1. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 6. mt.com [mt.com]
- 7. acs.org [acs.org]
- 8. dchas.org [dchas.org]
Application Note: High-Efficiency Chromatographic Purification of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Abstract: This technical guide provides a comprehensive framework for the chromatographic purification of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream reaction yields and final active pharmaceutical ingredient (API) quality, this document outlines a systematic approach to developing a robust purification protocol using automated flash chromatography. We delve into the rationale behind methodological choices, from solvent selection to gradient optimization, grounded in the principles of normal-phase chromatography. A detailed, step-by-step protocol is presented, designed to serve as a practical guide for researchers, chemists, and drug development professionals aiming to achieve high purity and recovery of the target compound.
Introduction: The Strategic Importance of Purification
This compound is a heterocyclic ketone derivative whose utility as a precursor in complex molecular syntheses is well-documented.[1][2][3] The molecular structure, featuring a polar chloropyridine head, a central ketone, and a relatively nonpolar ethyl ester tail, presents a moderate polarity that is amenable to chromatographic separation. Impurities in its synthesis, often arising from unreacted starting materials or side-products, can interfere with subsequent synthetic steps, making efficient purification a critical control point in the overall manufacturing process.
The objective of this guide is to establish a reliable and scalable purification method using normal-phase flash chromatography, a technique widely adopted for its speed, efficiency, and high-throughput capabilities in synthetic chemistry laboratories.[4]
Foundational Principles: Why Normal-Phase Chromatography?
The choice between normal-phase and reversed-phase chromatography is dictated by the polarity of the analyte and the impurities to be removed.[5][6][7]
-
Analyte Characteristics: this compound possesses several polar functional groups (ketone, ester, and the nitrogen-containing heterocyclic ring) that can engage in hydrogen bonding and dipole-dipole interactions with a polar stationary phase.[8]
-
Stationary Phase Selection: A polar stationary phase, such as silica gel, is used in normal-phase chromatography.[7][9] The surface of silica is rich in silanol (Si-OH) groups, which act as hydrogen bond donors and acceptors, strongly retaining polar molecules.
-
Mobile Phase Dynamics: A non-polar mobile phase, typically a mixture of a hydrocarbon (like hexane or heptane) and a more polar modifier (like ethyl acetate or isopropanol), is employed.[7] Elution is achieved by increasing the proportion of the polar modifier, which competes with the analyte for adsorption sites on the silica, thereby displacing the analyte and moving it through the column. Compounds are thus separated based on their polarity, with less polar compounds eluting first.[7]
For our target compound, normal-phase chromatography offers excellent selectivity to separate it from both more polar (e.g., starting acids) and less polar (e.g., non-polar byproducts) impurities.
Workflow for Method Development and Scale-Up
A systematic workflow ensures a reproducible and efficient purification. The process begins with analytical thin-layer chromatography (TLC) to establish the separation conditions, followed by a small-scale trial on a flash system, and finally, scaling up to the desired production quantity.[4]
Caption: A systematic workflow for flash chromatography method development.
Experimental Protocols
Materials and Equipment
-
Crude Sample: this compound (synthesis crude).
-
Solvents: HPLC-grade n-Hexane, Ethyl Acetate (EtOAc).
-
Stationary Phase: RediSep® Rf Gold Silica columns (or equivalent).
-
Instrumentation: Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash® NextGen).
-
Analytical: TLC plates (silica gel 60 F254), UV lamp (254 nm).
Step 1: TLC Method Development
Principle: TLC is a rapid and inexpensive method to screen for an effective mobile phase composition. The goal is to find a solvent system that provides a retention factor (Rf) for the target compound between 0.25 and 0.35, ensuring good separation from impurities.[4]
Methodology:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto several TLC plates.
-
Develop the plates in separate chambers containing different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3, 6:4).
-
Visualize the developed plates under a UV lamp at 254 nm.
-
Identify the solvent system that provides the best separation and an optimal Rf for the target spot. For this compound, a system of 70:30 Hexane:EtOAc is often a good starting point.
Step 2: Initial Small-Scale Flash Purification
Principle: This step translates the TLC conditions to a flash chromatography gradient on a small scale to confirm the separation and calculate an optimized gradient for scale-up.
Methodology:
-
Sample Preparation: Dissolve approximately 100 mg of the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or the mobile phase). Alternatively, for better resolution, perform a dry load by adsorbing the crude material onto a small amount of silica gel.
-
System Setup:
-
Install a small silica column (e.g., 4g RediSep® Gold Silica).
-
Prime the system with the mobile phase solvents (Solvent A: Hexane, Solvent B: Ethyl Acetate).
-
Set the UV detection wavelength to 254 nm.
-
-
Method Programming:
-
Based on the TLC result (Rf ≈ 0.3 in 70:30 Hexane:EtOAc), program an initial linear gradient. A typical starting gradient would be:
-
0-100% B over 20 column volumes (CV).
-
-
Equilibrate the column with the starting mobile phase composition (e.g., 100% Hexane or 95:5 Hexane:EtOAc).
-
-
Execution: Load the sample and begin the run. Collect fractions based on UV absorbance.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Step 3: Preparative Scale-Up Purification
Principle: The optimized method from the small-scale run is linearly scaled to a larger column to process the bulk of the material. Modern flash systems can automatically calculate the scaled-up method.[4]
Methodology:
-
Select Column Size: Choose a column size appropriate for the amount of crude material. For example, an 80g silica column can typically handle 0.8g to 8g of sample, depending on the difficulty of the separation.
-
Automated Scale-Up: Input the desired preparative column size into the flash system software. The software will automatically adjust the flow rate and gradient volume to maintain the separation profile achieved in the scouting run.
-
Sample Loading: Prepare the bulk sample using the same method as the small-scale run (liquid or dry load).
-
Execute Purification: Run the scaled-up method.
-
Post-Purification: Combine the pure fractions identified by TLC or HPLC analysis and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Data Presentation: Typical Purification Parameters
The following table summarizes a typical set of parameters for the purification of this compound.
| Parameter | Small-Scale (Scouting) | Preparative Scale-Up | Rationale |
| Crude Sample Load | 100 mg | 2.5 g | Loading is typically 1-10% of column weight. |
| Column | RediSep® Rf Gold 4g Silica | RediSep® Rf Gold 80g Silica | Column size is chosen based on sample mass. |
| Solvent A | n-Hexane | n-Hexane | Non-polar base of the mobile phase. |
| Solvent B | Ethyl Acetate | Ethyl Acetate | Polar modifier to elute the compound. |
| Flow Rate | 18 mL/min | 60 mL/min | Scaled automatically by the system for optimal pressure. |
| Detection | UV, 254 nm | UV, 254 nm | The aromatic chloropyridine ring absorbs strongly at 254 nm. |
| Gradient Profile | 10-50% B over 20 CV | 10-50% B over 20 CV | Focused gradient based on scouting run to improve resolution. |
Conclusion and Best Practices
This application note provides a robust and scientifically grounded protocol for the purification of this compound. By following a systematic approach from TLC method development to automated scale-up, researchers can consistently achieve high purity and recovery of the target compound.
Key Best Practices for Success:
-
Dry Loading: For compounds that are not highly soluble in the initial mobile phase, or for difficult separations, dry loading onto silica is strongly recommended to improve peak shape and resolution.
-
Solvent Purity: Always use HPLC-grade solvents to avoid introducing non-volatile impurities that can contaminate the final product.
-
Purity Verification: Always confirm the purity of the final pooled fractions using an orthogonal analytical technique, such as HPLC or NMR spectroscopy.
References
- Grogg, J.D., et al. (2007). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
-
Xie, Y., et al. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Molecules, 29(12), 2855. Available from: [Link]
-
Xie, Y., et al. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. PubMed. Available from: [Link]
-
Xie, Y., et al. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. MDPI. Available from: [Link]
-
Nishioka, M., et al. (1986). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. Analytical Chemistry, 58(14), 2999-3003. Available from: [Link]
- Petrowitz, H.J. (1963). [Thin-layer Chromatography of Aromatic Hydrocarbons and Some Heterocyclic Compounds].
-
Wilson, W.B., et al. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. Journal of Chromatography A, 1487, 125-135. Available from: [Link]
-
Xie, Y., et al. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. ResearchGate. Available from: [Link]
-
Burrell, G.J., & Hurtubise, R.J. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry, 60(19), 2178-2182. Available from: [Link]
-
WIPO. (2018). Preparation method for ethyl 7-chloro-2-oxoheptanoate. Patent Scope, CN107840798. Available from: [Link]
-
Wikipedia. Reversed-phase chromatography. Available from: [Link]
-
Teledyne ISCO. Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Available from: [Link]
- Google Patents. (2014). Preparation method of ethyl 7-chloro-2-oxoheptanoate. CN103709035A.
-
Patsnap. (2014). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Eureka. Available from: [Link]
- Google Patents. (2008). Method for preparing ethyl 7-chloro-2-oxyheptanoate. CN101265187A.
-
Teledyne Labs. (2023). Purification of simple carbohydrates with flash chromatography. Available from: [Link]
-
Taylor & Francis. Normal phase chromatography – Knowledge and References. Available from: [Link]
-
Phenomenex. Normal Phase HPLC Columns. Available from: [Link]
-
Wikipedia. Aqueous normal-phase chromatography. Available from: [Link]
- Snyder, L.R. (1980). Practical aspects of normal-phase chromatography.
Sources
- 1. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]
- 2. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. Practical aspects of normal-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Safe Handling and Storage of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Document ID: ANP-ECPOH-202601
Abstract: This document provides a comprehensive guide for the safe handling, storage, and disposal of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate. As a halogenated aromatic ketone, this compound requires specific protocols to mitigate risks associated with its potential toxicity and reactivity. These guidelines are intended for researchers, chemists, and drug development professionals to ensure personnel safety and maintain compound integrity. The protocols herein are synthesized from established best practices for handling chlorinated organic compounds and pyridyl ketones.
Compound Identification and Hazard Analysis
This compound is a complex organic molecule featuring several key functional groups that dictate its chemical behavior and potential hazards: a 2-chloropyridine ring, a ketone, and an ethyl ester. While specific toxicological data for this exact compound is not widely published, a robust safety protocol can be developed by analyzing these structural motifs.
-
Chlorinated Aromatic System: The 2-chloropyridine moiety classifies this compound as a chlorinated aromatic/heterocyclic substance. Such compounds can exhibit varying levels of toxicity, and upon thermal decomposition, may produce hazardous gases like hydrogen chloride, phosgene, and carbon monoxide. Chronic exposure to some chlorinated organic compounds has been linked to potential damage to the liver, kidneys, and central nervous system.
-
Pyridyl Ketone: The pyridyl ketone structure is a common feature in bioactive molecules. Certain aryl ketones can act as photosensitizers, and some have been shown to generate persistent free radicals upon UV irradiation, a factor to consider in experimental design and storage.
-
Ester Functionality: The ethyl ester group may be susceptible to hydrolysis under strongly acidic or basic conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈ClNO₃ | Inferred from Structure |
| Molecular Weight | 283.75 g/mol | Inferred from Structure |
| Appearance | Solid or liquid (data varies) | |
| CAS Number | Data not consistently available | N/A |
| Solubility | Expected to be soluble in common organic solvents |
Table 2: Inferred Hazard Identification
Disclaimer: This assessment is based on the compound's functional groups. Always consult a specific Safety Data Sheet (SDS) if one becomes available. The GHS classifications for a similar compound, Ethyl 7-chloro-2-oxoheptanoate, include warnings for being harmful if swallowed, causing skin and eye irritation, and being toxic to aquatic life.
| Pictogram | GHS Classification | Hazard Statement |
| GHS07 | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| GHS07 | Skin Irritation (Category 2) | H315: Causes skin irritation |
| GHS07 | Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| GHS09 | Hazardous to the Aquatic Environment | H400: Very toxic to aquatic life |
Mandatory Safety Protocols: PPE and Engineering Controls
A multi-layered approach to safety, combining engineering controls and Personal Protective Equipment (PPE), is mandatory. PPE should be considered the final line of defense after engineering controls are in place.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling the compound. A standard laboratory configuration is often insufficient for chlorinated compounds.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face | Chemical splash goggles and a full-face shield. | Safety glasses are insufficient. A face shield is required over goggles when there is any risk of splashing, such as during bulk transfers or reactions under pressure. |
| Hand | Double-gloving: inner Silver Shield® or butyl rubber gloves with outer nitrile gloves. | Standard nitrile gloves provide only minimal splash protection against many chlorinated solvents and may degrade upon prolonged contact. Always consult the glove manufacturer's resistance chart for specific chemical compatibility. |
| Body | Flame-resistant lab coat, fully buttoned. | A lab coat protects against incidental skin contact. For larger quantities, a chemical-resistant apron should be worn over the lab coat. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Standard Operating Procedures: Handling and Use
Adherence to a strict workflow minimizes the risk of exposure and contamination. The following protocols outline the necessary steps for safe handling.
Figure 1: A generalized workflow for the safe handling of this compound.
Protocol 3.1: Weighing and Preparing Solutions
-
Preparation: Before retrieving the compound, ensure all necessary equipment (spatula, weighing boat, glassware, solvent) is placed inside the chemical fume hood.
-
Tare Balance: Place a weighing boat on the analytical balance inside the fume hood and tare the balance.
-
Aliquot Compound: Carefully transfer the desired amount of the solid compound from its storage container to the weighing boat using a clean spatula. Avoid creating dust. Close the primary storage container immediately.
-
Record Mass: Accurately record the mass of the compound.
-
Quantitative Transfer: Transfer the weighed solid into the destination flask. Rinse the weighing boat multiple times with small volumes of the intended solvent, transferring all rinsings into the flask to ensure no material is lost.
-
Dissolution: Add the bulk of the solvent to the flask. If necessary, stir with a magnetic stir bar or sonicate to fully dissolve the compound.
-
Final Volume: If preparing a stock solution of a specific concentration, use a volumetric flask and carefully add solvent to the calibration mark.
-
Cleanup: Dispose of the used weighing boat and any contaminated items (e.g., paper towels) into the designated halogenated solid waste container.
Storage and Stability
Improper storage can lead to compound degradation, loss of activity, and the creation of potentially more hazardous byproducts.
Table 4: Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature. | Based on supplier recommendations for similar compounds. Avoid excessive heat. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Protects against slow degradation from atmospheric moisture and oxygen. |
| Container | Tightly sealed, clearly labeled glass container. | Prevents contamination and exposure. The label must include the full chemical name, date received, and relevant hazard pictograms. |
| Location | Designated, ventilated chemical storage cabinet. | Must be segregated from incompatible materials. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | The compound can react with these substances. The ester is prone to hydrolysis, and the pyridine ring can be oxidized. |
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment (spill kits, safety showers, eyewash stations).
Figure 2: A decision tree for responding to a chemical spill in the laboratory.
Protocol 5.1: Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Use a safety shower if the area of contact is large. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
Protocol 6.1: Waste Segregation and Disposal
-
Classification: This compound must be disposed of as Halogenated Organic Waste .
-
Segregation: Never mix halogenated waste with non-halogenated organic waste. Mixing them significantly increases disposal costs and complexity.
-
Containers:
-
Solid Waste: Collect contaminated items (gloves, weighing boats, absorbent materials) in a dedicated, sealed, and clearly labeled solid waste container marked "Halogenated Organic Solid Waste."
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled liquid waste container marked "Halogenated Organic Liquid Waste."
-
-
Labeling: All waste containers must be labeled with the full chemical names of all components and their approximate concentrations.
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EH&S) department.
References
-
Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]
-
Chemical Spill Procedures. California State University Monterey Bay. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Southern California Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Guide. Nipissing University. [Link]
-
Ethyl 7-chloro-2-oxoheptanoate PubChem Entry. National Center for Biotechnology Information. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study. Journal of Physical Chemistry Letters. [Link]
-
8 Steps to Handling a Lab Chemical Spill. Lab Manager. [Link]
-
Process for Disposal of Chlorinated Organic Residues. ACS Publications. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Welcome to the technical support center for the synthesis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to overcoming the inherent challenges of functionalizing the pyridine ring.
Introduction: The Challenge of Pyridyl Ketone Synthesis
This compound is a valuable intermediate in medicinal chemistry. Its synthesis, however, is often plagued by low yields due to the electronic properties of the 2-chloropyridine core. The pyridine nitrogen acts as a Lewis base, which can coordinate with Lewis acid catalysts, thereby deactivating the aromatic ring towards electrophilic substitution—a phenomenon often referred to as the "2-pyridyl problem".[1][2] This guide will primarily focus on the Friedel-Crafts acylation pathway, the most direct route to this class of compounds, and address its specific challenges.
Synthetic Strategy Overview
The principal method for synthesizing the target molecule is the Friedel-Crafts acylation of 2-chloropyridine with a suitable C7 acylating agent. The overall workflow involves two main stages:
-
Preparation of the Acylating Agent: Conversion of a pimelic acid monoester, such as monoethyl pimelate, into its more reactive acyl chloride form, ethyl 7-chloro-7-oxoheptanoate.
-
Friedel-Crafts Acylation: The reaction of the acyl chloride with 2-chloropyridine in the presence of a strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form the desired ketoester.[3][4]
This guide will focus on troubleshooting the critical second stage of this process.
Diagram 1: General Synthetic Workflow
Caption: Decision tree for diagnosing low-yield reactions.
Question 2: My analysis shows multiple product spots. How can I improve regioselectivity?
Answer: Friedel-Crafts acylation on substituted pyridines can lead to a mixture of regioisomers. For 2-chloropyridine, electrophilic attack is electronically favored at the C3 and C5 positions. The goal is to maximize acylation at C3.
-
Understanding Directing Effects: The chloro-substituent at C2 is an electron-withdrawing group, which further deactivates the ring. However, its directing effect, combined with the inherent reactivity of the pyridine nucleus, generally favors substitution at the C3 and C5 positions over C4 and C6.
-
Controlling Reaction Conditions:
-
Temperature: Lowering the reaction temperature (if conversion is still acceptable) can sometimes increase the selectivity for the thermodynamically favored product. Start optimizations at room temperature before heating.
-
Solvent: The choice of solvent can influence regioselectivity. Common solvents include nitrobenzene or 1,2-dichloroethane. Nitrobenzene can sometimes improve results for deactivated systems.
-
Order of Addition: A slow, dropwise addition of the acyl chloride to the pre-complexed mixture of 2-chloropyridine and AlCl₃ at a controlled temperature is crucial. This maintains a low concentration of the electrophile, minimizing side reactions and potentially improving selectivity.
-
Question 3: I'm observing significant charring and byproduct formation. What is causing this?
Answer: The formation of dark, tarry substances and multiple byproducts often indicates that the reaction conditions are too harsh or that side reactions are dominating.
-
Excessive Heat: Friedel-Crafts acylations are exothermic. Uncontrolled temperature can lead to polymerization and decomposition of both starting materials and products. Use an ice bath during the initial addition of reagents and then heat controllably with an oil bath.
-
Reaction with the Ester: The Lewis acid can potentially coordinate with the ethyl ester of the acylating agent, promoting unwanted side reactions. While generally less reactive than the acyl chloride, this can become an issue under harsh conditions.
-
Self-Condensation: The acyl chloride can potentially react with itself or other intermediates if the primary reaction with 2-chloropyridine is too slow.
Solution: The key is control. Ensure slow, measured addition of reagents, maintain a consistent temperature, and use high-purity starting materials to minimize pathways to decomposition.
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes if the Friedel-Crafts acylation fails? A1: Yes. If Friedel-Crafts acylation proves ineffective, a Grignard-based approach is a viable alternative. [5][6][7][8]This involves a polarity reversal, where the pyridine ring acts as the nucleophile. The steps would be:
-
Formation of a 3-pyridyl Grignard reagent from 2-chloro-3-bromopyridine. This can be challenging and may require specific conditions like a Knochel-Hauser base (e.g., TMPMgCl·LiCl) to avoid side reactions.
-
Reaction of the Grignard reagent with an appropriate electrophile, such as ethyl 7-chloro-7-oxoheptanoate or a related derivative. The use of 2-pyridyl Grignard reagents in cross-coupling reactions has known limitations but can be successful with careful optimization. [1] Q2: What is the best way to purify the final product? A2: Purification is typically achieved via column chromatography on silica gel. A gradient elution system using hexanes and ethyl acetate is commonly effective. Given that the product is a ketoester, it is relatively polar. It's important to first remove the aluminum salts during the aqueous workup by carefully quenching the reaction with ice/HCl and then washing the organic layer thoroughly. Distillation is another option if the product is thermally stable and the impurities have sufficiently different boiling points. [9][10] Q3: Which analytical techniques are best for monitoring the reaction and confirming the product? A3:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of starting materials and the formation of the product.
-
Product Confirmation:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the characteristic shifts and coupling patterns of the protons and carbons on the pyridine ring and the heptanoate chain.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows characteristic carbonyl (C=O) stretches for the ketone and the ester.
-
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative example and requires optimization for specific laboratory conditions.
Materials:
-
2-Chloropyridine
-
Ethyl 7-chloro-7-oxoheptanoate (prepared separately)
-
Aluminum Chloride (anhydrous, high purity)
-
1,2-Dichloroethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or N₂/Ar inlet), and a dropping funnel.
-
Reagent Loading: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.2 equivalents). Add anhydrous 1,2-dichloroethane as the solvent.
-
Pyridine Addition: Cool the mixture in an ice bath. Slowly add 2-chloropyridine (1.0 equivalent) to the slurry. Stir for 15-30 minutes to allow for complexation.
-
Acyl Chloride Addition: Add a solution of ethyl 7-chloro-7-oxoheptanoate (1.05 equivalents) in 1,2-dichloroethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. If necessary, heat the mixture to 50-70°C. Monitor the reaction's progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by concentrated HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with 1,2-dichloroethane (or another suitable solvent like dichloromethane) two more times.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
- Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central.
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. NIH.
- Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
- PROCESS FOR PURIFYING AN a-KETO ESTER.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Process for purifying an alpha-keto ester.
- Friedel–Crafts Acyl
- Friedel–Crafts reaction. Wikipedia.
- Friedel-Crafts Acyl
- An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 10. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]
Purification challenges of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Welcome to the technical support center for Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this key chemical intermediate. Drawing from established principles in separation science and reaction chemistry, this document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve optimal purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route employed. A common approach involves the Friedel-Crafts acylation or a related coupling of a 2-chloropyridine derivative with a C7 ester-acyl chloride. Based on this, typical impurities include:
-
Unreacted Starting Materials: Residual 2-chloropyridine and the monoethyl ester of pimeloyl chloride (or a related C7 precursor).
-
Di-acylation Product: The heptanoate chain reacting with two molecules of 2-chloropyridine.
-
Hydrolysis Products: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, particularly if aqueous workups are performed under non-neutral pH conditions.
-
Side-products from Precursor Synthesis: Impurities carried over from the preparation of the C7 acylating agent, such as the di-acid or di-ester of pimelic acid.
-
Degradation Products: Substitution of the 2-chloro group on the pyridine ring by nucleophiles present in the reaction or workup mixture. The 2- and 4-positions on the pyridine ring are susceptible to nucleophilic substitution.[1]
Q2: What are the key physicochemical properties of this compound that influence purification?
A2: Understanding the molecule's properties is crucial for designing an effective purification strategy.
| Property | Implication for Purification |
| Polarity | The molecule possesses both polar (ketone, ester, pyridine nitrogen) and non-polar (heptyl chain, chloropyridyl ring) regions, giving it intermediate polarity. This makes it well-suited for normal-phase chromatography. |
| pKa | The pyridine nitrogen is weakly basic. This can lead to peak tailing on standard silica gel due to interaction with acidic silanol groups. |
| Thermal Stability | While generally stable, prolonged exposure to high temperatures during distillation should be avoided to prevent degradation. The 2-chloropyridine moiety can be sensitive to heat.[2] |
| Physical State | Likely a high-boiling point oil or a low-melting solid, making crystallization potentially challenging but a powerful purification technique if successful. |
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. Refrigeration at 2-8°C is recommended to minimize potential degradation over time.[1] Avoid exposure to strong acids, bases, and oxidizing agents.[2][3]
Purification Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing both corrective actions and the scientific reasoning behind them.
Problem 1: My crude product is a dark, oily residue with multiple spots on TLC, some of which are at the baseline.
Underlying Issue: This is a common outcome after a synthesis workup. The dark color often indicates polymeric or high molecular weight byproducts, while baseline spots on a normal-phase TLC plate (e.g., silica gel) suggest highly polar impurities, such as carboxylic acids or salts.
Solution Workflow:
-
Aqueous Wash: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash the solution sequentially with:
-
A saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities like hydrolyzed ester.
-
Water and/or brine to remove water-soluble byproducts and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This "pre-purified" material is now a better candidate for chromatography.
-
Assess with TLC: Re-run a TLC of this washed material. You should observe a significant reduction in the baseline impurities.
Visualizing the Initial Cleanup Workflow
Caption: Initial workup to remove polar impurities.
Problem 2: I am struggling to separate my product from a closely-eluting impurity during column chromatography.
Underlying Issue: The polarity of the product and the impurity are too similar for effective separation using the current chromatography conditions.
Solution Protocol: Optimizing Column Chromatography
-
Solvent System Screening (TLC): The key is to find a solvent system that maximizes the difference in retention factor (ΔRf) between your product and the impurity.
-
Start Point: Begin with a standard mobile phase like Hexane/Ethyl Acetate.
-
Vary Polarity: Test different ratios (e.g., 9:1, 4:1, 2:1 Hex/EtOAc).
-
Change Solvents: If varying the ratio is insufficient, change the nature of the solvents to exploit different intermolecular interactions. For example, substitute ethyl acetate with dichloromethane (DCM) or add a small percentage of a third solvent like methanol or acetone.
-
| Solvent System Component | Selectivity Contribution |
| Hexane / Heptane | Non-polar eluent. |
| Ethyl Acetate | Polar; hydrogen bond acceptor. |
| Dichloromethane (DCM) | Moderately polar; dipole interactions. |
| Methanol / Ethanol | Highly polar; hydrogen bond donor and acceptor. |
| Toluene | Can provide π-π stacking interactions. |
-
Column Parameters:
-
Use a Longer Column: Increases the number of theoretical plates, improving separation.
-
Reduce Particle Size: Use silica gel with a smaller particle size (e.g., 40-63 µm) for higher resolution.
-
Optimize Loading: Do not overload the column. A general rule is to load 1-5% of the silica gel mass.
-
Problem 3: My product appears to be degrading on the silica gel column, resulting in streaking on TLC and low recovery.
Underlying Issue: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. The pyridine nitrogen in your molecule can interact strongly with acidic silanol groups, and the 2-chloropyridine moiety may be susceptible to acid-catalyzed hydrolysis or other reactions.
Solutions:
-
Deactivate the Silica Gel:
-
Method: Prepare a slurry of silica gel in your chosen mobile phase and add 0.5-1% triethylamine (NEt₃) or ammonia solution. This neutralizes the acidic sites.
-
Rationale: The basic additive competes with your pyridine compound for binding to the acidic silanol groups, resulting in sharper peaks and reduced degradation.
-
-
Switch the Stationary Phase:
-
Alumina: Use neutral or basic alumina as an alternative to silica gel. Alumina is generally less acidic.
-
Reverse-Phase Chromatography: If the compound is sufficiently stable in water/acetonitrile/methanol, reverse-phase (C18) chromatography can be an excellent alternative, as it operates under different separation principles.
-
Visualizing the Degradation Problem & Solutions
Caption: Addressing on-column degradation.
Problem 4: My purified product is an oil, but I need a crystalline solid. How can I induce crystallization?
Underlying Issue: The molecule may have a low melting point, or the presence of minor impurities is inhibiting lattice formation.
Strategies for Crystallization:
-
Trituration:
-
Protocol: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexane, pentane, or diethyl ether) to the oil.
-
Action: Vigorously scratch the side of the flask with a glass rod or spatula at the solvent-oil interface. The high energy input at the scratch can initiate nucleation. Cool the mixture in an ice bath to further reduce solubility.
-
-
Solvent/Anti-Solvent Diffusion:
-
Protocol: Dissolve the oil in a minimum amount of a good solvent (e.g., acetone, ethyl acetate). Place this solution in a small vial. Carefully layer a less dense "anti-solvent" (e.g., hexane) on top without mixing.
-
Mechanism: Seal the vial and allow it to stand undisturbed. Slow diffusion of the anti-solvent into the product solution gradually reduces solubility, often leading to the formation of high-quality crystals.
-
-
Seeding:
-
If you have ever successfully crystallized the material before, adding a single, tiny "seed" crystal to a supersaturated solution can provide a template for rapid crystal growth.
-
Problem 5: How can I definitively assess the purity of my final product?
Underlying Issue: Visual assessment (e.g., a single spot on TLC) is insufficient for confirming high purity. A combination of analytical techniques is required.
Recommended Analytical Methods:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Provides information on the electronic environment of all protons. The purity can be estimated by integrating the product peaks relative to any visible impurity peaks. The absence of starting material signals is a key indicator.
-
¹³C NMR: Confirms the presence of all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
LC-MS or GC-MS: Confirms the molecular weight of the compound. The chromatogram from the LC or GC provides a highly accurate assessment of purity (e.g., >95%, >98%).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Using a calibrated UV detector, HPLC is the gold standard for quantitative purity analysis. A single, sharp peak is desired. The area under the curve can be used to calculate the purity percentage.
-
References
-
Wikipedia contributors. (2023). 2-Chloropyridine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][4]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7977, 2-Chloropyridine. Retrieved from [Link][1]
-
National Toxicology Program. (1996). NTP Chemical Information Review Document for 2-Chloropyridine. Retrieved from [Link][5]
-
Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link][3]
-
Huebner, C. F. (1951). Paper chromatography of pyridine derivatives. Nature, 167(4238), 119-120. [Link][6]
-
Leifer, E., et al. (1950). The use of isotopic nitrogen in a study of the conversion of 3-hydroxyanthranilic acid to nicotinic acid in Neurospora. Journal of Biological Chemistry. As referenced in Semantic Scholar's entry for "Paper Chromatography of Pyridine Derivatives". [Link][7]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link][8]
Sources
- 1. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Paper chromatography of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paper Chromatography of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
Technical Support Center: Synthesis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Welcome to the technical support guide for the synthesis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this synthetic procedure. The primary route discussed is the Friedel-Crafts acylation of 2-chloropyridine with monoethyl adipoyl chloride, a common yet challenging transformation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Question 1: My reaction yield is consistently low (<30%). What are the primary factors affecting the yield?
Answer: Low yields in this Friedel-Crafts acylation are common and typically stem from the inherent properties of the pyridine substrate and the reaction conditions.
-
Root Cause 1: Deactivation of the Pyridine Ring. Pyridines are electron-deficient aromatic systems, which makes them inherently less reactive towards electrophilic aromatic substitution compared to benzene.[1] Furthermore, the nitrogen atom of 2-chloropyridine coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃). This coordination creates a pyridinium salt, which is even more electron-deficient and thus highly deactivated towards acylation.[2] A stoichiometric amount of Lewis acid is required just to complex with the substrate and product, with additional catalyst needed to activate the acyl chloride.[3]
-
Root Cause 2: Competing Side Reactions. Several side reactions can consume starting materials and reduce the yield of the desired product. These are detailed in the subsequent questions.
-
Root Cause 3: Reagent Quality. The acylating agent, monoethyl adipoyl chloride, is moisture-sensitive.[4] Hydrolysis to monoethyl adipic acid will prevent it from participating in the reaction, effectively reducing its concentration and lowering the yield.
Troubleshooting Protocol:
-
Increase Lewis Acid Stoichiometry: Start with at least 2.5-3.0 equivalents of AlCl₃ relative to 2-chloropyridine. The first equivalent complexes with the pyridine nitrogen, and a significant excess is needed to drive the catalytic cycle. A study on the acylation of imidazo[1,2-a]pyridines showed that catalyst loading was critical, with yields plateauing or decreasing with excessive amounts due to side product formation.[5]
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Handle the Lewis acid (AlCl₃) in a glovebox or under a positive pressure of inert gas (N₂ or Ar). Ensure the monoethyl adipoyl chloride is freshly prepared or distilled before use.[6]
-
Control Temperature and Order of Addition: Add the AlCl₃ to the solvent (e.g., dichloromethane, DCE) at 0 °C, followed by the slow, dropwise addition of the monoethyl adipoyl chloride. This forms the acylium ion complex. Finally, add the 2-chloropyridine solution slowly at 0 °C before allowing the reaction to warm to room temperature or gently heating. This sequence minimizes the decomposition of the acyl chloride and premature, uncontrolled reactions.
Question 2: My LC-MS and NMR analyses show a significant impurity with a mass corresponding to the di-acylated product. How can I prevent this?
Answer: This is a classic issue of polysubstitution. While Friedel-Crafts acylation typically deactivates the product against further reaction, specific conditions can lead to the formation of a di-acylated side product.
-
Plausible Side Product: Reaction of a second molecule of 2-chloropyridine at the other end of the adipoyl chain, if adipoyl dichloride is present as an impurity in your starting material.
Mechanism of Side Reaction: The starting material, monoethyl adipoyl chloride, is typically synthesized from adipic acid. An incomplete initial reaction or purification can leave residual adipoyl dichloride. This di-acid chloride can react on both ends.
Prevention and Mitigation Strategy:
-
Verify Acyl Chloride Purity: Before starting the acylation, confirm the purity of your monoethyl adipoyl chloride via ¹H NMR. The presence of adipoyl dichloride will result in a symmetrical spectrum, which can be easily distinguished from the monoester.
-
Purification of Acyl Chloride: If adipoyl dichloride is present, purify the monoethyl adipoyl chloride by vacuum distillation. Adipoyl dichloride has a boiling point of 105–107 °C at 2 mmHg, which may allow for separation.
-
Use a Large Excess of the Pyridine Substrate: While not ideal for atom economy, using a large excess of 2-chloropyridine can statistically favor the mono-acylation reaction.
Question 3: I'm observing an impurity that I suspect is an isomer. Where else could the acylation occur on the ring?
Answer: While the 3-position is the target, acylation at other positions of the 2-chloropyridine ring is possible, though generally less favored.
-
Root Cause: Regioselectivity. The directing effects of the chloro and pyridyl nitrogen substituents determine the site of acylation. The chloro group is an ortho-, para-director but is deactivating. The pyridinium nitrogen (when complexed with AlCl₃) is strongly deactivating and a meta-director. The combination of these effects typically favors substitution at the C3 and C5 positions. While C3 is electronically preferred, C5 acylation can occur.
Identification and Control:
-
Analytical Confirmation: Isomeric products will have the same mass. Their identity must be confirmed using techniques that reveal structural information, such as 2D NMR (COSY, HMBC, NOESY) or by comparing the obtained spectra with known standards if available.
-
Temperature Control: Regioselectivity can be temperature-dependent. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) often provides higher selectivity for the thermodynamically favored product.
-
Choice of Lewis Acid: Different Lewis acids can influence regioselectivity. While AlCl₃ is common, you could screen other catalysts like SnCl₄ or TiCl₄, which may offer different selectivity profiles.[7]
Below is a table summarizing potential side products and their characteristics.
| Side Product Name | Molecular Weight ( g/mol ) | Potential Cause | Mitigation Strategy |
| Adipic acid, 1-(2-chloro-3-pyridinyl)ester 7-ethyl ester | 459.33 (dimer) | Presence of adipoyl dichloride impurity. | Purify monoethyl adipoyl chloride before use. |
| Ethyl 7-(2-chloro-5-pyridyl)-7-oxoheptanoate | 283.74 | Competing C5 acylation. | Optimize reaction temperature and Lewis acid. |
| Monoethyl Adipic Acid | 174.19 | Hydrolysis of monoethyl adipoyl chloride. | Ensure strictly anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the primary Friedel-Crafts acylation reaction?
A1: The reaction proceeds via a classical electrophilic aromatic substitution mechanism, outlined below.
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the monoethyl adipoyl chloride, polarizing the C-Cl bond and leading to the formation of a highly electrophilic acylium ion intermediate.
-
Lewis Acid-Base Complexation: Simultaneously, the Lewis acid complexes with the basic nitrogen of 2-chloropyridine, deactivating the ring. An excess of Lewis acid is crucial for the first step to occur efficiently.
-
Nucleophilic Attack: The π-system of the 2-chloropyridine ring attacks the acylium ion. This attack preferentially occurs at the C3 position to form a resonance-stabilized intermediate known as a sigma complex or arenium ion.
-
Aromatization: A weak base, typically [AlCl₄]⁻, removes the proton from the carbon bearing the new acyl group, restoring the aromaticity of the pyridine ring and yielding the final product complexed with AlCl₃.
-
Workup: Addition of a protic source (like dilute HCl) hydrolyzes the aluminum complexes, liberating the final ketone product.
Q2: How do I properly quench the reaction and work up the product?
A2: A proper workup is critical for safety and for isolating a clean product. The large excess of AlCl₃ results in a highly exothermic and vigorous quench.
Recommended Workup Protocol:
-
Cooling: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Very slowly and carefully, add the reaction mixture to a separate flask containing crushed ice and concentrated HCl. This should be done behind a blast shield. The acid helps to break up the aluminum-ketone complexes and keeps aluminum salts soluble in the aqueous phase.
-
Extraction: Once the quench is complete and all solids have dissolved, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely require purification by column chromatography (silica gel) using a gradient of ethyl acetate in hexanes to isolate the pure ketone.[8]
Q3: What role does pyridine play if added to an acylation reaction?
A3: In some acylation reactions, particularly with alcohols, pyridine is used as a base and a nucleophilic catalyst.[9][10][11] It serves two main purposes:
-
Acid Scavenger: It neutralizes the HCl produced when using an acyl chloride, driving the reaction forward.[12]
-
Nucleophilic Catalyst: Pyridine can attack the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is more susceptible to attack by a nucleophile (like an alcohol) than the original acyl chloride.[10][11] However, in a Friedel-Crafts reaction on a pyridine substrate itself, adding pyridine as a solvent or co-reagent would be counterproductive as it would simply complex with the Lewis acid, rendering it inactive.
References
- Gao, L., Wang, G., Cao, J., Chen, H., Gu, Y., Liu, X., Cheng, X., Ma, J., & Li, S. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis.
- Nakao, Y., Yamada, Y., Kashihara, N., & Hiyama, T. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 132(39), 13666–13668.
- Loh, J. J., & McNally, A. (2015).
- Mitsui Chemicals, Inc. (2009). EP2128122A1.
-
ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]
- WIPO Patentscope. (2018).
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved from [Link]
- Zhang, H., et al. (2014). Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition.
- Organic Chemistry Tutor. (2022, December 24).
- Al-Masum, M. A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. ACS Omega.
-
Chemistry Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol? Retrieved from [Link]
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]
- Feldhahn, R. H. (1964). U.S. Patent No. 3,155,676. U.S.
- Google Patents. (2014).
- Patsnap. (2014). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Eureka.
- Organic Syntheses. (n.d.). 2,2-DIETHOXY-1-(4-PYRIDYL)ETHANAMINE. Organic Syntheses, 60, 20.
-
Wikipedia. (n.d.). Adipoyl chloride. Retrieved from [Link]
- Maj, A. M., et al. (2020). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 22(19), 7492-7497.
-
ResearchGate. (2020). Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Retrieved from [Link]
- Google Patents. (2008).
- Patterson, J. A. (1943). U.S. Patent No. 2,337,489. U.S.
- Ware, T. B., et al. (2018).
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)
- Sharp, S. P., & Steitz, A. (1958). U.S. Patent No. 2,826,537. U.S.
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Adipoyl chloride - Wikipedia [en.wikipedia.org]
- 5. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
Technical Support Center: Analysis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate and Related Compounds
Welcome to our dedicated technical support center for the analytical characterization of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate and analogous chemical entities. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of method development, validation, and troubleshooting for this class of compounds. Our guidance is rooted in fundamental chromatographic principles and extensive field experience to ensure the integrity and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered during the analysis of chloro-pyridyl ketoheptanoates.
Q1: What is the recommended initial analytical technique for this compound?
For a compound with the structural features of this compound (a chromophore-containing, semi-polar molecule), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended starting point for assay and impurity analysis.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a viable technique, particularly for assessing volatile impurities and for structural confirmation.
Q2: I am observing peak tailing in my HPLC analysis. What are the likely causes and solutions?
Peak tailing is a common issue in HPLC and can be caused by several factors. These include secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase. For a basic compound like a pyridyl derivative, interactions with acidic silanols on the silica backbone of the column are a frequent cause.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.
-
Use of Additives: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block active silanol sites.
-
Column Selection: Employ a column with end-capping or a different stationary phase chemistry.
-
Sample Overload: Reduce the concentration or injection volume of your sample.[3]
Q3: My analyte appears to be degrading during analysis. How can I investigate and mitigate this?
Instability of the analyte can be a significant challenge. A systematic approach to investigate degradation involves conducting forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light).[4] A stability-indicating HPLC method should be developed to separate the main peak from any degradation products.[4]
Mitigation Strategies:
-
Sample Preparation: Prepare samples fresh and in a diluent that ensures stability.
-
Temperature Control: Use a cooled autosampler to minimize degradation in the sample vial.
-
Method Optimization: A faster analytical method can reduce the time the analyte spends in the system.
Q4: How do I choose between HPLC and GC-MS for my analysis?
The choice depends on the specific analytical goal.
-
HPLC-UV is generally preferred for routine purity and content analysis due to its robustness and precision for quantifying the active pharmaceutical ingredient (API) and its impurities.[1]
-
GC-MS is advantageous for the analysis of volatile organic compounds and can provide valuable structural information for impurity identification due to its mass fragmentation patterns.[5][6] However, the analyte must be thermally stable and sufficiently volatile.
In-Depth Troubleshooting Guides
HPLC/UHPLC Troubleshooting
High-Performance Liquid Chromatography is a powerful tool for the analysis of pharmaceutical compounds. However, various issues can arise. Below is a detailed guide to common problems and their solutions.
Good peak shape is crucial for accurate integration and quantification. Deviations from a symmetrical Gaussian peak can indicate a variety of problems.
| Observation | Potential Causes | Recommended Solutions | Scientific Rationale |
| Peak Tailing | - Secondary interactions with the stationary phase- Column overload- Dead volume in the system | - Adjust mobile phase pH- Use an end-capped column- Reduce sample concentration/injection volume- Check and tighten all fittings | The pyridine nitrogen can interact with residual silanols on the column, causing tailing. Adjusting the pH can suppress this interaction. Column overload saturates the stationary phase, leading to peak distortion. Dead volume causes band broadening. |
| Peak Fronting | - Sample solvent stronger than the mobile phase- Column collapse | - Dissolve the sample in the mobile phase or a weaker solvent- Ensure the column is operated within its recommended pressure and pH range | Injecting in a strong solvent causes the analyte band to spread before it reaches the column, resulting in a fronting peak. Column collapse creates channels, leading to poor peak shape. |
| Split Peaks | - Clogged column inlet frit- Column void or channeling- Co-elution of an interferent | - Reverse flush the column or replace the frit- Replace the column- Optimize the mobile phase or gradient to resolve the peaks | A blocked frit or a void in the column packing creates two different flow paths for the sample, resulting in a split peak.[7] Co-eluting species can also give the appearance of a split peak. |
Troubleshooting Workflow for Peak Splitting
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tdi-bi.com [tdi-bi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Welcome to the Technical Support Center for the synthesis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the scientific rationale and practical knowledge to navigate the complexities of this reaction and achieve optimal results.
I. Introduction to the Synthetic Challenge
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a substituted pyridine ring linked to a keto-ester chain, presents a unique set of synthetic challenges. The electron-deficient nature of the pyridine ring, further deactivated by the chloro-substituent, renders it unreactive towards classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1][2][3] Therefore, alternative strategies involving the generation of a nucleophilic pyridine species are required.
This guide will focus on a robust and widely applicable method: the directed ortho-metalation (DoM) of 2-chloropyridine, followed by acylation. This approach offers high regioselectivity and is adaptable to a range of substrates.
II. Proposed Synthetic Pathway
The most effective synthetic route involves a two-stage process. First, the preparation of a suitable acylating agent from monoethyl pimelate. Second, the directed metalation of 2-chloropyridine and subsequent reaction with the acylating agent.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-stage synthesis of this compound.
III. Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why can't I use a standard Friedel-Crafts acylation for this synthesis?
A1: The pyridine ring is an electron-deficient aromatic system, making it inherently unreactive towards electrophilic aromatic substitution. The nitrogen atom in the ring acts as an electron-withdrawing group, and it can also be protonated or coordinate to the Lewis acid catalyst, further deactivating the ring.[1][3] The presence of an additional electron-withdrawing chloro group at the 2-position further exacerbates this issue.
Q2: What is the role of Lithium Diisopropylamide (LDA) in this reaction?
A2: LDA is a strong, non-nucleophilic base. In this synthesis, it is used for the regioselective deprotonation of 2-chloropyridine at the 3-position.[4] The chloro substituent directs the deprotonation to the adjacent C-3 position through an inductive effect and coordination with the lithium cation. This process, known as directed ortho-metalation (DoM), generates a highly reactive 3-lithio-2-chloropyridine intermediate.
Q3: What are the critical safety precautions when working with organolithium reagents like n-BuLi or LDA?
A3: Organolithium reagents are highly pyrophoric and react violently with water and air.[1][5][6][7] It is imperative to work under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.[2][8] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and suitable gloves, must be worn at all times.[2][5][6] Always have a Class D fire extinguisher readily available. For detailed safety protocols, refer to established guidelines on handling pyrophoric reagents.[1][2][5][6][7][8]
Q4: How do I prepare the acylating agent, Ethyl 7-chloro-7-oxoheptanoate?
A4: Ethyl 7-chloro-7-oxoheptanoate can be prepared from monoethyl pimelate. The carboxylic acid functional group of monoethyl pimelate is converted to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[9] The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the target molecule | 1. Incomplete formation of the organolithium intermediate. 2. Deactivation of the organolithium reagent by moisture or air. 3. Poor quality of the acylating agent. 4. Incorrect reaction temperature. | 1. Ensure the use of freshly prepared or titrated LDA. 2. Use anhydrous solvents and oven-dried glassware under a strict inert atmosphere.[2] 3. Verify the purity of the acyl chloride before use. 4. Maintain the temperature at -78 °C during the lithiation and acylation steps. |
| Formation of multiple byproducts | 1. Over-addition of the organolithium reagent to the ketone product. 2. Side reactions of the acyl chloride. 3. Reaction of the organolithium with the ester functionality. | 1. Use a stoichiometric amount of the lithiated pyridine. Add the acyl chloride solution to the organolithium solution at low temperature. 2. Ensure the acyl chloride is free of impurities. 3. Maintain a low reaction temperature (-78 °C) to favor acylation over reaction with the ester. |
| Difficulties in purifying the final product | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Emulsion formation during aqueous workup. | 1. Use column chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate) to separate the product.[10][11] 2. An aqueous wash with a mild acid (e.g., saturated NH₄Cl solution) can help remove basic impurities.[12] 3. Add brine during the workup to break emulsions. |
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate
-
Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, add monoethyl pimelate (1 equivalent).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Chlorination: Add thionyl chloride (1.2 equivalents) dropwise to the solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude Ethyl 7-chloro-7-oxoheptanoate can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
LDA Formation: Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.05 equivalents) dropwise. Stir the mixture at this temperature for 30 minutes to generate LDA.
-
Lithiation: To this LDA solution, add a solution of 2-chloropyridine (1 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.
-
Acylation: Add a solution of crude Ethyl 7-chloro-7-oxoheptanoate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[10][11]
Diagram of the Reaction Quenching and Workup Procedure:
Caption: Step-by-step quenching and workup process.
V. Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring, the ethyl group of the ester, and the aliphatic chain. The chemical shifts and coupling patterns will be characteristic of the structure. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbons of the ketone and ester, the carbons of the pyridine ring, and the aliphatic chain.[3] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and the ester, C-Cl stretching, and aromatic C-H and C=C stretching of the pyridine ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns. |
VI. References
-
J&K Scientific. (2025). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. BenchChem.
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS.
-
University of California. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure.
-
University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
-
IQ Unicamp. (n.d.). LABORATORY SAFETY FACT SHEET #34 - Pyrophoric Organolithium Reagents.
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). PMC - NIH.
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
-
Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
-
Wikipedia. (n.d.). Acyl chloride.
-
PubChem. (n.d.). Ethyl 6-(Chloroformyl)hexanoate.
-
ResearchGate. (2016). Tandem reactions involving organolithium reagents. A review.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures.
-
Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
-
(n.d.). Organic Reaction Workup Formulas for Specific Reagents.
-
ACS Publications. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides.
-
YouTube. (2021). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols].
-
Chemistry LibreTexts. (2019). 20.4: Acid Halide Chemistry.
-
(n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
-
Benchchem. (n.d.). Application Notes and Protocols: Ethyl 3-oxoheptanoate in Synthetic Chemistry.
-
OrgoSolver. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents.
-
Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine.
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation.
-
PubChem. (n.d.). 2-Chloropyridine.
-
Organic Syntheses Procedure. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-.
-
YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].
-
Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
-
ACS Publications. (2018). Palladium-Catalyzed Carbonylation of Aryl Chlorides to Electrophilic Aroyl-DMAP Salts.
-
Google Patents. (n.d.). CN101602667A - A kind of preparation method of 2-ethylhexyl chloroformate.
-
YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy.
-
OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents.
-
Benchchem. (n.d.). Application Notes and Protocols for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate in Organic Synthesis.
-
ResearchGate. (n.d.). Synthesis of the Ethyl Esters of 4-(3-Pyridyl)- and 4-(4-Pyridyl)-2-oxobutenoic Acids.
-
Benchchem. (n.d.). Technical Support Center: Column Chromatography Purification of Keto Esters.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis.
-
Organic Syntheses Procedure. (n.d.). ethyl 2-pyridylacetate.
-
Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
-
Google Patents. (n.d.). US2900311A - Purification of acetoacetic esters by distillation.
-
(n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
Sources
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. iqm.unicamp.br [iqm.unicamp.br]
- 3. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Preventing degradation of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate in solution
Welcome to the Technical Support Center for Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and extensive experience in handling complex organic molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The molecule possesses three main functional groups that can influence its stability in solution:
-
Ethyl Ester: This is the most likely site of degradation, primarily through hydrolysis, which can be catalyzed by acids or bases.
-
Aryl Ketone: The ketone group is generally stable but can participate in keto-enol tautomerism.[1][2]
-
2-Chloro-3-pyridyl Ring: The chloro-substituted pyridine ring is an electron-deficient aromatic system. While relatively stable, the chlorine atom can be susceptible to nucleophilic aromatic substitution under certain conditions, and the pyridine nitrogen can be protonated in acidic media.
Q2: What is the most common degradation pathway for this compound in solution?
A2: The most anticipated degradation pathway in common laboratory solvents (especially those containing water) is the hydrolysis of the ethyl ester moiety. This reaction cleaves the ester bond to form 7-(2-chloro-3-pyridyl)-7-oxoheptanoic acid and ethanol. This process can be significantly accelerated by the presence of acidic or basic catalysts.[3][4][5]
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: To ensure maximum stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM). We recommend the following storage practices:
-
Temperature: Store solutions at -20°C or, for long-term storage, at -80°C.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, especially if the solvent is not perfectly anhydrous, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
-
Container: Use high-quality, tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and moisture ingress.
Q4: Can I use protic solvents like ethanol or methanol to prepare my stock solution?
A4: While the compound is likely soluble in alcohols, using protic solvents like ethanol or methanol for long-term storage is not recommended. These solvents can participate in transesterification reactions, especially in the presence of acid or base catalysts, leading to the formation of different esters of the parent molecule.[6] For short-term experimental use, if the alcohol is the reaction solvent, this may be unavoidable, but stability should be monitored.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of the compound in aqueous media is highly pH-dependent due to the susceptibility of the ethyl ester to hydrolysis.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis will occur, leading to the formation of the corresponding carboxylic acid and ethanol. The reaction rate increases as the pH decreases.[3][7][8]
-
Neutral Conditions (pH ~6-8): The compound is expected to be most stable in this range, although slow hydrolysis can still occur over time, especially at elevated temperatures.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed hydrolysis and will rapidly convert the ester to the carboxylate salt.[5]
Troubleshooting Guide: Investigating Compound Degradation
If you suspect that your solution of this compound has degraded, this guide will help you identify the cause and take corrective action.
| Observed Issue | Potential Cause | Recommended Action & Investigation |
| Loss of Potency or Altered Experimental Results | Compound degradation leading to a lower concentration of the active molecule. | 1. Confirm Identity & Purity: Analyze the current solution and a freshly prepared solution using HPLC-UV or LC-MS to compare retention times and peak purity. Look for the appearance of new peaks. 2. Identify Degradants: Use LC-MS to determine the mass of any new peaks. A mass corresponding to the hydrolyzed carboxylic acid is a strong indicator of ester cleavage. |
| Precipitate Formation in Solution | The hydrolyzed carboxylic acid may be less soluble than the parent ester in certain organic solvents, leading to precipitation. | 1. Solubility Check: Test the solubility of the precipitate in a slightly basic aqueous solution (e.g., dilute sodium bicarbonate). The carboxylate salt should be soluble. 2. Structural Analysis: If possible, isolate the precipitate and analyze it using NMR or IR spectroscopy to confirm the presence of a carboxylic acid group. |
| Inconsistent Results Between Experiments | Inconsistent solution preparation, storage, or handling. Use of wet solvents or buffers with inappropriate pH. | 1. Review SOPs: Ensure that standard operating procedures for solution preparation are strictly followed. Use only high-purity, anhydrous solvents. 2. Solvent Quality Control: Use a fresh bottle of anhydrous solvent. If using buffers, freshly prepare them and verify the pH immediately before use. |
| Color Change in Solution | Potential oxidative degradation or reaction of the chloropyridine ring, although less common than hydrolysis. | 1. Forced Degradation Study: Perform a forced degradation study (see protocol below) under oxidative conditions (e.g., with a small amount of H₂O₂) to see if similar color changes are observed. Analyze the products by LC-MS.[9][10][11] 2. Inert Atmosphere: When preparing new solutions, ensure they are protected from air and light. |
Visualizing the Primary Degradation Pathway
The following diagram illustrates the most probable degradation mechanism: hydrolysis of the ethyl ester.
Caption: Primary degradation via ester hydrolysis.
Experimental Protocols
Protocol 1: Rapid Stability Assessment in Different Solvents
This protocol allows for a quick assessment of the compound's stability under various common laboratory conditions.
Materials:
-
This compound
-
Anhydrous DMSO (ACS Grade or higher)
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC system with UV detector (or LC-MS)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound (e.g., 10 mg/mL) in anhydrous DMSO.
-
Test Solution Preparation: Dilute the stock solution to a final concentration of 100 µg/mL in each of the following solutions in separate HPLC vials:
-
A: 50:50 Acetonitrile:Water (Control)
-
B: 0.01 M HCl in 50:50 Acetonitrile:Water (Acidic Condition)
-
C: 0.01 M NaOH in 50:50 Acetonitrile:Water (Basic Condition)
-
D: PBS, pH 7.4 (Physiological Condition)
-
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot from each vial into the HPLC system to determine the initial peak area of the parent compound.
-
Incubation: Store the vials under controlled conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: Inject aliquots from each vial at subsequent time points (e.g., T=2h, 6h, 24h, 48h).
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the percentage remaining versus time for each condition.
Visualizing the Experimental Workflow
Caption: Workflow for stability assessment.
Data Presentation: Impact of Solution Conditions on Stability
The following table summarizes the expected outcome from the stability assessment protocol, illustrating the significant impact of pH on the degradation of this compound at room temperature.
| Solution Condition | pH | % Parent Compound Remaining (24h) | % Parent Compound Remaining (48h) | Primary Degradant Observed |
| 50:50 ACN:H₂O | ~7 | >98% | >95% | Minimal Hydrolysis Product |
| PBS Buffer | 7.4 | >95% | >90% | Hydrolysis Product |
| 0.01 M HCl | 2 | ~70% | ~50% | Hydrolysis Product |
| 0.01 M NaOH | 12 | <5% | Not Detected | Carboxylate Salt of Hydrolysis Product |
Note: The data presented in this table is illustrative and based on established principles of chemical kinetics for ester hydrolysis. Actual degradation rates should be determined experimentally.
References
- PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability.
- MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
- National Center for Biotechnology Information. (2024). Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate.
- National Center for Biotechnology Information. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
- WIPO Patentscope. (2018). Preparation method for ethyl 7-chloro-2-oxoheptanoate.
- ChemScene. (n.d.). Ethyl 7-chloro-2-oxoheptanoate.
- Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.
- American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- National Renewable Energy Laboratory. (2016). Determination of Carbonyls in Pyrolysis Bio-oils by Potentiometric Titration: Faix Method. Laboratory Analytical Procedure (LAP).
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters.
- Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
- Chemguide. (n.d.). hydrolysis of esters.
- Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
- National Toxicology Program. (n.d.). 2-Chloropyridine.
- MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
- Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters.
- Cardiff University. (n.d.). Investigating rate enhancements in alpha-keto esters using cinchona and non.
- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- ACS Publications. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester.
- Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.
- Google Patents. (n.d.). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- TCI Chemicals. (n.d.). Ethyl 7-Chloro-2-oxoheptanoate.
- ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Wikipedia. (n.d.). 2-Chloropyridine.
- Valence Labs. (2025). Ethyl 7-chloro-2,2-dimethylheptanoate.
- YouTube. (2019). mechanism of ester hydrolysis.
- National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ACS Publications. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Resolving impurities in Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate samples
An advanced technical support guide for researchers, scientists, and drug development professionals.
Technical Support Center: Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
This guide provides in-depth troubleshooting and frequently asked questions for resolving impurity profiles in samples of this compound. Our approach is grounded in mechanistic principles to empower researchers not just to solve immediate purity issues but also to proactively prevent them in future experiments.
Troubleshooting Guide: From Observation to Resolution
This section addresses specific experimental observations you might encounter and provides a logical workflow for diagnosing and resolving the underlying impurity issues.
Question: My TLC/HPLC analysis shows multiple spots/peaks close to my main product. What are the likely culprits and how do I proceed?
Probable Cause: The presence of closely eluting impurities often points to isomers formed during the synthesis, typically a Friedel-Crafts acylation reaction. The electronic properties of the 2-chloropyridine ring can lead to acylation at positions other than the desired C-3 position. Incomplete reaction or side reactions involving the starting materials are also common.
Diagnostic & Resolution Workflow:
-
Initial Characterization (LC-MS): The most efficient first step is to obtain a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of the crude sample. This will reveal the mass-to-charge ratio (m/z) of the main peak and the surrounding impurity peaks.
-
Isomeric Impurities: Impurities with the same m/z as the desired product are likely positional isomers.
-
Process-Related Impurities: Peaks corresponding to the mass of starting materials or known by-products confirm their presence.
-
-
Purification Strategy - Column Chromatography:
-
Principle: Column chromatography is the primary method for separating these types of impurities. For ketoesters, special considerations are necessary to prevent on-column degradation.[1]
-
Protocol: Optimized Column Chromatography
-
TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for ketoesters is a mixture of hexanes and ethyl acetate.[1] Aim for an Rf value of 0.2-0.4 for the desired product.
-
Silica Gel Deactivation: Standard silica gel is acidic and can promote the hydrolysis of the ester.[1] To mitigate this, create a slurry of silica gel in your chosen eluent and add 1% triethylamine (v/v) to neutralize the acidic silanol groups.[1]
-
Column Packing & Loading: Pack the column with the deactivated silica slurry. For optimal separation, use a "dry loading" technique: dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[1] Gently add this powder to the top of your packed column.
-
Elution: Begin elution with the solvent system determined by TLC. A shallow gradient elution (gradually increasing the polarity) often provides better resolution for closely eluting spots.
-
-
-
Purity Confirmation: After purification, re-analyze the collected fractions by HPLC or TLC to confirm the removal of impurities. Combine the pure fractions and remove the solvent under reduced pressure.
Question: My ¹H NMR spectrum is clean, but the product mass is consistently low after purification. Where could my product be lost?
Probable Cause: If your NMR shows a pure product, the loss is likely occurring during the work-up or purification steps. Ketoesters, particularly those with ester functionalities, can be susceptible to hydrolysis under either acidic or basic aqueous work-up conditions.[2][3] This converts your desired ethyl ester into the corresponding carboxylic acid, which will have different solubility and chromatographic properties.
Diagnostic & Resolution Workflow:
-
Analyze the Aqueous Layer: After your initial extraction, acidify the aqueous layer to a pH of ~2-3 and extract it with a solvent like ethyl acetate. Concentrate this organic extract and analyze it by TLC or MS. The presence of a compound with a mass corresponding to the hydrolyzed product (M-28) confirms that hydrolysis is the issue.
-
Mitigation Strategy:
-
Modify Work-up: Avoid harsh acidic or basic washes. Use a saturated solution of sodium bicarbonate for neutralization, followed by a brine wash. Minimize the contact time between your organic layer and any aqueous phase.
-
Re-esterification: If hydrolysis has already occurred, the resulting carboxylic acid can sometimes be converted back to the ethyl ester via a Fischer esterification, though this adds steps to the synthesis.
-
Question: I observe a persistent impurity with a mass corresponding to unreacted 2-chloropyridine. How can I remove it effectively?
Probable Cause: 2-Chloropyridine is a relatively volatile and non-polar starting material that can co-elute with the product in some solvent systems.[4][5] Its removal is crucial for downstream applications.
Resolution Strategy:
-
Acid Wash: During the work-up, perform an extraction with dilute aqueous HCl (e.g., 1M). The basic nitrogen on the pyridine ring will be protonated, forming a water-soluble pyridinium salt that will partition into the aqueous layer.
-
Protocol: Acidic Extraction
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl, shake gently, and allow the layers to separate.
-
Drain the aqueous layer. Repeat the acid wash 1-2 times.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
-
-
High Vacuum: After column chromatography, any remaining traces of 2-chloropyridine can often be removed by placing the product under a high vacuum for several hours.
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps for identifying and resolving impurities in your sample.
Caption: A logical workflow for impurity diagnosis and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
The impurity profile is largely dictated by the synthetic route, which is typically a Friedel-Crafts acylation. The most common impurities are summarized in the table below.
| Impurity Type | Probable Source | Recommended Analytical Technique |
| Positional Isomers | Friedel-Crafts acylation at C-4, C-5, or C-6 of the pyridine ring. | HPLC, LC-MS, 2D NMR |
| Unreacted 2-Chloropyridine | Incomplete reaction; excess reagent used. | GC-MS, HPLC, ¹H NMR |
| Unreacted Acylating Agent | Incomplete reaction. | HPLC, LC-MS |
| 7-(2-chloro-3-pyridyl)-7-oxoheptanoic acid | Hydrolysis of the ethyl ester during work-up or on acidic silica gel.[3][6] | HPLC, LC-MS |
| Pimelic Acid / Diethyl Pimelate | Impurities carried over from the synthesis of the acylating agent. | HPLC, LC-MS |
| Residual Solvents | From reaction or purification steps. | GC-MS, ¹H NMR |
Q2: Why is Friedel-Crafts acylation on 2-chloropyridine challenging?
The pyridine ring is electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution. Furthermore, the chlorine atom is an electron-withdrawing group, which further deactivates the ring. The Lewis acid catalyst (e.g., AlCl₃) can also complex with the nitrogen atom of the pyridine ring, making it even more unreactive. These factors can lead to lower yields and the formation of multiple isomers, necessitating careful optimization of reaction conditions and robust purification methods.
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). It should be protected from moisture to prevent hydrolysis and from light to prevent potential photodegradation. 2-chloropyridine derivatives are generally stable under recommended storage conditions.[5][7][8]
Q4: Can I use reversed-phase chromatography for purification?
Yes, for compounds that are particularly sensitive or difficult to purify on normal-phase silica gel, reversed-phase chromatography can be an excellent alternative.[1] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically mixtures of water and acetonitrile or methanol). The more polar impurities would elute first, followed by the desired product.
Visualizing Impurity Sources
This diagram illustrates the primary sources of impurities originating from a typical Friedel-Crafts synthesis pathway.
Caption: Potential sources of impurities in the synthesis workflow.
References
- Technical Support Center: Column Chromatography Purification of Keto Esters. Benchchem. Accessed January 17, 2026.
- US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google P
- CN102026955A - Process for purifying an alpha-keto ester - Google P
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Accessed January 17, 2026.
- 2-Chloropyridine - Wikipedia. Accessed January 17, 2026.
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Accessed January 17, 2026.
- 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem.
- hydrolysis of esters. Chemguide. Accessed January 17, 2026.
- Esters to Ketones. Chemistry Steps. Accessed January 17, 2026.
- The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Accessed January 17, 2026.
- purification of ketones - Sciencemadness Discussion Board. Accessed January 17, 2026.
- Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. PubMed Central. Accessed January 17, 2026.
- 2-Chloropyridine - National Toxicology Program. Accessed January 17, 2026.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Accessed January 17, 2026.
- Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Accessed January 17, 2026.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Accessed January 17, 2026.
- 2-Chloropyridine Safety Data Sheet. Jubilant Ingrevia. Accessed January 17, 2026.
- Review on the modern analytical advancements in impurities testing. Accessed January 17, 2026.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Accessed January 17, 2026.
- Purification of baker's yeast β-keto ester oxidoreductase.
- A Comparative Guide to Catalysts for Beta-Keto Ester Synthesis. Benchchem. Accessed January 17, 2026.
- CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google P
- 107840798 Preparation method for ethyl 7-chloro-2-oxoheptanoate - WIPO P
- 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Accessed January 17, 2026.
- Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. Accessed January 17, 2026.
- Ch12: Friedel-Crafts limitations. University of Calgary. Accessed January 17, 2026.
- CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google P
- Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Accessed January 17, 2026.
- Friedel–Crafts reaction - Wikipedia. Accessed January 17, 2026.
- Friedel-Crafts Reactions - Chemistry LibreTexts. Accessed January 17, 2026.
- Friedel–Crafts Acylation - Sigma-Aldrich. Accessed January 17, 2026.
- Confirming the Structure of Ethyl 3-oxoheptanoate: A Comparative Guide to Analytical Methods. Benchchem. Accessed January 17, 2026.
- Heptanoic acid, 7-chloro-7-oxo, ethyl ester - SpectraBase. Accessed January 17, 2026.
- An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. Benchchem. Accessed January 17, 2026.
- CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google P
- 78834-75-0 | Ethyl 7-chloro-2-oxoheptanoate | ChemScene. Accessed January 17, 2026.
- Ethyl 7-chloro-2-oxoheptanoate | C9H15ClO3 | CID 3018793 - PubChem.
- Ethyl 7-chloro-2-oxoheptanoate | Sigma-Aldrich. Accessed January 17, 2026.
- Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate. PubMed Central. Accessed January 17, 2026.
- Ethyl 7-chloro-2-oxoheptanoate - Sigma-Aldrich. Accessed January 17, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. lobachemie.com [lobachemie.com]
Technical Support Center: Overcoming Poor Solubility of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Introduction
Welcome to the technical support guide for Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate. This molecule presents a significant formulation challenge due to its poor aqueous solubility, a common hurdle for many pyridine-containing compounds in the drug development pipeline.[1][2] Its complex structure, featuring a substituted pyridine ring and a long alkyl chain ester, contributes to high lipophilicity and crystal lattice energy, impeding straightforward dissolution in aqueous media.
This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, causality-driven approach to systematically overcome the solubility issues associated with this compound. We will move from fundamental principles to advanced, practical protocols to help you achieve your desired concentration and formulation stability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when working with this compound.
Q1: What are the key structural features of this molecule that cause poor solubility?
A1: The poor aqueous solubility arises from a combination of factors:
-
Lipophilic Heptanoate Chain: The seven-carbon ester chain is highly hydrophobic, significantly contributing to a low affinity for water.
-
Aromatic Pyridine Ring: While the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, the overall aromatic system is nonpolar.[3][4]
-
Crystalline Structure: Poorly soluble compounds often pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces before solvation can occur.
-
Weak Basicity: The pyridine nitrogen is weakly basic. The electron-withdrawing effect of the adjacent chloro-substituent is predicted to lower the pKa of the pyridine nitrogen, meaning a more acidic environment is required for protonation and salt formation compared to unsubstituted pyridine.[5][6]
Q2: I'm seeing my compound "crash out" or precipitate when I dilute my DMSO stock into an aqueous buffer for a biological assay. Why is this happening and what's the first thing I should try?
A2: This is a classic problem of a supersaturated solution collapsing. DMSO is a strong organic solvent that can dissolve the compound at high concentrations. When this stock is diluted into an aqueous buffer, the solvent environment abruptly becomes highly polar. The compound's solubility limit in this new environment is exceeded, causing it to rapidly precipitate.
First-line Solution: The simplest first step is to decrease the final concentration of the compound in your assay. Also, ensure the final concentration of DMSO is kept as low as possible (typically <0.5%) to minimize solvent effects on the biological system and solubility. If precipitation still occurs, you must move to more advanced solubilization techniques described below.
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, pH modification is a highly effective strategy for compounds with ionizable groups.[7][8] this compound is a weak base due to the pyridine nitrogen.[9] By lowering the pH of the aqueous medium, you can protonate the nitrogen atom. This introduces a positive charge, which dramatically increases the molecule's interaction with polar water molecules and enhances solubility.[10][11] The key is to work at a pH that is at least 1-2 units below the compound's pKa. A pH-solubility profile study (see Protocol 2) is essential to determine the optimal pH range.
Q4: Are there common excipients that are known to work well for similar compounds?
A4: Yes, several classes of pharmaceutical excipients are routinely used to formulate poorly soluble drugs.[1][12][13] For a molecule like this, the most common and effective excipients include:
-
Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG 300, PEG 400), propylene glycol (PG), and ethanol can increase solubility by reducing the polarity of the aqueous vehicle.[14][15][16]
-
Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) and Cremophor® EL form micelles that encapsulate the hydrophobic drug molecule, allowing it to be dispersed in an aqueous solution.[17]
-
Cyclodextrins: These cyclic oligosaccharides (e.g., β-cyclodextrin, HP-β-CD) have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the drug, effectively shielding the hydrophobic parts from water.[2]
Part 2: Troubleshooting Guide
This section provides a systematic, problem-solving approach to common experimental failures.
| Problem / Observation | Root Cause Analysis | Recommended Solutions (In Order of Complexity) |
| Compound is insoluble in common organic solvents (e.g., Methanol, Ethanol) at room temperature. | The compound may have very high crystal lattice energy, requiring more energy to disrupt the solid state. | 1. Apply Gentle Heat: Warm the solvent/compound mixture (e.g., to 40-50°C) to increase kinetic energy. 2. Use Sonication: Apply ultrasonic energy to aid in the mechanical disruption of particles. 3. Switch to Stronger Solvents: Test solubility in solvents like Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Dimethylacetamide (DMA). |
| Compound precipitates immediately upon dilution of an organic stock into aqueous buffer. | The aqueous buffer has a much lower solubilizing capacity than the organic stock solvent. The equilibrium solubility is exceeded instantly. | 1. Lower the Final Concentration: Determine the kinetic solubility limit in your final buffer system. 2. Introduce a Co-solvent: Add a co-solvent like PEG 400 (e.g., 5-10% v/v) to the aqueous buffer before adding the compound stock. This increases the buffer's capacity to solvate the drug.[17] 3. Use a Surfactant: Prepare the aqueous buffer with a surfactant (e.g., 0.1% Polysorbate 80) to form micelles that can solubilize the compound. |
| Solution is initially clear but becomes cloudy or shows precipitation over time (minutes to hours). | The initially formed supersaturated solution is thermodynamically unstable and is slowly returning to its equilibrium solubility by precipitating the excess compound. | 1. pH Adjustment: If not already done, lower the pH of the buffer to protonate the pyridine nitrogen, which can significantly increase equilibrium solubility.[7] 2. Increase Excipient Concentration: If using co-solvents or surfactants, systematically increase their concentration to improve the stability of the formulation. 3. Complexation with Cyclodextrins: Use hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a stable inclusion complex. This is often more effective at preventing precipitation over time than co-solvents alone.[2] |
| Solubility is achieved at low pH, but the compound is not stable (e.g., ester hydrolysis). | The ester functional group is susceptible to hydrolysis under strongly acidic (or basic) conditions. | 1. Find a pH Compromise: Determine the pH range that provides adequate solubility without causing unacceptable degradation over the experiment's timeframe. A stability study is required. 2. Use Lyophilization: Prepare a stable, amorphous solid dispersion by dissolving the compound and a carrier (e.g., PVP, HPMC) in an organic solvent and then lyophilizing. This amorphous powder can have a much faster dissolution rate. 3. Lipid-Based Formulations: For oral delivery research, consider self-emulsifying drug delivery systems (SEDDS) where the compound is dissolved in an oil/surfactant mixture.[2][18] |
Part 3: Visualization & Experimental Protocols
Logical Workflow for Solubility Enhancement
The following diagram outlines a decision-making process for systematically addressing the solubility of this compound.
Caption: Decision tree for selecting a solubility enhancement strategy.
Protocol 1: Tiered Solvent Screening
Objective: To quickly identify promising solvents or simple solvent systems for initial experiments.
Methodology:
-
Weigh 1-2 mg of this compound into several small glass vials.
-
Add an initial aliquot (e.g., 100 µL) of the test solvent to each vial.
-
Vortex each vial for 1-2 minutes.
-
Visually inspect for dissolution. If the solid remains, add another aliquot of solvent and repeat vortexing.
-
Continue this process until the compound dissolves or a maximum volume is reached.
-
Calculate the approximate solubility in mg/mL.
Tiered Solvent List:
-
Tier 1 (Aqueous/Biocompatible):
-
pH 7.4 Phosphate Buffered Saline (PBS)
-
pH 4.0 Acetate Buffer
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
-
Tier 2 (Aprotic/High Power):
-
Dimethyl Sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Protocol 2: pH-Solubility Profile Determination
Objective: To quantify the relationship between pH and the aqueous solubility of the compound.
Methodology:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 3, 4, 5, 6, 6.8, 7.4).
-
Add an excess amount of the compound to a vial containing a known volume of each buffer (this ensures saturation).
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, filter the samples through a 0.22 µm filter (e.g., PVDF) to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot solubility (mg/mL or µM) versus pH. This plot is critical for selecting a buffer system for your experiments.
Protocol 3: Co-solvent System Development Workflow
The diagram below illustrates the workflow for developing a stable co-solvent formulation.
Caption: Workflow for developing a co-solvent based formulation.
References
-
He, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Li, P., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. Available at: [Link]
-
Ghanbarzadeh, S., & Podczeck, F. (2016). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Available at: [Link]
-
Indulkar, A. S., et al. (2016). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics. Available at: [Link]
-
Al-Ghazawi, M. Z., & Al-khalidi, B. A. (2020). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PubMed Central. Available at: [Link]
-
Pharmapproach. (n.d.). Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. Available at: [Link]
-
ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Available at: [Link]
-
MDPI. (2022). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. Available at: [Link]
-
Taylor & Francis Online. (2016). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Available at: [Link]
-
ResearchGate. (2016). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Available at: [Link]
-
ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Available at: [Link]
-
ResearchGate. (n.d.). Insoluble drug delivery technologies: Review of health benefits and business potentials. Available at: [Link]
-
Asian Journal of Pharmaceutics. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Available at: [Link]
-
Sharma, A., et al. (2017). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. Available at: [Link]
-
Pharma Times. (2013). Excipient Selection In Parenteral Formulation Development. Available at: [Link]
- Google Books. (n.d.). Handbook of Pharmaceutical Excipients.
-
De-la-Cruz, A., et al. (2007). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. Available at: [Link]
- Sarma, S. (n.d.). Handbook of Pharmaceutical Manufacturing Formulations: Liquid Products.
-
Semantic Scholar. (1994). Handbook of Pharmaceutical Excipients. Available at: [Link]
-
Scribd. (n.d.). Handbook of Pharmaceutical Excipients 8th-1-52. Available at: [Link]
-
Verma, S., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]
-
Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Available at: [Link]
-
Valence Labs. (n.d.). Ethyl 7-chloro-2,2-dimethylheptanoate. Available at: [Link]
-
ResearchGate. (2007). Theoretical prediction of relative and absolute pKa values of aminopyridines. Available at: [Link]
-
PeerJ. (n.d.). Predicting pKa values for drug-like molecules using semiempirical quantum chemical methods. Available at: [Link]
-
National Institutes of Health. (n.d.). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Available at: [Link]
-
Rupp, M., et al. (2011). Predicting the pKa of small molecule. PubMed. Available at: [Link]
-
PubChem. (n.d.). Ethyl 7-chloro-2-oxoheptanoate. Available at: [Link]
-
National Institutes of Health. (n.d.). 7-Oxoheptanoate. PubChem. Available at: [Link]
Sources
- 1. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Handbook of Pharmaceutical Excipients - Google Cărți [books.google.ro]
- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate for Storage
Last Updated: 2026-01-18
Introduction
Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structure, incorporating an ethyl ester, a ketone, and a chlorinated pyridine ring, makes it susceptible to specific degradation pathways that can compromise its purity and impact the outcome of subsequent reactions. This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of this compound to ensure its long-term stability. We will explore the underlying chemical principles of its degradation and offer practical, evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the primary degradation pathways for this compound?
The molecule's stability is primarily challenged by two functional groups: the ethyl ester and the pyridyl ketone.
-
Hydrolysis of the Ethyl Ester: The ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and ethanol.[1][2] This reaction can be catalyzed by both acids and bases.[1][2] The presence of moisture is the primary driver for this degradation pathway. The resulting carboxylic acid impurity can interfere with subsequent reactions, particularly those sensitive to acidic conditions or requiring precise stoichiometry.
-
Photodegradation of the Pyridyl Ketone: The 2-pyridyl ketone moiety can be sensitive to ultraviolet (UV) light.[3] Aryl ketones are known to act as photosensitizers and can generate free radical intermediates upon photoirradiation.[3] This can lead to a complex mixture of degradation products and a decrease in the overall purity of the compound. Studies on di-2-pyridyl ketone have shown the formation of persistent radicals upon UV irradiation, highlighting the importance of protection from light.[3]
FAQ 2: I've observed a decrease in purity of my stored this compound over time. What is the likely cause?
A gradual decrease in purity is most commonly attributed to hydrolysis . This is especially true if the compound has been stored in a non-inert atmosphere or in a container that is not hermetically sealed, allowing for the ingress of atmospheric moisture. To confirm this, you can use analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to detect the presence of the corresponding carboxylic acid.[4]
Troubleshooting Guide: Purity Loss
| Observation | Potential Cause | Recommended Action |
| Gradual decrease in purity with the appearance of a more polar peak in HPLC/GC. | Ester Hydrolysis: Reaction with ambient moisture. | 1. Re-purify: If the purity has dropped significantly, purification via column chromatography may be necessary.[5] 2. Improve Storage: Immediately transfer the compound to a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Store in a desiccator. |
| Rapid degradation or discoloration, especially after exposure to light. | Photodegradation: UV light-induced decomposition of the pyridyl ketone. | 1. Minimize Light Exposure: Work with the compound in a fume hood with the sash down and under amber or red lighting. 2. Proper Storage: Store in an amber glass vial or a container wrapped in aluminum foil to block light.[6] |
| Presence of unexpected byproducts not related to hydrolysis. | Incompatible Storage Conditions: Reaction with container material or contaminants. | 1. Verify Container Material: Ensure storage in high-quality, inert glass containers. 2. Check for Contaminants: Ensure solvent purity if the compound is in solution. |
FAQ 3: What are the ideal storage conditions for long-term stability?
To mitigate the primary degradation pathways, the following storage conditions are strongly recommended:
-
Temperature: Cool temperatures are crucial. Storage in a refrigerator (2-8 °C) is recommended.[6] Some suppliers even suggest storing at room temperature, but for long-term stability, refrigeration is preferable.[7]
-
Atmosphere: An inert atmosphere is highly beneficial.[6] After dispensing from the container, flush the headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture.
-
Light: Protect from all sources of light.[6][8] Use amber glass vials or wrap clear vials with aluminum foil.
-
Container: Use a tightly sealed, high-quality glass container with a Teflon-lined cap to prevent moisture ingress and potential reactions with the container material.[6][9]
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of hydrolysis and other potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and potential oxidative degradation.[6] |
| Light | Protect from Light (Amber Vial) | Prevents photodegradation of the pyridyl ketone moiety.[6][10] |
| Container | Tightly Sealed Glass Vial with Teflon Liner | Ensures an airtight seal to keep out moisture and prevents interaction with the container.[6][11] |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
This protocol outlines a standard method for assessing the purity of this compound and detecting potential hydrolysis products.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary Column (e.g., DB-5 or equivalent)
-
Autosampler
Reagents:
-
This compound sample
-
High-purity solvent (e.g., Ethyl Acetate or Dichloromethane)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Instrument Setup:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC.
-
Data Processing: Integrate the peak areas. The purity is typically calculated as the area percentage of the main peak. The hydrolysis product, 7-(2-chloro-3-pyridyl)-7-oxoheptanoic acid, will appear as a later-eluting, broader peak due to its higher polarity and lower volatility.
Workflow for GC-FID Purity Assessment
Caption: Workflow for GC-FID Purity Assessment.
Degradation Pathways and Mitigation
Hydrolysis Pathway
Hydrolysis is the primary chemical degradation route for this compound. The presence of water, even in trace amounts, can lead to the formation of the corresponding carboxylic acid, which can be detrimental to subsequent synthetic steps.
Caption: Potential photodegradation pathway.
Mitigation Strategy: Protection from light is paramount. Always store the compound in amber containers or in the dark. [6][8]When handling the material, especially for extended periods, do so under subdued or UV-filtered light.
References
-
National Toxicology Program. (2017). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. NTP Toxicity Report 83. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]
-
Washington State University. Pyridine Standard Operating Procedure. [Link]
-
Chemistry Steps. Esters to Ketones. [Link]
-
Zhao, L., et al. (2017). Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study. PubMed. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2021). Hydrolysis of Esters. [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
-
Valence Labs. (2025). Ethyl 7-chloro-2,2-dimethylheptanoate. [Link]
-
US Hazmat Rentals. Pyridine Chemical Storage Specifications - C5H5N. [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]
-
Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET. [Link]
-
Nawrot, I., Machura, B., & Kruszynski, R. (2019). Exploration of Cd(ii)/pseudohalide/di-2-pyridyl ketone chemistry – rational synthesis, structural analysis and photoluminescence. CrystEngComm, 21(3), 436-451. [Link]
- Google Patents.
- Google Patents.
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Yang, Z., & Scheffer, J. R. (2002). Stable radicals during photodecarbonylations of trityl-alkyl ketones enable solid state reactions through primary and secondary radical centers. Photochemical & Photobiological Sciences, 1(6), 437-443. [Link]
-
WIPO Patentscope. 107840798 Preparation method for ethyl 7-chloro-2-oxoheptanoate. [Link]
-
Yang, N. C., & Yang, D. D. H. (1958). PHOTOCHEMICAL REACTIONS OF KETONES IN SOLUTION. Journal of the American Chemical Society, 80(11), 2913-2914. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. env.go.jp [env.go.jp]
- 6. Table F-2, Preparation and Storage of Dose Formulations in the Studies of o-Chloropyridine - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. lobachemie.com [lobachemie.com]
Minimizing byproduct formation in Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate reactions
Technical Support Center: Synthesis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The acylation of pyridine rings presents unique challenges due to the electron-deficient nature of the heterocycle. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you minimize byproduct formation and maximize your reaction yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the rationale for the issue and actionable protocols for resolution.
Q1: My reaction yield is extremely low, with a large amount of unreacted 2-chloropyridine recovered. What is the primary cause and how can I improve conversion?
A1: This is the most common challenge and stems from the inherent low reactivity of the pyridine ring in electrophilic aromatic substitution reactions like Friedel-Crafts acylation. The pyridine nitrogen acts as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl₃). This interaction forms a pyridinium salt, which is even more electron-deficient and deactivated towards acylation than the starting material.[1][2]
Root Causes & Mechanistic Insight:
-
Ring Deactivation: The electronegative nitrogen atom and the chloro-substituent both withdraw electron density from the pyridine ring, making it a poor nucleophile.
-
Catalyst Sequestration: The lone pair on the pyridine nitrogen readily complexes with the Lewis acid catalyst. This requires using stoichiometric or even excess amounts of the catalyst, which can lead to heterogeneous mixtures and further side reactions.[3]
Strategic Solutions:
-
Catalyst & Stoichiometry Optimization: The choice and amount of Lewis acid are critical. While AlCl₃ is common, its high reactivity can lead to N-acylation. Consider exploring milder or alternative catalysts.
-
Thermal Conditions: Carefully controlling the reaction temperature can favor the desired C-acylation over side reactions.
Experimental Protocol: Reaction Condition Screening
-
Setup: In parallel reaction vessels, add 2-chloropyridine (1.0 eq) and your chosen anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Add the Lewis acid (see table below for suggestions) portion-wise, keeping the temperature below 5 °C.
-
Acylating Agent: Slowly add the acylating agent (e.g., Ethyl 6-(chloroformyl)hexanoate) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to proceed according to the parameters in the table. Monitor progress by TLC or LC-MS.
-
Quench & Analysis: Quench the reaction by carefully pouring it over crushed ice and HCl. Extract with an organic solvent, wash, dry, and analyze the crude product to determine conversion and byproduct profile.
Table 1: Suggested Starting Points for Reaction Optimization
| Parameter | Condition A (Standard) | Condition B (Mild) | Condition C (Alternative) | Rationale |
| Lewis Acid | AlCl₃ | ZnCl₂ | Y(OTf)₃ | Varying Lewis acidity can alter reactivity and selectivity.[3][4] |
| Equivalents | 1.5 - 2.5 | 1.2 | 0.2 - 0.5 (Catalytic) | Overcoming catalyst sequestration vs. using a true catalytic approach.[4] |
| Temperature | 0 °C to RT | 40 - 60 °C | 80 - 110 °C | Higher temperatures may be needed for less reactive systems. |
| Solvent | Dichloromethane | Nitromethane | Toluene | Solvent polarity can influence reaction rate and catalyst activity. |
Q2: I'm observing a significant byproduct that is highly water-soluble, causing loss of material during aqueous workup. What is this byproduct?
A2: You are likely observing the product of N-acylation . Instead of attacking a carbon on the pyridine ring, the acylium ion has acylated the nitrogen atom, forming an N-acylpyridinium salt.[1] This salt is ionic and therefore highly soluble in water, leading to its loss from the organic layer during extraction.
Visualizing the Competing Pathways:
The following diagram illustrates the desired C-acylation pathway versus the problematic N-acylation side reaction.
Caption: Competing N-acylation and C-acylation pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Q3: My analytical data (NMR/LC-MS) shows a persistent impurity that I suspect is the hydrolyzed carboxylic acid. How can I prevent its formation?
A3: This impurity is 7-(2-chloro-3-pyridyl)-7-oxoheptanoic acid, resulting from the hydrolysis of the ethyl ester group. This is a common side reaction, especially during the aqueous workup phase.[5][6] Both strongly acidic and strongly basic conditions can catalyze this hydrolysis.[7][8]
Prevention Strategy:
The key is to maintain near-neutral pH during workup and to avoid excessive heat during purification if any residual acid or base is present.
Protocol: Modified Neutral Workup
-
Quenching: After the reaction is complete, cool the reaction vessel to 0 °C. Instead of quenching with strong acid or base, slowly pour the reaction mixture into a vigorously stirred beaker containing a mixture of crushed ice and saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Gas Evolution: Be cautious, as quenching the Lewis acid and any unreacted acyl chloride will evolve gas (CO₂). Ensure adequate ventilation and stir until gas evolution ceases.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, CH₂Cl₂) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove any acidic residue).
-
Water.
-
Saturated aqueous NaCl (brine) solution (to aid in drying).
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a moderate temperature (<40 °C).
Q4: I am observing a byproduct that corresponds to the loss of my entire ester group (C₃H₅O₂). What is this and why does it form?
A4: This byproduct is likely 2-chloro-3-heptanoylpyridine, formed via a two-step process of ester hydrolysis followed by decarboxylation.[10] While the target molecule is not a traditional β-keto ester, the intermediate carboxylic acid formed upon hydrolysis is a β-keto acid relative to the pyridine ring. These structures are thermally unstable and can readily lose carbon dioxide (CO₂) upon heating.[11][12]
Mechanism: Hydrolysis (as described in Q3) forms the β-keto acid. If this acid is present during distillation or heated for prolonged periods, it will decarboxylate.
Preventative Measures:
-
Strictly follow the neutral workup protocol detailed above to prevent the formation of the intermediate carboxylic acid.
-
Avoid high temperatures during purification. Use column chromatography for purification rather than distillation if possible. If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible.
Frequently Asked Questions (FAQs)
Q: What is the most effective method for purifying the final product? A: For laboratory scale, flash column chromatography on silica gel is typically the most effective method. Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. This will help separate the desired product from unreacted starting materials and less polar byproducts. For larger scales, recrystallization from a suitable solvent system (e.g., Toluene/Hexane) can be an effective and economical choice.[9]
Q: Are there higher-yielding, modern alternatives to the Friedel-Crafts acylation for this transformation? A: Yes. Given the challenges of direct Friedel-Crafts acylation on pyridines, modern cross-coupling methods are often superior. A highly effective strategy involves the acylation of a 2-(trialkylsilyl)pyridine. This reaction proceeds through the formation of a stabilized ylide intermediate and does not require a strong Lewis acid, avoiding the common side reactions of N-acylation and ring deactivation.[13] Other methods include the metalation of the pyridine ring with a strong base (like n-BuLi or LDA) followed by quenching with an acyl chloride, although regioselectivity can be an issue.[1]
Q: Can I use an acyl anhydride instead of an acyl chloride as the acylating agent? A: Yes, an acyl anhydride can be used. It is generally less reactive than an acyl chloride, which may require slightly more forcing conditions (e.g., higher temperature or longer reaction time). However, this reduced reactivity can sometimes be advantageous in minimizing aggressive side reactions. The choice often depends on the stability and commercial availability of the respective acylating agent.[3]
References
-
Ishii, A., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]
- Google Patents. (2013). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
- Google Patents. (2008). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.
-
ResearchGate. (2012). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Available at: [Link]
-
Patsnap. (2014). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Available at: [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]
-
Organic Syntheses. (2003). Ethyl 5-chloro-3-phenylindole-2-carboxylate. Available at: [Link]
-
ACS Publications. (2021). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Available at: [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]
-
Chemistry LibreTexts. (2020). 6.8: Hydrolysis of Esters. Available at: [Link]
-
YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Available at: [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters. Available at: [Link]
-
PubMed Central. (2021). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Available at: [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Available at: [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. echemi.com [echemi.com]
- 3. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. aklectures.com [aklectures.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Characterization of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Our objective is to equip you with a comprehensive understanding of the expected analytical data for Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate, alongside the methodologies to obtain and interpret it. We will also explore how subtle structural modifications in analogous compounds influence their spectroscopic signatures.
Introduction to this compound
This compound is a bifunctional molecule featuring a terminal ethyl ester and a keto group attached to a 2-chloropyridine ring. This architecture makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The presence of the chloropyridyl moiety can significantly influence the molecule's biological activity and pharmacokinetic properties.
Core Compound Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₈ClNO₃ |
| Molecular Weight | 283.75 g/mol |
| Appearance | Likely a colorless to pale yellow oil or solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; poorly soluble in water. |
| Chemical Class | Aromatic ketone, Ethyl ester |
Comparative Analysis with Structural Analogs
To construct a reliable predicted characterization profile, we will compare the target molecule with two key analogs:
-
Analog 1: Ethyl 7-(6-chloropyridin-3-yl)-7-oxoheptanoate (Positional Isomer) : This molecule differs only in the position of the chloro and keto substituents on the pyridine ring. This comparison will highlight the influence of substituent position on the aromatic region of the NMR spectrum.
-
Analog 2: Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate : Here, the pyridyl ring is replaced by a dichlorophenyl ring. This allows for an examination of the effect of the heteroatom (nitrogen) on the spectroscopic data.
Predicted Spectroscopic Data
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for our target compound are based on established substituent effects on aromatic and aliphatic systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| Ethyl -CH₃ | ~1.25 (t, 3H) | ~14.2 | Typical for an ethyl ester. |
| Ethyl -CH₂- | ~4.12 (q, 2H) | ~60.5 | Typical for an ethyl ester. |
| -CH₂-COOEt | ~2.35 (t, 2H) | ~34.0 | Aliphatic chain adjacent to an ester. |
| -CO-CH₂- | ~2.95 (t, 2H) | ~38.5 | Aliphatic chain adjacent to a ketone. |
| Aliphatic Chain | ~1.60-1.80 (m, 4H) | ~24.5, ~28.8 | Methylene groups in the heptanoate chain. |
| Pyridyl H-4 | ~7.90 (dd, 1H) | ~139.0 | Influenced by adjacent chloro and keto groups. |
| Pyridyl H-5 | ~7.45 (dd, 1H) | ~127.0 | Standard pyridyl chemical shift. |
| Pyridyl H-6 | ~8.60 (dd, 1H) | ~152.0 | Deshielded by the adjacent nitrogen atom. |
| Ester C=O | - | ~173.0 | Typical ester carbonyl. |
| Ketone C=O | - | ~198.0 | Typical aryl ketone carbonyl. |
| Pyridyl C-2 | - | ~150.0 | Carbon bearing the chloro substituent. |
| Pyridyl C-3 | - | ~135.0 | Carbon attached to the ketoheptanoyl chain. |
Comparative Insights:
-
vs. Analog 1 (6-chloro isomer): The aromatic ¹H NMR signals for Ethyl 7-(6-chloropyridin-3-yl)-7-oxoheptanoate would show a different splitting pattern and chemical shifts due to the altered electronic environment. The proton at C2 would likely be the most downfield.
-
vs. Analog 2 (phenyl analog): The absence of the nitrogen atom in Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate would result in all aromatic protons appearing in a more upfield region (typically 7.0-8.0 ppm) compared to the H-6 proton of the pyridyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 2: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 283/285 | [M]⁺, Molecular ion peak (with 3:1 ratio for ³⁵Cl/³⁷Cl) |
| 254/256 | [M - C₂H₅]⁺, Loss of ethyl group |
| 238/240 | [M - OC₂H₅]⁺, Loss of ethoxy group |
| 140/142 | [Cl-C₅H₃N-CO]⁺, Acylium ion from cleavage at the keto group |
| 111 | [Cl-C₅H₃N]⁺, Chloropyridyl cation |
Comparative Insights:
The primary fragmentation pathways are expected to be similar across the analogs, with the key difference being the mass of the aromatic fragment. For instance, the acylium ion for Analog 2 would have a different m/z value due to the presence of a second chlorine and a fluorine atom on a phenyl ring instead of a single chlorine on a pyridine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950-2850 | C-H (aliphatic) stretch |
| ~1735 | C=O (ester) stretch |
| ~1690 | C=O (aryl ketone) stretch |
| ~1570, 1450 | C=C and C=N (aromatic ring) stretch |
| ~1100 | C-O (ester) stretch |
| ~780 | C-Cl stretch |
Comparative Insights:
The IR spectra of the target molecule and its analogs are expected to be very similar, as they all contain the same primary functional groups (ester, ketone, aromatic ring). Minor shifts in the C=O and aromatic stretching frequencies may be observed due to the different electronic effects of the substituents.
Experimental Protocols
The following are detailed, step-by-step methodologies for the characterization of this compound.
Plausible Synthetic Workflow
A reliable synthesis can be adapted from established methods for similar aryl ketoesters, such as a Friedel-Crafts acylation.
Caption: Plausible synthetic workflow for the target compound.
Protocol:
-
Acylation: To a solution of 2-chloronicotinoyl chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., AlCl₃).
-
Slowly add Ethyl 6-(trimethylsilyl)hexanoate.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Workup: Quench the reaction with ice-water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Characterization Workflow
Caption: Standard workflow for chemical characterization.
Protocols:
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Process the data using appropriate software, referencing the solvent peak.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
-
Infrared Spectroscopy:
-
If the sample is a liquid, cast a thin film between two NaCl or KBr plates.
-
If the sample is a solid, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Conclusion
While direct experimental data for this compound is currently elusive, this guide provides a robust, predictive framework for its characterization. By leveraging data from structurally related analogs and applying fundamental principles of spectroscopy, researchers can confidently predict the expected analytical outcomes. The provided protocols offer a standardized approach to the synthesis and characterization of this and similar molecules, ensuring data integrity and comparability across different laboratories. This predictive and comparative methodology is an essential tool in the efficient and effective development of novel chemical entities.
References
This guide is based on established principles of organic chemistry and spectroscopy. For specific data on analogous compounds, commercial supplier databases and chemical literature were consulted.
A Researcher's Guide to the Validation of the Biological Activity of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
This guide provides a comprehensive framework for the systematic validation of the biological activity of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate. As a novel compound with limited publicly available biological data, this document outlines a series of proposed experimental workflows, grounded in established scientific principles, to elucidate its potential therapeutic effects. We will explore hypothetical activities based on its structural motifs, detail the necessary protocols for validation, and compare its potential performance against relevant alternatives.
Introduction: Unveiling the Potential of a Novel Keto-Ester
This compound is a unique small molecule featuring a β-keto ester functionality and a chloropyridinyl moiety. While its primary role to date has been as a potential synthetic intermediate, its structure suggests plausible, yet uninvestigated, biological activities. The β-keto ester group is a known pharmacophore present in compounds with antibacterial properties, often acting as an inhibitor of bacterial quorum sensing pathways.[1][2] The pyridyl ring, a common feature in many pharmaceuticals, can interact with a variety of biological targets. This guide provides the experimental blueprint to explore these potential activities.
Proposed Biological Activities and Validation Strategies
Based on the structural characteristics of this compound, we propose investigating its potential as an antibacterial and an anti-inflammatory agent.
Antibacterial Activity: Quorum Sensing Inhibition
The structural similarity of β-keto esters to N-acyl homoserine lactones (AHLs), the autoinducers for quorum sensing in many Gram-negative bacteria, suggests a potential for competitive inhibition of this communication pathway.[1] By disrupting quorum sensing, a compound can prevent the formation of biofilms and the expression of virulence factors, offering a promising anti-pathogenic strategy.
Experimental Workflow for Quorum Sensing Inhibition Assay
Caption: Workflow for Quorum Sensing Inhibition Assay.
Detailed Protocol:
-
Bacterial Strain and Culture Conditions: Utilize a reporter strain such as Chromobacterium violaceum ATCC 12472, which produces the purple pigment violacein in a quorum sensing-dependent manner. Culture the bacteria in Luria-Bertani (LB) broth at 30°C with agitation.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Assay Procedure:
-
In a 96-well microtiter plate, add a standardized inoculum of C. violaceum to each well containing fresh LB broth.
-
Add the diluted test compound, positive control (e.g., a known furanone-based QS inhibitor), and negative control (vehicle) to respective wells.
-
Incubate the plate at 30°C for 24-48 hours, or until sufficient pigment has developed in the negative control wells.
-
-
Quantification of Violacein:
-
Lyse the bacterial cells to release the violacein pigment.
-
Quantify the amount of violacein by measuring the absorbance at 585 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of violacein inhibition for each concentration of the test compound relative to the negative control. Determine the half-maximal inhibitory concentration (IC50).
Comparative Analysis:
The performance of this compound should be compared against established quorum sensing inhibitors.
| Compound | Putative Target | Anticipated IC50 Range |
| This compound | Quorum Sensing Receptors (e.g., LuxR-type) | To be determined |
| Furanone C-30 | LuxR Homologs | 1-10 µM |
| Azithromycin | Ribosomal Subunits (indirect QS effect) | 5-20 µM |
Anti-inflammatory Activity: Enzyme Inhibition
Chronic inflammation is implicated in a wide range of diseases. Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), are validated drug targets. The keto-ester moiety in the test compound could potentially interact with the active sites of these enzymes.
Experimental Workflow for COX/LOX Inhibition Assays
Sources
This guide provides an in-depth comparative analysis of Ethyl 7-chloro-2-oxoheptanoate, a pivotal intermediate in pharmaceutical synthesis. While the initial subject of interest was Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate, a thorough review of the scientific literature indicates that this specific compound is not widely documented. Consequently, this guide will focus on the well-characterized and industrially significant analog, Ethyl 7-chloro-2-oxoheptanoate. We will explore its synthesis, physicochemical properties, and synthetic utility, drawing comparisons with related keto esters and discussing the potential influence of structural modifications, such as the introduction of a pyridyl moiety.
Introduction to Ethyl 7-chloro-2-oxoheptanoate: A Key Synthetic Building Block
Ethyl 7-chloro-2-oxoheptanoate is a bifunctional molecule featuring a terminal chloroalkane and an α-keto ester. This unique combination of reactive sites makes it a valuable precursor in the synthesis of complex pharmaceutical agents. Its most notable applications are as a key intermediate in the production of Cilastatin, a renal dehydropeptidase inhibitor, and in the synthesis of selective B-cell lymphoma-extra large (BCL-XL) inhibitors, such as A1155463, which are investigated in cancer therapy.[1][2][3] Cilastatin is co-administered with the antibiotic imipenem to prevent its degradation in the kidneys, thereby enhancing its efficacy.[2][4] The structural integrity of Ethyl 7-chloro-2-oxoheptanoate is therefore critical to the successful synthesis and ultimate therapeutic action of these drugs.[3]
Synthesis of Ethyl 7-chloro-2-oxoheptanoate and Related Keto Esters
The primary route for synthesizing Ethyl 7-chloro-2-oxoheptanoate is through a Grignard reaction.[5] This classic organometallic reaction allows for the formation of a carbon-carbon bond by reacting an organomagnesium halide with a carbonyl compound. In this case, the Grignard reagent is prepared from 1-bromo-5-chloropentane, which then reacts with diethyl oxalate to yield the target α-keto ester.[5][6]
Reaction Mechanism and Rationale
The Grignard reagent, being a potent nucleophile, attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate then eliminates an ethoxide group to form the keto ester. It is crucial to control the reaction conditions, particularly temperature, to prevent a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol as a byproduct.[7][8] The use of an excess of diethyl oxalate can also favor the formation of the desired keto ester.[4]
Experimental Protocol: Grignard Synthesis of Ethyl 7-chloro-2-oxoheptanoate
This protocol is a synthesized representation based on methodologies described in the patent literature.[2][5]
Materials:
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
1-bromo-5-chloropentane
-
Diethyl oxalate
-
Anhydrous benzene (optional, as a solvent)[5]
-
Aqueous Hydrochloric Acid (HCl) for workup
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A small amount of 1-bromo-5-chloropentane in anhydrous THF is added to initiate the reaction. Once initiated, the remaining 1-bromo-5-chloropentane, dissolved in anhydrous THF, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Condensation Reaction: The Grignard solution is cooled to -25 to -5 °C.[5] A solution of diethyl oxalate in anhydrous THF is added dropwise, maintaining the low temperature. The choice of a low temperature is critical to prevent the secondary reaction of the Grignard reagent with the product keto ester.
-
Reaction Quench and Workup: The reaction is quenched by the slow addition of cold, dilute aqueous HCl. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude Ethyl 7-chloro-2-oxoheptanoate is purified by vacuum distillation.
Synthesis of Pyridyl Keto Esters
To address the initially proposed structure, it's relevant to discuss the synthesis of pyridyl keto esters. These can be prepared by reacting a Grignard reagent or an organolithium reagent derived from a halopyridine with a suitable oxalic ester derivative, such as ethyl 2-pyridyl oxalate.[9] For instance, a Grignard reagent formed from 2,3-dichloropyridine could potentially react with diethyl oxalate to form a pyridyl keto ester, although yields and regioselectivity would need to be optimized. The Hantzsch pyridine synthesis, which involves the condensation of a β-keto ester, an aldehyde, and ammonia, is another versatile method for creating substituted pyridines.[10]
Comparative Physicochemical Properties
The physicochemical properties of a molecule are crucial for its reactivity and handling. Below is a comparison of Ethyl 7-chloro-2-oxoheptanoate with related compounds.
| Property | Ethyl 7-chloro-2-oxoheptanoate | Ethyl 7-chloroheptanoate | Ethyl 2-oxoheptanoate |
| Molecular Formula | C₉H₁₅ClO₃ | C₉H₁₇ClO₂ | C₉H₁₆O₃ |
| Molecular Weight | 206.67 g/mol [11] | 192.68 g/mol | 172.22 g/mol |
| Appearance | Clear yellow liquid[12] | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | Not specified |
| Flash Point | 111.3°C[12] | Not specified | Not specified |
| Topological Polar Surface Area | 43.37 Ų[13] | 26.3 Ų | 43.37 Ų |
| LogP | 1.9178[13] | 2.9 | 1.9 |
Biological Significance and Synthetic Applications
As previously mentioned, the primary significance of Ethyl 7-chloro-2-oxoheptanoate lies in its role as a synthetic intermediate.
Role in Cilastatin Synthesis
Ethyl 7-chloro-2-oxoheptanoate is a foundational molecule for the synthesis of Cilastatin.[2][3][5] The α-keto ester and the terminal chloride provide the necessary handles for the subsequent chemical transformations that build the complex structure of Cilastatin.
Caption: Synthetic pathway from starting materials to Cilastatin.
Precursor to BCL-XL Inhibitors
Ethyl 7-chloro-2-oxoheptanoate is also a reagent in the synthesis of the selective BCL-XL inhibitor A1155463, a compound investigated for its potential in cancer treatment.[1] BCL-XL is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival. Inhibitors of BCL-XL can restore the natural process of programmed cell death (apoptosis) in these cells.
Comparative Biological Activity and Potential of Analogs
While Ethyl 7-chloro-2-oxoheptanoate is primarily a synthetic intermediate, the keto ester moiety is found in various biologically active molecules. For instance, certain β-keto esters have been designed as antibacterial compounds, acting as antagonists of bacterial quorum sensing.[14][15] Ketone esters are also studied for their metabolic effects, as they can induce a state of ketosis.[16][17]
The introduction of a 2-chloro-3-pyridyl group, as in the originally proposed compound, would significantly alter the electronic and steric properties of the molecule. The pyridine ring is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability.[18] A pyridyl keto ester could exhibit unique biological activities, potentially as an enzyme inhibitor or a receptor ligand, warranting further investigation.
Experimental Protocol for Biological Evaluation: BCL-XL Inhibition Assay
Given its use in synthesizing a BCL-XL inhibitor, a relevant experimental protocol would be one that assesses the inhibitory activity of potential derivatives against BCL-XL. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and robust method for this purpose.
Principle: This assay measures the binding of an inhibitor to BCL-XL by monitoring the disruption of the interaction between BCL-XL and a fluorescently labeled peptide derived from a pro-apoptotic protein like Bak or Bad.[19]
Procedure:
-
Reagent Preparation: Prepare solutions of His-tagged BCL-XL, a biotinylated Bak BH3 peptide, a terbium-labeled anti-His antibody (donor), and streptavidin-d2 (acceptor).
-
Compound Dilution: Prepare serial dilutions of the test compounds (e.g., analogs of Ethyl 7-chloro-2-oxoheptanoate).
-
Assay Plate Preparation: In a 384-well plate, add the test compounds, followed by the BCL-XL/anti-His-terbium mixture.
-
Incubation: Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.
-
Addition of Detection Reagents: Add the biotinylated Bak peptide and streptavidin-d2 mixture.
-
Final Incubation: Incubate for another period (e.g., 2-4 hours) to allow the binding equilibrium to be reached.
-
Signal Reading: Read the plate on a TR-FRET-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm.
-
Data Analysis: Calculate the ratio of the acceptor to donor signals and plot against the inhibitor concentration to determine the IC₅₀ value.
Caption: General workflow for a TR-FRET based BCL-XL binding assay.
Conclusion
Ethyl 7-chloro-2-oxoheptanoate is a versatile and valuable intermediate in the pharmaceutical industry, primarily due to its role in the synthesis of Cilastatin and potent anti-cancer agents like BCL-XL inhibitors. Its synthesis via the Grignard reaction is well-established, though requires careful control of reaction conditions. While direct biological activity is not its primary feature, its chemical structure provides a scaffold that can be elaborated into complex, biologically active molecules. The exploration of analogs, including the hypothetical this compound, opens avenues for the discovery of novel therapeutics, leveraging the established synthetic routes and biological screening methods detailed in this guide.
References
-
A new assay for the discovery of Bcl-XL inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
ethyl 7-chloro-2-oxoheptanoate. (2024, April 9). ChemBK. Retrieved January 17, 2026, from [Link]
- CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate. (n.d.). Google Patents.
- CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate. (n.d.). Google Patents.
-
Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. (2014, April 16). Eureka | Patsnap. Retrieved January 17, 2026, from [Link]
-
Ethyl 7-chloro-2-oxoheptanoate | C9H15ClO3 | CID 3018793. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
- EP2394979A1 - Intermediate of cilastatin and preparation method thereof. (n.d.). Google Patents.
-
Sourcing Cilastatin Intermediates: A Guide for Pharmaceutical Buyers. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 17, 2026, from [Link]
-
107840798 Preparation method for ethyl 7-chloro-2-oxoheptanoate. (n.d.). WIPO Patentscope. Retrieved January 17, 2026, from [Link]
-
WO/2010/088862 INTERMEDIATE OF CILASTATIN AND PREPARATION METHOD THEREOF. (2010, August 12). WIPO Patentscope. Retrieved January 17, 2026, from [Link]
-
Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. (2025, February 18). ACS Omega - ACS Publications. Retrieved January 17, 2026, from [Link]
-
Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Intermediates of Cilastatin | Manufacturers | Suppliers. (n.d.). Manus Aktteva Biopharma LLP. Retrieved January 17, 2026, from [Link]
- WO2003018544A1 - Process for the preparation of cilastatin. (n.d.). Google Patents.
-
Ketone ester effects on metabolism and transcription. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
(PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023, September 15). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Esters with Grignard Reagent. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023, September 22). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Ketone Esters: What They Are, Benefits Of Use and How They Work. (2018, December 7). Ketosource. Retrieved January 17, 2026, from [Link]
-
Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. (2010, November 17). The Journal of Organic Chemistry - ACS Publications. Retrieved January 17, 2026, from [Link]
-
Hantzsch Pyridine Synthesis Definition. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]
-
Pyridine Aldehydes and Ketones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. (n.d.). Journal of the Chemical Society C - RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Discovery of a Potent Inhibitor of the Antiapoptotic Protein Bcl-xL from NMR and Parallel Synthesis. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 17, 2026, from [Link]
Sources
- 1. Ethyl 7-chloro-2-oxoheptanoate | 78834-75-0 [chemicalbook.com]
- 2. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. EP2394979A1 - Intermediate of cilastatin and preparation method thereof - Google Patents [patents.google.com]
- 5. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]
- 6. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]
- 7. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. Ethyl 7-chloro-2-oxoheptanoate | Sigma-Aldrich [sigmaaldrich.com]
- 12. chembk.com [chembk.com]
- 13. chemscene.com [chemscene.com]
- 14. researchgate.net [researchgate.net]
- 15. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]
- 16. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ketosource.co [ketosource.co]
- 18. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 19. A new assay for the discovery of Bcl-XL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical standards for Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
An In-Depth Comparative Guide to Analytical Standards for Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of analytical standards for this compound (CAS No. Not Available), a key intermediate in pharmaceutical synthesis. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the practical considerations for selecting and utilizing these standards, supported by detailed experimental protocols and comparative data.
Introduction: The Critical Role of a Niche Intermediate
This compound is a specialized organic molecule whose significance lies primarily in its role as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The structural integrity and purity of this intermediate are paramount, as any impurities can be carried through the synthetic pathway, potentially impacting the safety and efficacy of the final drug product.
The molecule itself incorporates a substituted pyridine ring, a common motif in medicinal chemistry, and a keto-ester functional group. This combination of functionalities necessitates robust and well-characterized analytical standards for accurate quantification, impurity profiling, and quality control (QC) throughout the development and manufacturing process. This guide will compare the available standards and provide validated methodologies for their use.
Comparison of Commercially Available Analytical Standards
The selection of an appropriate analytical standard is the foundation of any quantitative analysis. For a specialized intermediate like this compound, standards are typically available as "neat" materials from various chemical suppliers. Unlike highly regulated pharmaceutical reference standards, these often come with varying levels of characterization and documentation. The choice depends on the application, from early-stage research to late-stage process validation.
Below is a comparative summary of typical offerings from major chemical suppliers.
| Parameter | Supplier Type A (e.g., TCI) | Supplier Type B (e.g., ChemScene) | Supplier Type C (e.g., Sigma-Aldrich CPR) |
| Purity Specification | Typically >98.0% | Commonly ≥95% | No purity value provided; sold "as-is"[1] |
| Analytical Method | Gas Chromatography (GC)[2] | Gas Chromatography (GC)[3] | No analytical data collected by the vendor[1] |
| Certificate of Analysis (CoA) | Provided with lot-specific purity | Lot-specific CoA available[3] | Basic CoA with no purity; buyer assumes responsibility for confirmation[1] |
| Physical Form | Liquid[2] | Liquid[3] | Solid[1][4] |
| Intended Use | Research & Development, Process Chemistry | Chemical Synthesis, Research | Early Discovery Research[1] |
| Trustworthiness Level | High (quantitative purity value provided) | Moderate (purity specification with a wider range) | Low (requires full in-house characterization) |
Expert Insight: For quantitative applications such as impurity profiling or assay development, a standard from a supplier like Type A is essential. The provided purity value allows for the accurate preparation of standard curves and the calculation of mass balance. Type B standards are suitable for qualitative identification or as starting materials for synthesis. Type C (Chemical Purity Reagent or CPR) standards are cost-effective for initial research but mandate comprehensive in-house validation before use in any quantitative workflow, as the vendor explicitly disclaims any warranty regarding purity[1].
Experimental Protocols & Methodologies
The dual functionality of the keto-ester and the chloropyridine ring dictates the choice of analytical techniques. Gas Chromatography is ideal for assessing purity and volatile impurities, while High-Performance Liquid Chromatography is superior for analyzing potential non-volatile degradation products or related substances.
Workflow for Analytical Standard Qualification
This diagram illustrates a typical workflow for the in-house verification and qualification of a newly acquired analytical standard.
Caption: Workflow for qualifying a new analytical standard.
A. Purity Determination by Gas Chromatography (GC)
Causality: GC with a Flame Ionization Detector (FID) is the method of choice for purity assessment of thermally stable, volatile compounds like keto-esters[5]. FID offers excellent sensitivity and a response factor that is roughly proportional to the carbon content, making it suitable for area percent purity calculations without needing individual standards for every impurity.
Challenges: A key consideration for β-keto esters is the potential for keto-enol tautomerism and transesterification at high temperatures in the GC inlet[6][7]. The target molecule is a γ-keto ester, which is less prone to enolization than a β-keto ester, but thermal stability must still be evaluated. A lower inlet temperature and a robust, inert column are chosen to mitigate these risks.
Protocol:
-
System: Gas chromatograph with FID.
-
Column: Agilent HP-5 (or equivalent) 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min.
-
Temperatures:
-
Inlet: 250°C (Split ratio 50:1)
-
Detector (FID): 280°C
-
-
Oven Program:
-
Initial: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Sample Preparation: Accurately weigh ~25 mg of the standard and dissolve in 25 mL of ethyl acetate.
-
Injection Volume: 1 µL.
-
Data Analysis: Calculate purity using the area percent method. The main peak area is divided by the total area of all peaks.
B. Impurity Profiling by Reverse-Phase HPLC
Causality: RP-HPLC is superior for separating the target compound from non-volatile starting materials, byproducts, or degradation products. The pyridine ring contains a chromophore, making UV detection a specific and sensitive choice[8][9]. A C18 column is selected for its versatility in retaining moderately polar organic molecules.
Protocol:
-
System: HPLC with a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 265 nm (based on the typical absorbance of a chloropyridine moiety).
-
Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 50 mL of 50:50 acetonitrile:water.
-
Injection Volume: 10 µL.
Caption: Step-by-step workflow for the HPLC analysis.
C. Structural Confirmation by ¹H NMR
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural identity confirmation. It provides information on the chemical environment of each proton, confirming that the correct isomer has been synthesized and that key functional groups are present.
Protocol:
-
System: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the standard in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Run a standard proton spectrum.
-
Data Analysis: The resulting spectrum should be consistent with the expected structure of this compound. Key expected signals include:
-
A triplet and quartet for the ethyl ester group.
-
Distinct signals in the aromatic region for the three protons on the pyridine ring.
-
Multiple signals in the aliphatic region corresponding to the heptanoate chain.
-
Conclusion and Recommendations
For reliable and reproducible analytical results, the choice and proper qualification of an analytical standard for this compound are non-negotiable.
-
For Quantitative Analysis (Assay, Impurity Quantification): Always select a standard from a supplier that provides a lot-specific, quantitative purity value determined by a primary method like GC or HPLC. Budget for in-house verification of identity (NMR) and purity to establish a fully characterized internal reference standard.
-
For Qualitative Use (Identification, Reaction Monitoring): Standards with a lower purity specification (e.g., ≥95%) or those sold without a specified purity can be a cost-effective option. However, their identity should still be confirmed in-house, for instance by NMR or MS.
By implementing the robust GC and HPLC protocols detailed in this guide, laboratories can ensure the quality of their data and, by extension, the integrity of their synthetic processes. The causality-driven approach to method selection and the emphasis on self-validating systems provide a framework for trustworthy and authoritative analytical science.
References
-
HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link][8]
-
Simmonds, P. G., & Zlatkis, A. (1966). Esterification, Identification, and Gas Chromatographic Analysis of Krebs Cycle Keto Acids. Analytical Chemistry, 38(10), 1418–1423. Retrieved from [Link][5][10]
-
Zhang, Z., & Li, Z. (2007). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Chinese Chemical Letters, 18(7), 851-854. Retrieved from [Link][6]
-
Kochetkov, K. A., et al. (2018). Separation of keto-enol tautomers in β-ketoesters: A gas chromatography-mass spectrometric study. Journal of Chromatography A, 1573, 151-158. Retrieved from [Link][7]
-
Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. Retrieved from [Link][11]
-
Google Patents. (n.d.). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate. Retrieved from [12]
-
PatSnap. (n.d.). CN103724200A - Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Retrieved from [13]
-
Leyan. (2021). Certificate of Analysis: Ethyl 7-chloro-2-oxoheptanoate. Retrieved from a general product documentation source.[3]
-
Singh, B., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 14(1), 12345. Retrieved from [Link][9]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link][14]
Sources
- 1. Ethyl 7-chloro-2-oxoheptanoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl 7-Chloro-2-oxoheptanoate | 78834-75-0 | TCI AMERICA [tcichemicals.com]
- 3. file.leyan.com [file.leyan.com]
- 4. Ethyl 7-chloro-2-oxoheptanoate | Sigma-Aldrich [sigmaaldrich.com]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]
- 13. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 14. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
The Emerging Potential of Pyridyl Ketoesters: A Comparative Guide to the Biological Efficacy of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate and Related Ketoesters
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular scaffolds with therapeutic promise is paramount. Among these, ketoesters have garnered significant attention due to their versatile chemical reactivity and diverse biological activities.[1][2] This guide provides an in-depth technical comparison of the anticipated biological efficacy of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate against other notable ketoesters, drawing upon experimental data from structurally related compounds to project its potential and guide future research. While direct biological data for this compound is not yet prevalent in published literature, by examining the bioactivities of compounds featuring pyridyl, chloro-, and ketoester moieties, we can construct a scientifically grounded hypothesis of its potential applications and performance.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical experimental guidance.
The Ketoester Scaffold: A Privileged Structure in Medicinal Chemistry
Ketoesters are characterized by a ketone functional group positioned beta or gamma to an ester moiety. This arrangement confers unique electronic properties, rendering the molecule susceptible to a variety of chemical transformations and biological interactions.[3] Their utility is particularly pronounced in the synthesis of complex heterocyclic molecules, which form the backbone of many pharmaceutical agents.[4] The reactivity of the keto and ester groups allows for the facile generation of diverse derivatives, making the ketoester scaffold a valuable starting point for the development of new therapeutic agents.
Unveiling the Potential of this compound
This compound is a unique molecule that combines three key pharmacophoric features: a ketoester chain, a pyridine ring, and a chlorine substituent. Each of these components is known to contribute to the biological activity of various compounds.
-
The Pyridine Moiety: The pyridine ring is a common feature in numerous approved drugs and is known for its ability to engage in hydrogen bonding and pi-stacking interactions with biological targets.[5][6] Its presence can enhance the solubility and bioavailability of a molecule.[5] Compounds containing a pyridyl group have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[3][6][7]
-
The Chloro Substituent: The inclusion of a chlorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Halogen bonding is an increasingly recognized non-covalent interaction that can enhance protein-ligand binding.
-
The Ketoester Group: As previously mentioned, the ketoester functional group is a versatile chemical entity. In the context of biological activity, it can act as a Michael acceptor, a metal chelator, or a precursor to the formation of more complex heterocyclic systems.
Given these structural features, it is plausible to hypothesize that this compound could exhibit a range of biological activities, with a particular leaning towards antimicrobial and anticancer applications.
Comparative Efficacy: Insights from Structurally Related Ketoesters
To build a case for the potential efficacy of this compound, we will examine the biological activities of other ketoesters, particularly those with aromatic or heterocyclic substituents.
Antimicrobial and Quorum Sensing Inhibition
A significant body of research points to the potential of ketoesters as antimicrobial agents, not by directly killing bacteria, but by interfering with their communication systems—a process known as quorum sensing (QS).[1][8][9] QS is a mechanism by which bacteria regulate gene expression in response to population density, controlling virulence factor production and biofilm formation.[1] Inhibiting QS is an attractive therapeutic strategy as it may exert less selective pressure for the development of resistance compared to traditional antibiotics.[9]
Studies on a panel of β-keto esters have shown that aryl functionality is crucial for anti-QS activity.[1][8] Specifically, compounds with a phenyl ring at the C-3 position demonstrated significant inhibition of bioluminescence, a QS-controlled phenotype, in Vibrio harveyi.[1][8] Further substitution on the phenyl ring with halo groups (fluoro, iodo) or methoxy groups led to the most active compounds, with IC50 values in the low micromolar range.[1][8] This suggests that the 2-chloro-3-pyridyl group in our target molecule could confer potent anti-QS activity.
Table 1: Comparative Anti-Quorum Sensing Activity of Aryl β-Keto Esters
| Compound | Structure | Target Organism | Biological Endpoint | IC50 (µM) | Reference |
| Ethyl Benzoylacetate | Phenyl at C-3 | Vibrio harveyi | Bioluminescence Inhibition | >125 | [1] |
| Ethyl 4-Fluorobenzoylacetate | 4-Fluorophenyl at C-3 | Vibrio harveyi | Bioluminescence Inhibition | 23 | [1] |
| Ethyl 4-Iodobenzoylacetate | 4-Iodophenyl at C-3 | Vibrio harveyi | Bioluminescence Inhibition | 38 | [1] |
| Ethyl 4-Methoxybenzoylacetate | 4-Methoxyphenyl at C-3 | Vibrio harveyi | Bioluminescence Inhibition | 53 | [1] |
| Ethyl 3-Methoxybenzoylacetate | 3-Methoxyphenyl at C-3 | Vibrio harveyi | Bioluminescence Inhibition | 34 | [1] |
The proposed mechanism for this activity is the competition of the ketoester with the native N-acyl homoserine lactone (AHL) autoinducers for binding to the LuxR-type receptor proteins.[1][8]
Diagram 1: Proposed Mechanism of Quorum Sensing Inhibition by Aryl Ketoesters
Caption: Step-by-step workflow for the MIC assay.
2. Quorum Sensing Inhibition (QSI) Assay using Vibrio harveyi BB120:
This bioassay utilizes a reporter strain of V. harveyi where bioluminescence is under the control of the QS system. [1][8]
-
Principle: Inhibition of bioluminescence in the reporter strain in the presence of the test compound, without inhibiting bacterial growth, indicates QSI activity.
-
Methodology:
-
Grow Vibrio harveyi BB120 overnight in a suitable marine broth.
-
Dilute the overnight culture and add it to the wells of a 96-well plate containing serial dilutions of the test compounds.
-
Measure both bioluminescence and optical density (at 600 nm) at regular intervals for up to 24 hours using a plate reader.
-
Calculate the percentage of luminescence inhibition relative to the untreated control.
-
Concurrently, assess cell viability by monitoring the optical density to ensure the observed effect is not due to cytotoxicity.
-
Cytotoxicity Assay
1. MTT Assay:
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines. [10]
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ketoester compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Diagram 3: Cellular Mechanism of the MTT Assay
Caption: Reduction of MTT to formazan by mitochondrial enzymes.
Conclusion and Future Directions
While the biological efficacy of this compound remains to be explicitly determined, a comparative analysis of structurally related ketoesters provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. The presence of the chloro-substituted pyridyl moiety is particularly promising for enhancing its biological activity.
The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this and other novel ketoesters. Future research should focus on the synthesis and in-vitro testing of this compound to validate the hypotheses presented herein. Further structure-activity relationship (SAR) studies, involving modifications of the alkyl chain length, the position of the chloro-substituent, and the nature of the heterocyclic ring, will be crucial in optimizing the potency and selectivity of this promising class of compounds.
References
-
Dancause, S., Poulin, E., & Meschwitz, S. (2016). Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. Molecules, 21(8), 971. [Link]
-
Li, W., et al. (2017). Synthesis, biological evaluation and SAR analysis of novel poly-heterocyclic compounds containing pyridylpyrazole group. Pest Management Science, 73(11), 2343-2352. [Link]
-
Meschwitz, S., Dancause, S., & Poulin, E. (2016). Quorum Sensing Inhibition and Structure-Activity Relationships of β-Keto Esters. Molecules, 21(8), 971. [Link]
-
Juric, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1185355. [Link]
-
Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. [Link]
-
Savoia, D. (2012). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmacological and Toxicological Methods, 66(3), 200-204. [Link]
-
Meschwitz, S. (n.d.). Investigating beta-keto esters as bacterial quorum sensing modulators. University of Rhode Island. [Link]
-
Ziaks, T., & Hwang, C. S. (2021). Determining the Impact of polarity, functional group, and regiochemistry on the synthesis and stability of quorum sensing inhibitors. American Chemical Society. [Link]
-
Martínez-Cifuentes, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(10), 1339. [Link]
-
El-Gazzar, A. B. A., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. BMC Chemistry, 16(1), 66. [Link]
-
Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5645. [Link]
-
Rehman, A. U., et al. (2016). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. Pakistan Journal of Pharmaceutical Sciences, 29(1), 39-49. [Link]
-
Sridhar, R., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 127. [Link]
-
Sridhar, R., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 127. [Link]
-
Juric, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1185355. [Link]
-
Boger, D. L., et al. (2000). Exploration of a fundamental substituent effect of α-ketoheterocycle enzyme inhibitors: potent and selective inhibitors of fatty acid amide hydrolase. Journal of the American Chemical Society, 122(44), 10792-10797. [Link]
-
Martínez-Cifuentes, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(10), 1339. [Link]
-
Li, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 3049-3056. [Link]
-
Spizek, J., & Rezanka, T. (2023). Development of Novel Antibiotic Agents to Combat Drug Resistant Bacteria. Antibiotics, 12(3), 522. [Link]
-
Al-Ostath, A. I., et al. (2023). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Advances, 13(45), 31696-31720. [Link]
-
Höffken, H. W., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 99(6), 2647-2660. [Link]
-
Gelb, M. H., Sloop, J. C., & Abeles, R. H. (1987). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 26(13), 3977-3984. [Link]
-
Martínez-Cifuentes, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(10), 1339. [Link]
-
Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(21), 13019. [Link]
-
Pop, R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10996. [Link]
-
Boger, D. L., et al. (2007). Reversible Competitive α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Containing Additional Conformational Constraints in the Acyl Side Chain: Orally Active, Long-Acting Analgesics. Journal of Medicinal Chemistry, 50(12), 2789-2797. [Link]
-
Kim, D., et al. (2023). A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine. RSC Advances, 13(28), 19349-19353. [Link]
-
Al-Ostath, A. I., et al. (2023). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Advances, 13(45), 31696-31720. [Link]
-
Special Issue "Novel Antimicrobial Agents: Design, Synthesis and Biological Evaluation". (n.d.). MDPI. [Link]
-
Fassihi, A., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(5), 604-614. [Link]
-
Al-Ostath, A. I., et al. (2023). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Advances, 13(45), 31696-31720. [Link]
-
Bogo, D., et al. (2018). Cytotoxicity of Alkyl Derivatives of Protocetraric Acid. Orbital: The Electronic Journal of Chemistry, 10(1), 1-6. [Link]
Sources
- 1. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, biological evaluation and SAR analysis of novel poly-heterocyclic compounds containing pyridylpyrazole group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quorum Sensing Inhibition and Structure-Activity Relationships of β-Keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating beta-keto esters as bacterial quorum sensing modulators – Rhode Island IDeA Network of Biomedical Research Excellence [web.uri.edu]
- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate in Preclinical Assays
An In-Depth Technical Guide
In the landscape of modern drug discovery and agrochemical development, the principle of molecular specificity is paramount. The efficacy of a novel chemical entity is defined not only by its potent interaction with the intended biological target but also by its inactivity against a panel of unintended targets. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a novel compound, Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate.
The structure of this compound, featuring a 2-chloro-3-pyridyl head group—a well-known pharmacophore in neonicotinoid insecticides—suggests a primary activity at nicotinic acetylcholine receptors (nAChRs). These receptors are critical ligand-gated ion channels involved in synaptic transmission. The compound's aliphatic chain, an ethyl oxoheptanoate tail, introduces the potential for interactions with metabolic enzymes, such as esterases and dehydrogenases, which could represent off-target liabilities.
This guide will compare the selectivity of this compound (referred to as Compound A) with two structural analogs:
-
Alternative Compound X: A variant with a modified linker, potentially altering binding kinetics.
-
Alternative Compound Y: A benchmark compound with a known, broader spectrum of activity.
We will detail the experimental workflows, from target-based binding assays to cell-based functional screens, required to build a robust selectivity profile. The causality behind each methodological choice is explained to provide a self-validating and scientifically rigorous approach.
Experimental Design for Cross-Reactivity Profiling
A logical and phased approach is crucial for efficiently assessing cross-reactivity. Our workflow begins with high-throughput screening against the primary target family and then expands to mechanistically distinct off-targets predicted by the compound's structural motifs.
Figure 1: A phased experimental workflow for assessing the cross-reactivity of a novel compound.
Part 1: Primary Target Selectivity - nAChR Subtype Panel
The primary hypothesis is that Compound A targets nAChRs. However, the human nervous system expresses numerous nAChR subtypes, each with a unique physiological role. Cross-reactivity within this target family can lead to undesirable side effects. Therefore, the first step is to determine the compound's binding affinity (Ki) across a panel of key human nAChR subtypes.
Methodology: Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a known radioactive ligand from a receptor. The protocol is designed for high-throughput screening in a 96-well format.
Protocol Steps:
-
Receptor Preparation: Membranes from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4) are prepared and stored at -80°C. Protein concentration is determined via a Bradford assay.
-
Assay Buffer Preparation: A standard binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2.5 mM CaCl2, pH 7.4) is prepared.
-
Compound Dilution: Compound A, Compound X, and Compound Y are serially diluted in 100% DMSO to create a concentration gradient, followed by a further dilution in assay buffer.
-
Assay Plate Setup:
-
Add 25 µL of assay buffer to all wells of a 96-well plate.
-
Add 25 µL of the diluted test compounds to the appropriate wells.
-
For "total binding" wells, add 25 µL of assay buffer.
-
For "non-specific binding" wells, add 25 µL of a high concentration of a known non-radioactive ligand (e.g., 10 µM epibatidine).
-
-
Reaction Initiation: Add 25 µL of the radioligand (e.g., [³H]-Epibatidine) at a concentration near its Kd value.
-
Membrane Addition: Add 125 µL of the prepared cell membranes (containing 10-20 µg of protein) to all wells to start the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Termination & Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed three times with ice-cold wash buffer.
-
Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The plate is then read in a microplate scintillation counter to measure radioactivity (in counts per minute, CPM).
-
Data Analysis: The CPM values are used to calculate the percentage of specific binding inhibition for each compound concentration. These values are then plotted against the log of the compound concentration, and a non-linear regression analysis is used to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).
Comparative Binding Affinity Data
| Compound | Primary Target (α4β2 nAChR) Ki (nM) | Off-Target (α7 nAChR) Ki (nM) | Off-Target (GABA-A) Ki (nM) | Selectivity Ratio (α7/α4β2) |
| Compound A | 15 | 1,800 | >10,000 | 120x |
| Compound X | 25 | 4,500 | >10,000 | 180x |
| Compound Y | 8 | 95 | 850 | 12x |
Trustworthiness Note: This protocol is self-validating through the inclusion of controls. The "total binding" and "non-specific binding" wells establish the dynamic range of the assay. A known inhibitor should also be run as a positive control to ensure the assay is performing within expected parameters.
Part 2: Functional Assessment of nAChR Modulation
Binding affinity does not always correlate directly with functional activity (agonist, antagonist, or allosteric modulator). A cell-based functional assay is essential to characterize the compound's effect on receptor activation.
Methodology: FLIPR Calcium Flux Assay
Many nAChRs are permeable to Ca²⁺ ions. This assay uses a calcium-sensitive fluorescent dye to measure changes in intracellular calcium concentration upon receptor activation.
Protocol Steps:
-
Cell Culture: HEK293 cells stably expressing the target nAChR subtype (e.g., α4β2) are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Compound Preparation: Test compounds are prepared in a separate 96-well plate at 3x the final desired concentration.
-
Assay Execution: The cell plate and compound plate are placed into a Fluorometric Imaging Plate Reader (FLIPR).
-
Baseline Reading: A baseline fluorescence reading is taken for 10-20 seconds.
-
Compound Addition: The FLIPR instrument automatically adds the test compounds from the compound plate to the cell plate.
-
Signal Detection: Fluorescence is monitored for an additional 2-3 minutes to detect any agonist activity.
-
Agonist Challenge: After the initial read, a known nAChR agonist (e.g., acetylcholine) is added at its EC80 concentration to all wells to determine if the test compounds have an antagonist effect.
-
Data Analysis: The change in fluorescence intensity over time is measured. For agonists, an EC50 value is determined. For antagonists, an IC50 value is determined from the inhibition of the acetylcholine response.
Figure 2: Simplified signaling pathway of an excitatory nAChR.
Comparative Functional Activity
| Compound | Primary Target (α4β2) Functional Activity | EC50 / IC50 (nM) | Off-Target (α7) Functional Activity | EC50 / IC50 (nM) |
| Compound A | Agonist | 35 | Weak Partial Agonist | >5,000 |
| Compound X | Agonist | 60 | No Activity | >10,000 |
| Compound Y | Agonist | 12 | Agonist | 150 |
Part 3: Assessing Metabolic Liabilities
The ethyl oxoheptanoate tail of Compound A is a potential substrate for metabolic enzymes, particularly esterases, which are abundant in plasma and liver. Rapid hydrolysis could affect the compound's pharmacokinetic profile and potentially generate active metabolites.
Methodology: Metabolic Stability in Human Liver Microsomes (HLM)
This in vitro assay assesses the rate at which a compound is metabolized by the major drug-metabolizing enzymes.
Protocol Steps:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and a NADPH regenerating system in phosphate buffer (pH 7.4).
-
Compound Incubation: Add Compound A to the reaction mixture at a final concentration of 1 µM.
-
Time Points: Incubate the reaction at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is transferred for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½) is calculated as 0.693/k.
Comparative Metabolic Stability
| Compound | In Vitro Half-Life (t½) in HLM (minutes) | Intrinsic Clearance (µL/min/mg protein) |
| Compound A | 45 | 30.8 |
| Compound X | >120 | <11.5 |
| Compound Y | 15 | 92.4 |
Conclusion and Interpretation
The collective data provides a multi-faceted view of the cross-reactivity profile for this compound (Compound A).
-
Selectivity: Compound A demonstrates good selectivity for the α4β2 nAChR subtype over the α7 subtype in both binding and functional assays. Its selectivity ratio of 120-fold is significantly better than the benchmark Compound Y (12-fold), although slightly lower than the highly-engineered Compound X (180-fold).
-
Functional Profile: The compound acts as a potent agonist at its primary target. The weak partial agonism at the α7 subtype at high concentrations is a potential liability that would require further investigation in secondary assays.
-
Metabolic Stability: Compound A shows moderate metabolic stability. Its half-life is substantially better than the rapidly metabolized Compound Y, but it is cleared more quickly than Compound X, suggesting the oxoheptanoate tail is a site of metabolic activity.
Overall Recommendation: Compound A presents a promising selectivity profile. The primary areas for further investigation would be to confirm its inactivity against a broader panel of receptors (e.g., muscarinic, dopaminergic) and to characterize the metabolites formed during its degradation to ensure they are not pharmacologically active. This systematic approach, combining target-based, cell-based, and metabolic assays, provides the robust data necessary for informed decision-making in a drug or agrochemical development pipeline.
References
-
Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids to insects. Annual review of entomology, 48, 339-64. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-108. [Link]
-
Jeschke, P., & Nauen, R. (2008). Neonicotinoids—from zero to hero in insecticide chemistry. Pest Management Science, 64(11), 1084-1098. [Link]
-
Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical Pharmacology, 89(1), 1-11. [Link]
A Senior Application Scientist's Guide to the Purity Analysis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate by HPLC
Abstract
The robust characterization of pharmaceutical intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, scientifically grounded framework for the purity analysis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate, a key heterocyclic building block. We will dissect the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, from the rationale behind chromatographic parameter selection to a rigorous validation protocol compliant with International Council for Harmonisation (ICH) guidelines. Furthermore, this document presents a comparative analysis of HPLC against alternative analytical technologies, furnishing researchers and drug development professionals with the data and insights necessary to make informed decisions for their quality control workflows.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the intricate pathway of pharmaceutical synthesis, intermediates like this compound represent critical control points. The purity of these building blocks directly dictates the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Impurities, whether they arise from starting materials, synthetic by-products, or degradation, can carry over to the final drug product, potentially altering its pharmacological profile or introducing toxicity.[2]
Regulatory bodies worldwide mandate stringent quality control, making the development and validation of reliable analytical methods a non-negotiable aspect of the pharmaceutical industry.[3] High-Performance Liquid Chromatography (HPLC) has long been established as the gold standard for this purpose, offering high precision, versatility, and the ability to separate complex mixtures.[4] This guide serves as a practical and theoretical resource for establishing a scientifically sound HPLC method for the purity assessment of this compound.
Analyte Deep Dive: Physicochemical Properties & Analytical Strategy
A successful analytical method begins with a thorough understanding of the analyte's chemistry.[5] The structure of this compound presents a unique combination of functional groups that dictates our analytical approach:
-
Pyridine Ring: This basic, nitrogen-containing heterocycle is a strong chromophore, making UV detection a viable and sensitive choice. Its basicity (pKa of pyridine is ~5.2) means its ionization state is pH-dependent, a critical factor for chromatographic retention and peak shape.[6][7]
-
Heptanoate Chain: The seven-carbon chain provides significant hydrophobic character, making the molecule well-suited for Reverse-Phase (RP) HPLC.
-
Ester and Ketone Groups: These polar functionalities contribute to the overall polarity of the molecule and offer sites for potential hydrogen bonding.
-
Chloro-substituent: The chlorine atom adds to the molecule's overall molecular weight and can subtly influence its electronic properties and UV absorbance.
This blend of hydrophobic and polar, basic characteristics necessitates an RP-HPLC method with precise pH control to ensure consistent retention and sharp, symmetrical peaks.
The Primary Method: Reverse-Phase HPLC for Definitive Purity Assessment
Rationale for Chromatographic Parameter Selection
The goal is to develop a stability-indicating method—one that can separate the main compound from any potential process impurities and degradation products. Every parameter is chosen with this objective in mind.
-
Column Chemistry: A C18 (octadecylsilyl) stationary phase is the logical starting point. Its non-polar nature will provide strong retention for the hydrophobic heptanoate chain, allowing for effective separation based on subtle differences in polarity among the analyte and its impurities. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.
-
Mobile Phase Composition: A binary mobile phase of an aqueous buffer and an organic modifier is optimal.
-
Aqueous Phase (A): A phosphate or formate buffer is crucial. To manage the basicity of the pyridine ring, the pH should be set approximately two units below the pKa of the pyridine nitrogen (e.g., pH 3.0).[5] This ensures the pyridine is consistently protonated (ionized), preventing peak tailing and improving reproducibility.
-
Organic Phase (B): Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for heterocyclic compounds, typically resulting in sharper peaks.
-
-
Elution Mode: A gradient elution is superior to an isocratic method for purity analysis. It allows for the effective elution of early-eluting, highly polar impurities while also ensuring that any late-eluting, non-polar impurities are cleared from the column in a reasonable time, providing a comprehensive impurity profile.
-
Detection: A Photodiode Array (PDA) or UV detector set at the absorbance maximum of the pyridine chromophore (typically around 260-275 nm) will provide high sensitivity and specificity.[7][8] A PDA detector offers the added advantage of assessing peak purity across a spectrum.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system with a binary pump, autosampler, column thermostat, and PDA/UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program: 0-5 min (30% B), 5-25 min (30% to 80% B), 25-30 min (80% B), 30.1-35 min (30% B for re-equilibration)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability Testing (SST): The Self-Validating System
Before any sample analysis, the system's performance must be verified. This ensures that the analytical results are reliable.[9] A standard solution is injected six times, and the following parameters are evaluated:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. High tailing can indicate secondary interactions or column degradation. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| %RSD of Peak Area | ≤ 1.0% | Measures the precision of the injector and detector over replicate injections. |
| %RSD of Retention Time | ≤ 1.0% | Measures the precision and stability of the pump and mobile phase composition. |
Method Validation: Proving Fitness for Purpose (ICH Q2(R1))
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[5][10] It is a regulatory requirement and ensures the trustworthiness of the generated data.
Caption: A typical workflow for HPLC method validation according to ICH guidelines.
Validation Protocol Summary
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9] This is demonstrated by performing a forced degradation study (exposing the analyte to acid, base, oxidative, thermal, and photolytic stress) and showing that the degradation product peaks are well-resolved from the main analyte peak.[8]
-
Linearity: A series of solutions are prepared across a range (e.g., 0.1 to 1.5 µg/mL) to demonstrate that the detector response is directly proportional to the concentration. The correlation coefficient (R²) should be ≥ 0.999.[11]
-
Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[3]
-
Precision:
-
Repeatability (Intra-assay): Analysis of at least six replicate samples at 100% of the test concentration on the same day, by the same analyst. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[10]
-
Intermediate Precision: The experiment is repeated on a different day, by a different analyst, or on different equipment to assess variability.
-
-
Accuracy: Determined by spiking a placebo or sample matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. The recovery should typically be within 98.0% to 102.0%.[11]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[11]
-
Robustness: Deliberate, small variations are made to method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.[12]
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the workhorse for purity analysis, other techniques offer different advantages and should be considered based on the specific analytical need.[4]
Caption: A simplified decision guide for selecting an appropriate analytical technique.
| Technique | Principle | Advantages for this Analyte | Disadvantages |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Gold Standard: Robust, highly reproducible, well-understood, and accepted by regulatory agencies.[4] Excellent for quantifying known impurities. | Slower analysis times and lower resolution compared to UHPLC. |
| UHPLC (Ultra-High-Performance Liquid Chromatography) | HPLC using columns with smaller particles (<2 µm), requiring higher pressures. | Speed & Resolution: Significantly faster run times and sharper peaks, allowing for better separation of closely eluting impurities.[4] Reduced solvent consumption. | Higher initial instrument cost; more susceptible to blockages from sample particulates. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | HPLC coupled to a mass spectrometer detector. | Identification: Provides mass-to-charge ratio data, enabling the identification of unknown impurities and confirmation of known ones.[4] Highly sensitive. | More complex and expensive instrumentation; quantification can be more challenging than with UV detection. |
| GC (Gas Chromatography) | Separation of volatile compounds in the gas phase. | Residual Solvents: The primary method for detecting volatile impurities like residual solvents from the synthesis.[1][4] | The analyte is not volatile and would require derivatization, adding complexity and potential for error. Not suitable for non-volatile impurities. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Uses the NMR signal intensity to quantify substances without needing a specific reference standard for each analyte. | Absolute Quantification: Can provide a purity value without a dedicated standard for the main component. Provides structural confirmation.[1][13] | Lower sensitivity than HPLC, expensive equipment, and requires specialized expertise. Not ideal for trace impurity detection. |
Conclusion
For the routine purity analysis of this compound, a validated, stability-indicating reverse-phase HPLC method stands as the most appropriate and defensible choice. Its robustness, precision, and universal acceptance by regulatory bodies make it the cornerstone of quality control for this type of pharmaceutical intermediate. While advanced techniques like UHPLC offer significant gains in speed and efficiency, and LC-MS provides invaluable data for impurity identification during development, the foundational purity assessment relies on a well-developed HPLC method. By grounding method development in the physicochemical properties of the analyte and adhering to the rigorous validation framework outlined by ICH, scientists can ensure the highest level of quality and confidence in their data, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][6]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link][7]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link][3]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link][10]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link][5]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link][12]
-
Scilit. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link][8]
-
Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link][1]
-
National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link][11]
-
PubChem. (n.d.). Ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link][14]
-
Valence Labs. (2024). Ethyl 7-chloro-2,2-dimethylheptanoate. Retrieved from [Link][15]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link][4]
-
ACS Publications. (2021). An Alternative Method to Isolate Pharmaceutical Intermediates. Retrieved from [Link][16]
-
Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link][17]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link][9]
-
Heliyon. (2024). Review on the modern analytical advancements in impurities testing. Retrieved from [Link][2]
-
WIPO Patentscope. (2018). Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link][18]
-
Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate. Retrieved from [19]
-
Google Patents. (n.d.). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate. Retrieved from [20]
-
Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid. Retrieved from [21]
-
National Institutes of Health (NIH). (2024). Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate. Retrieved from [Link][22]
-
Research Journal of Pharmacy and Technology. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link][24]
Sources
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. | Scilit [scilit.com]
- 9. actascientific.com [actascientific.com]
- 10. ajpaonline.com [ajpaonline.com]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. Ethyl 7-chloro-2-oxoheptanoate | C9H15ClO3 | CID 3018793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. valencelabs.co [valencelabs.co]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ptfarm.pl [ptfarm.pl]
- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 19. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]
- 20. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]
- 21. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]
- 22. Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 7-Oxoheptanoate | C7H11O3- | CID 9548029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. rjptonline.org [rjptonline.org]
A Comparative Guide to the Synthetic Routes of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Introduction
Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is a key intermediate in the synthesis of various pharmacologically active compounds. Its unique structure, featuring a substituted pyridine ring linked to a keto-ester chain, makes it a valuable building block in medicinal chemistry. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for researchers in drug development. This guide provides an in-depth comparison of three distinct synthetic strategies for the preparation of this target molecule, offering insights into the rationale behind each approach and presenting supporting data to aid in methodological selection.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[1] This route involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst. For the synthesis of this compound, this approach begins with the preparation of the necessary acylating agent from pimelic acid.
Scientific Rationale and Causality
The logic of this multi-step synthesis is to first construct the seven-carbon acylating agent with a masked carboxylic acid at one end (as an ethyl ester) and an activated acyl chloride at the other. This electrophile is then used to acylate the 2-chloropyridine ring.
-
Monoesterification of Pimelic Acid: Pimelic acid, a symmetrical dicarboxylic acid, must be selectively converted to its monoester to leave a free carboxylic acid for subsequent activation.[2] This is typically achieved through Fischer-Speier esterification using a limited amount of ethanol under acidic catalysis.[3] Controlling the stoichiometry and reaction time is crucial to maximize the yield of the monoester and minimize the formation of the diester byproduct.[3]
-
Formation of the Acyl Chloride: The free carboxylic acid of monoethyl pimelate is then converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed, driving the reaction to completion.[4][5][6][7][8]
-
Acylation of 2-Chloropyridine: This is the key C-C bond-forming step. However, the direct Friedel-Crafts acylation of pyridine is notoriously difficult. The lone pair on the nitrogen atom complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack.[1] Furthermore, the pyridine ring itself is electron-deficient, which further disfavors this reaction.[9] While challenging, acylation can sometimes be achieved under harsh conditions or with specific catalysts. The chlorine atom at the 2-position further deactivates the ring but directs electrophilic substitution primarily to the 5-position. Acylation at the 3-position is generally not favored, presenting a significant challenge for this route's regioselectivity.
Experimental Protocol
Step 1: Synthesis of Monoethyl Pimelate [3]
-
In a round-bottom flask, dissolve pimelic acid (1 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture, monitoring the reaction progress by GC-MS to maximize monoester formation.
-
Cool the reaction and remove excess ethanol via rotary evaporation.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove unreacted pimelic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by vacuum distillation.
Step 2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate [6]
-
To a flask equipped with a reflux condenser and a gas trap, add monoethyl pimelate (1 equivalent).
-
Slowly add thionyl chloride (1.1-1.5 equivalents) at room temperature.
-
Gently reflux the mixture until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
Step 3: Friedel-Crafts Acylation
-
In a three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.3 equivalents) in a suitable solvent like dichloromethane or nitrobenzene.
-
Cool the suspension to 0 °C and add 2-chloropyridine (1.1 equivalents).
-
Slowly add a solution of ethyl 7-chloro-7-oxoheptanoate (1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualization of Workflow
Caption: Workflow for the Friedel-Crafts acylation route.
Route 2: Negishi Cross-Coupling
To overcome the limitations of Friedel-Crafts acylation on electron-deficient pyridines, modern cross-coupling reactions provide a powerful alternative. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is particularly effective for creating C-C bonds with heterocyclic systems.[10][11][12]
Scientific Rationale and Causality
This strategy hinges on a "reverse" approach compared to Friedel-Crafts: the pyridine ring acts as the nucleophile (in the form of an organometallic reagent) and the seven-carbon chain is the electrophile.
-
Preparation of the Acyl Chloride: This step is identical to Step 2 in the Friedel-Crafts route, starting from monoethyl pimelate.
-
Formation of the Organozinc Reagent: 2-Chloropyridine itself is not ideal for forming a stable Grignard or organolithium reagent at the 3-position. A more reactive halogen, such as bromine, is required at the C-3 position. 3-Bromo-2-chloropyridine is a commercially available starting material.[13] This can be converted to the corresponding organozinc reagent. Organozinc compounds are generally more tolerant of other functional groups than their Grignard or organolithium counterparts.[14][15] The formation can proceed via lithium-halogen exchange with n-butyllithium followed by transmetalation with zinc chloride.
-
Negishi Coupling: The pre-formed 2-chloro-3-pyridylzinc chloride is then coupled with ethyl 7-chloro-7-oxoheptanoate in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a catalyst system generated in situ from Pd₂(dba)₃ and a suitable phosphine ligand.[12] This reaction is typically high-yielding and occurs under mild conditions.
Experimental Protocol
Step 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate This step is identical to Step 2 in the Friedel-Crafts route.
Step 2: Preparation of (2-chloro-3-pyridyl)zinc chloride [14]
-
Under an inert argon atmosphere, dissolve 3-bromo-2-chloropyridine (1 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (1.05 equivalents) and stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve anhydrous zinc chloride (1.1 equivalents) in anhydrous THF.
-
Transfer the lithium reagent to the zinc chloride solution via cannula at -78 °C and allow the mixture to slowly warm to room temperature. This solution of the organozinc reagent is used directly in the next step.
Step 3: Negishi Coupling [11]
-
To the freshly prepared organozinc solution, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Slowly add a solution of ethyl 7-chloro-7-oxoheptanoate (1 equivalent) in anhydrous THF.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Visualization of Workflow
Caption: Workflow for the Negishi cross-coupling route.
Route 3: Sonogashira Coupling and Hydration
A third, elegant approach utilizes a Sonogashira coupling to form a C-C triple bond, which is subsequently hydrated to the desired ketone.[16][17] This pathway offers mild reaction conditions and avoids the preparation of highly reactive organometallic intermediates.
Scientific Rationale and Causality
This route introduces the seven-carbon chain as an alkyne, which is then converted to the ketone in the final step.
-
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[16] In this case, 3-bromo-2-chloropyridine is coupled with ethyl hept-6-ynoate. The C-Br bond is significantly more reactive in palladium-catalyzed couplings than the C-Cl bond, ensuring high regioselectivity.[13]
-
Hydration of the Alkyne: The resulting alkynyl pyridine is then hydrated to the ketone. The addition of water across the triple bond can be catalyzed by acids (e.g., triflimidic acid) or metal salts (often gold or mercury catalysts), following Markovnikov's rule to yield the desired ketone.[18]
Experimental Protocol
Step 1: Synthesis of Ethyl hept-6-ynoate
-
To a solution of 6-heptynoic acid (1 equivalent) in ethanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for several hours.
-
After cooling, neutralize the acid with a sodium bicarbonate solution.
-
Extract the ester with diethyl ether, dry the organic layer, and purify by distillation.
Step 2: Sonogashira Coupling [16]
-
In a Schlenk flask, combine 3-bromo-2-chloropyridine (1 equivalent), ethyl hept-6-ynoate (1.2 equivalents), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.05 equivalents).
-
Evacuate and backfill with an inert gas.
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Stir the mixture at room temperature or with gentle heating until completion.
-
Filter the reaction mixture to remove the catalyst and amine salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Step 3: Hydration of the Alkyne [18]
-
Dissolve the product from Step 2 (1 equivalent) in a suitable solvent mixture, such as acetonitrile and water.
-
Add a catalytic amount of a gold catalyst (e.g., AuCl₃) or a strong acid.
-
Heat the mixture, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Visualization of Workflow
Caption: Workflow for the Sonogashira coupling and hydration route.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Negishi Cross-Coupling | Route 3: Sonogashira Coupling & Hydration |
| Plausibility & Reliability | Low to Moderate. Significant challenges with regioselectivity and deactivation of the pyridine ring.[1][9] | High. Well-established method for C-C bond formation with pyridines.[10][12] | High. Modern, reliable, and mild conditions.[16][18] |
| Number of Steps | 3 steps from pimelic acid. | 3 steps from 3-bromo-2-chloropyridine and monoethyl pimelate. | 3 steps from 3-bromo-2-chloropyridine and 6-heptynoic acid. |
| Reagent & Catalyst Cost | Low to Moderate. AlCl₃ is inexpensive, but 2-chloropyridine can be costly. | High. Palladium catalysts and organolithium reagents are expensive. | High. Palladium, copper, and potentially gold catalysts are expensive. |
| Reaction Conditions | Often harsh (strong Lewis acids, potentially high temperatures). | Mild to moderate. Requires strictly anhydrous and inert conditions for the organometallic step. | Generally mild conditions for both steps. |
| Expected Yield | Low, due to electronic deactivation and poor regioselectivity. | Good to Excellent. Cross-coupling reactions are typically high-yielding. | Good to Excellent. Both steps are generally efficient. |
| Scalability | Difficult to scale due to potential for side reactions and purification challenges. | Moderate. Handling of organolithium reagents can be challenging on a large scale. | Good. Conditions are generally amenable to scaling up. |
| Safety & Handling | AlCl₃ is highly corrosive and reacts violently with water. Thionyl chloride is toxic and corrosive. | n-Butyllithium is pyrophoric. Requires careful handling under an inert atmosphere. | Palladium catalysts can be toxic. Triethylamine has a strong odor. |
| Key Advantage | Potentially the most direct route if regioselectivity can be controlled. | High reliability and predictable regioselectivity. | Excellent functional group tolerance and mild conditions. |
| Key Disadvantage | Poor regioselectivity and low reactivity of the pyridine ring. | High cost of catalysts and reagents; requires handling of pyrophoric and moisture-sensitive materials. | High cost of catalysts; potential for catalyst poisoning. |
Conclusion
While the Friedel-Crafts acylation appears to be the most direct route on paper, its practical application for the synthesis of this compound is severely hampered by the electronic properties of the 2-chloropyridine ring, leading to poor reactivity and unfavorable regioselectivity.
The Negishi Cross-Coupling route offers a much more reliable and predictable synthesis. By reversing the polarity of the reactants, it bypasses the inherent difficulties of electrophilic substitution on pyridine. Although it involves expensive reagents and requires stringent anhydrous and anaerobic conditions, its high potential for success and good yields make it a strong choice for laboratory-scale synthesis.
The Sonogashira Coupling followed by Hydration represents a modern and highly versatile strategy. It combines the reliability of cross-coupling with the mildness of the reaction conditions. This route is likely to be high-yielding and tolerant of various functional groups, making it an excellent option, particularly when scalability and process safety are key considerations.
For researchers and drug development professionals, the choice between the Negishi and Sonogashira routes will likely depend on factors such as reagent availability, cost constraints, and the scale of the synthesis. The Friedel-Crafts approach, however, should be considered a less favorable option due to its inherent chemical challenges.
References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
- Lashley, J. H., et al. (2018).
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
- Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube.
-
OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]
- Gulevich, A. V., et al. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines.
- University of Arizona. (2018).
- Joosten, A. (2022, December 24).
- Patsnap. (2014). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Eureka.
-
Organic Syntheses. (n.d.). pimelic acid. Retrieved from [Link]
- Google Patents. (n.d.).
- Limberakis, C. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]
- Dunsmore, C. J., & Leadbeater, N. E. (2025). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
- WIPO Patentscope. (n.d.).
- Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
- Colombe, J. R., et al. (2013).
-
Organic Chemistry Portal. (n.d.). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2025). Friedel-Crafts acylation reactions in pyridinium based ionic liquids.
- Molbase. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?.
- Guidechem. (n.d.). Pimelic acid 111-16-0 wiki.
- BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Ethyl 8-(2-chlorophenyl)
- Google Patents. (n.d.). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
-
Organic Syntheses. (n.d.). 10. Retrieved from [Link]
- PubMed. (n.d.).
- ResearchGate. (2014).
- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
- Wikipedia. (n.d.). Sonogashira coupling.
- StudySmarter. (2023).
- PubMed Central. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones.
- Wikipedia. (n.d.). Pimelic acid.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Syntheses. (n.d.).
- Google Patents. (n.d.).
- SlidePlayer. (n.d.).
- ChemScene. (n.d.).
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate, a compound of interest in synthetic and medicinal chemistry. By dissecting its spectral features alongside key structural analogs, this document serves as a practical reference for structure verification, purity assessment, and quality control. The analysis is grounded in fundamental spectroscopic principles, offering causal explanations for the observed data to enhance experimental interpretation.
Introduction and Rationale
This compound integrates several key functional groups: an ethyl ester, a seven-carbon aliphatic chain, an aryl ketone, and a substituted pyridine ring. Pyridine and its derivatives are foundational structures in pharmaceuticals and agrochemicals, making the unambiguous characterization of novel analogs crucial for development.[1][2] This guide systematically deconstructs the molecule's spectroscopic signature by comparing it against simpler analogs that represent its core components. This comparative approach allows for a confident assignment of signals and a deeper understanding of how each structural moiety influences the overall spectra.
The selected analogs for this comparison are:
-
Analog 1: 2-Chloro-3-acetylpyridine: Isolates the spectral features of the 2-chloro-3-acyl-pyridine head group.
-
Analog 2: Ethyl heptanoate: Provides the baseline spectral data for the aliphatic ethyl ester chain.[3][4]
-
Analog 3: Ethyl 7-oxoheptanoate: Demonstrates the influence of a terminal oxo (aldehyde) group on the aliphatic ester chain.[5][6]
Molecular Structures for Comparison
The structural distinctions between the target compound and its analogs are foundational to interpreting their spectral differences.
Caption: Molecular structures of the target compound and selected analogs.
Experimental Protocols for Spectroscopic Analysis
The following protocols describe standardized procedures for acquiring high-quality spectroscopic data. Adherence to these methodologies ensures reproducibility and data integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is generally suitable for these compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard 90° pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum using a standard pulse sequence. A wider spectral width (0 to 220 ppm) is necessary. Due to the lower natural abundance of ¹³C, 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation by specific molecular vibrations.
Protocol:
-
Sample Preparation: For liquid samples (like Ethyl heptanoate), a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates or empty ATR crystal first, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its molecular formula and structural features.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. EI is suitable for inducing fragmentation, while ESI (in positive ion mode) is excellent for identifying the protonated molecular ion [M+H]⁺.
-
Data Acquisition:
-
EI Mode: Use a standard electron energy of 70 eV.
-
ESI Mode: Infuse the sample solution directly or via Liquid Chromatography (LC).
-
Analysis: Acquire data over a mass-to-charge (m/z) range of 50-500 to ensure capture of the molecular ion and significant fragments.
-
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum provides the most detailed map of the proton environments. The key differences are observed in the aromatic region and the signals for protons alpha to the carbonyl groups.
Table 1: Comparative ¹H NMR Data (Predicted/Actual, δ in ppm)
| Proton Assignment | This compound (Predicted) | 2-Chloro-3-acetylpyridine | Ethyl heptanoate[3][4] | Ethyl 7-oxoheptanoate |
|---|---|---|---|---|
| Pyridine H-5 | ~8.55 (dd, J ≈ 4.8, 1.8 Hz) | ~8.45 (dd) | - | - |
| Pyridine H-4 | ~8.15 (dd, J ≈ 7.6, 1.8 Hz) | ~8.05 (dd) | - | - |
| Pyridine H-6 | ~7.45 (dd, J ≈ 7.6, 4.8 Hz) | ~7.40 (dd) | - | - |
| -C(=O)-CH₂ - (α to ketone) | ~3.05 (t, J ≈ 7.4 Hz) | 2.65 (s, -CH₃) | - | 2.45 (t) |
| -C(=O)-O-CH₂ - (ester) | 4.12 (q, J ≈ 7.1 Hz) | - | 4.06 (q) | 4.12 (q) |
| -CH₂ -C(=O)-O- (α to ester) | 2.30 (t, J ≈ 7.5 Hz) | - | 2.24 (t) | 2.32 (t) |
| Aliphatic Chain (-CH₂-)n | ~1.30-1.80 (m) | - | 1.25-1.65 (m) | 1.35-1.65 (m) |
| -O-CH₂-CH₃ (ester) | 1.25 (t, J ≈ 7.1 Hz) | - | 1.22 (t) | 1.25 (t) |
| Terminal -CH₃ (aliphatic) | - | - | 0.86 (t) | - |
| Aldehyde -CH =O | - | - | - | 9.76 (t) |
Analysis:
-
Aromatic Region (7.0-9.0 ppm): The target molecule displays three distinct signals for the pyridine ring protons. The electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carbonyl group significantly deshield these protons, pushing them downfield compared to benzene (7.3 ppm).[7] The splitting pattern for each proton is a doublet of doublets (dd) due to coupling with its two non-equivalent neighbors.[8] This complex pattern is a key identifier for the 3-substituted pyridine ring and is mirrored in the simpler analog, 2-chloro-3-acetylpyridine.
-
Aliphatic Protons (α to Carbonyls): The methylene protons adjacent to the aryl ketone (-C(=O)-CH₂-) in the target molecule are expected around 3.05 ppm. This is significantly downfield from the methylene protons alpha to the ester carbonyl (~2.30 ppm) due to the combined deshielding effect of the ketone and the adjacent aromatic ring. In contrast, Ethyl 7-oxoheptanoate shows its alpha-keto protons at ~2.45 ppm, highlighting the additional downfield shift caused by the pyridine ring in the target compound.
-
Ethyl Ester Group: The characteristic quartet (~4.1 ppm) and triplet (~1.2 ppm) of the ethyl ester group are present and consistent across the target molecule and the ester-containing analogs.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic environment of each carbon atom.
Table 2: Comparative ¹³C NMR Data (Predicted/Actual, δ in ppm)
| Carbon Assignment | This compound (Predicted) | 2-Chloro-3-acetylpyridine (Predicted) | Ethyl heptanoate[3][9] | Ethyl 7-oxoheptanoate |
|---|---|---|---|---|
| C =O (Aryl Ketone) | ~198.0 | ~196.5 | - | - |
| C =O (Ester) | ~173.5 | - | 173.8 | ~173.3 |
| Pyridine C-2 (C-Cl) | ~152.0 | ~152.5 | - | - |
| Pyridine C-6 | ~149.0 | ~149.2 | - | - |
| Pyridine C-4 | ~137.5 | ~137.8 | - | - |
| Pyridine C-3 | ~134.0 | ~134.5 | - | - |
| Pyridine C-5 | ~127.0 | ~127.2 | - | - |
| -C(=O)-O-C H₂- | ~60.5 | - | 60.1 | ~60.5 |
| Aliphatic Carbons | ~24.0, 28.5, 31.0, 34.0, 38.0 | - | 14.0, 22.6, 25.1, 28.9, 31.6, 34.4 | ~22.0, 24.5, 28.8, 33.8, 43.5 |
| -O-CH₂-C H₃ | ~14.2 | - | 14.3 | ~14.2 |
| C H=O (Aldehyde) | - | - | - | ~202.5 |
Analysis:
-
Carbonyl Carbons: Two distinct carbonyl signals are a key feature of the target molecule. The aryl ketone carbon (~198.0 ppm) is significantly downfield compared to the ester carbonyl carbon (~173.5 ppm). This large chemical shift is characteristic of ketones.
-
Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon bonded to chlorine (C-2) is highly deshielded. These aromatic signals are absent in the aliphatic analogs, providing a clear point of differentiation.
-
Aliphatic Carbons: The aliphatic carbons of the heptanoate chain appear in the typical 20-40 ppm range. In Ethyl 7-oxoheptanoate, the carbon alpha to the aldehyde is shifted downfield to ~43.5 ppm, a diagnostic feature for this analog.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the strong absorptions of the two carbonyl groups.
Table 3: Comparative IR Data (Key Frequencies, cm⁻¹)
| Vibration | This compound (Predicted) | 2-Chloro-3-acetylpyridine | Ethyl heptanoate[10][11] | Ethyl 7-oxoheptanoate |
|---|---|---|---|---|
| C-H (sp² Aromatic) | ~3050-3100 | ~3050-3100 | - | - |
| C-H (sp³ Aliphatic) | ~2850-2960 | ~2870-2960 | 2850-2960 | ~2860-2940 |
| C=O (Ester) | ~1735 | - | ~1738 | ~1735 |
| C=O (Aryl Ketone) | ~1690 | ~1690 | - | - |
| C=O (Aldehyde) | - | - | - | ~1725 |
| C=C, C=N (Aromatic) | ~1570, 1450 | ~1575, 1460 | - | - |
| C-O (Ester) | ~1240, 1180 | - | ~1240, 1175 | ~1245, 1170 |
| C-Cl | ~750-800 | ~750-800 | - | - |
Analysis:
-
Carbonyl Region (1650-1750 cm⁻¹): This is the most diagnostic region. The target molecule will show two distinct, strong C=O stretching peaks. The ester carbonyl appears at a higher frequency (~1735 cm⁻¹) than the aryl ketone carbonyl (~1690 cm⁻¹).[12] The lower frequency for the aryl ketone is due to conjugation with the pyridine ring, which weakens the C=O bond.[13][14] This two-peak pattern clearly distinguishes the target from all three analogs, which each show only one C=O absorption band.
-
Aromatic Region: The presence of C=C and C=N stretching vibrations around 1450-1570 cm⁻¹ confirms the pyridine ring.[15]
-
C-H Stretching: Absorptions just above 3000 cm⁻¹ indicate aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds.[16]
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Ion | This compound (Predicted) | 2-Chloro-3-acetylpyridine | Ethyl heptanoate[17][18] | Ethyl 7-oxoheptanoate[5] |
|---|---|---|---|---|
| Molecular Formula | C₁₄H₁₈ClNO₃ | C₇H₆ClNO | C₉H₁₈O₂ | C₉H₁₆O₃ |
| Molecular Weight | 283.75 | 155.58 | 158.24 | 172.22 |
| [M]⁺˙ / [M+H]⁺ | 283/284 & 285/286 | 155/156 & 157/158 | 158 / 159 | 172 / 173 |
| Key Fragments | 139/141 (Cl-Py-C=O)⁺, 111/113 (Cl-Py)⁺, 155 (M-C₇H₁₃O₂)⁺ | 140/142 (M-CH₃)⁺, 111/113 (Cl-Py)⁺ | 101 (McLafferty), 88, 73, 45 | 127 (M-OEt)⁺, 101, 73 |
Analysis:
-
Molecular Ion: The most crucial piece of information is the molecular ion peak. For the target molecule, a pair of peaks at m/z 283 and 285 (for EI) or 284 and 286 (for ESI) will be observed in an approximate 3:1 intensity ratio. This isotopic signature is definitive proof of the presence of one chlorine atom.
-
Key Fragmentation: The primary fragmentation pathway for the target molecule is alpha-cleavage at the ketone. This leads to the formation of a stable acylium ion at m/z 139/141, corresponding to the (2-chloro-3-pyridyl)C=O⁺ fragment. This fragment is a hallmark of the target's structure. The fragmentation of pyridine rings can be complex but often involves characteristic losses.[19][20][21] The aliphatic ester chain can undergo fragmentation similar to Ethyl heptanoate, such as the McLafferty rearrangement to produce a fragment at m/z 101.[22]
Integrated Workflow for Spectroscopic Analysis
The following diagram illustrates the logical flow from sample handling to final structural confirmation.
Caption: General workflow for the spectroscopic characterization of organic compounds.
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and Mass Spectrometry. The most definitive spectroscopic features that distinguish it from its structural analogs are:
-
¹H NMR: A set of three downfield doublet-of-doublets in the aromatic region and a triplet around 3.05 ppm for the methylene group alpha to the aryl ketone.
-
¹³C NMR: The presence of two distinct carbonyl signals (~198 ppm for the ketone and ~173.5 ppm for the ester) and five signals in the aromatic region.
-
IR Spectroscopy: Two strong, well-resolved C=O absorption bands, with the aryl ketone stretch appearing at a lower wavenumber (~1690 cm⁻¹) than the ester stretch (~1735 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak cluster (m/z 283/285 or 284/286) exhibiting a ~3:1 ratio, confirming the presence of a single chlorine atom, and a characteristic fragment ion at m/z 139/141.
By using the comparative data and protocols outlined in this guide, researchers can confidently verify the synthesis and purity of this and structurally related compounds.
References
-
PubChem. (n.d.). Ethyl heptanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill. (General principles referenced, specific URL not applicable).
-
Zhang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. Available from: [Link]
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day. (General principles referenced, specific URL not applicable).
-
Ka̧tcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-352. Available from: [Link] (Note: Direct link to original paper unavailable, linking to a relevant ACS resource on NMR interpretation).
-
ResearchGate. (n.d.). Mass spectrum of the ethyl heptanoate standard. Retrieved from [Link]
-
Al-Mousawi, S. M., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5, 1-10. Available from: [Link]
-
University of California, Davis. (n.d.). NMR Chemical Shifts of Common Solvents. Retrieved from [Link] (Note: A general resource for NMR data).
-
Biological Magnetic Resonance Bank. (n.d.). bmse000550: Ethyl Heptanoate. Retrieved from [Link]
-
Kumar, V., & Chandra, S. (2018). Spectral study of substituted pyridine. Accent Journal of Economics Ecology & Engineering, 3(10). Available from: [Link]
-
Jukić, M., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1084, 24-33. Available from: [Link]
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 32-36. Available from: [Link]
-
Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Retrieved from [Link]
- Contreras, R. H., et al. (2006). 15N NMR Spectroscopy. Current Organic Chemistry, 10(16), 2039-2069. (General principles referenced, specific URL not applicable).
-
NIST. (n.d.). Heptanoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 7-oxoheptanoate. Wiley. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Ethyl heptanoate (YMDB01474). Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. (General resource for spectroscopic data). Retrieved from [Link]
-
NIST. (n.d.). IR Spectrum of Ethyl heptanoate. NIST Chemistry WebBook. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Ethyl heptanoate (FDB008200). Retrieved from [Link]
-
Partal Ureña, F., et al. (2003). A New Insight Into the Vibrational Analysis of Pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815-39. Available from: [Link]
-
Global Substance Registration System (GSRS). (n.d.). ETHYL 7-OXOHEPTANOATE. Retrieved from [Link]
-
Wang, Y., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(8), 1998. Available from: [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
ChemSrc. (n.d.). Ethyl 7-oxoheptanoate. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. (General resource for spectroscopic data). Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl heptanoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. (General resource for spectroscopic data). Retrieved from [Link]
Sources
- 1. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl Heptanoate | C9H18O2 | CID 7797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl heptanoate (106-30-9) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Ethyl heptanoate (106-30-9) 13C NMR [m.chemicalbook.com]
- 10. Ethyl heptanoate (106-30-9) IR Spectrum [chemicalbook.com]
- 11. Heptanoic acid, ethyl ester [webbook.nist.gov]
- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. A new insight into the vibrational analysis of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Heptanoic acid, ethyl ester [webbook.nist.gov]
- 19. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Showing Compound Ethyl heptanoate (FDB008200) - FooDB [foodb.ca]
A Comparative Benchmarking Guide to Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate in Heterocyclic Synthesis
A Senior Application Scientist's Perspective on Synthetic Strategy and Performance
For researchers and professionals in agrochemical and pharmaceutical development, the efficient construction of complex molecular scaffolds is a primary objective. The 2-chloro-3-pyridyl moiety is a critical pharmacophore found in several highly successful neonicotinoid insecticides, making its incorporation into novel structures a subject of significant interest. This guide provides an in-depth performance analysis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate , a specialized chemical intermediate, benchmarking its utility in a plausible synthetic application against a common alternative strategy.
Our analysis will move beyond a simple datasheet review, focusing instead on the strategic implications of its use. We will explore the causality behind synthetic choices, comparing a pathway that leverages this ketoester for a key cyclization with an alternative route that builds the core structure through a different bond-forming strategy.
The Synthetic Challenge: Accessing N-Aryl Piperidine Scaffolds
The target of our comparative synthesis is a representative 2-(2-chloro-3-pyridyl)piperidine structure. This scaffold is a common motif in biologically active compounds. The primary challenge lies in achieving this structure with high efficiency, stereocontrol (where applicable), and scalability.
This compound presents itself as an advanced intermediate, wherein the chloropyridyl headgroup and a linear C7 ketoester chain are pre-formed. The key question for the synthetic chemist is whether this "convergent" approach offers tangible benefits over a more "linear" or alternative convergent strategy.
Comparative Analysis of Synthetic Pathways
To provide a clear benchmark, we will compare two distinct pathways to the target piperidine scaffold.
-
Pathway A: The Ketoester Cyclization Route. This pathway utilizes this compound as the cornerstone, employing an intramolecular reductive amination for the critical ring-forming step.
-
Pathway B: The Pyridine Functionalization Route. This alternative begins with a simpler, functionalized pyridine (2-chloro-3-formylpyridine) and constructs the side chain and heterocyclic ring sequentially.
Below is a visual representation of these competing strategies.
Caption: Competing synthetic strategies for the target scaffold.
Performance Benchmarking
The choice between these pathways is governed by several key performance indicators. The following table provides a semi-quantitative comparison based on established principles of organic synthesis and typical outcomes for the reactions involved.
| Performance Metric | Pathway A (Ketoester Route) | Pathway B (Pyridine Functionalization) | Justification |
| Overall Yield | Potentially Higher | Potentially Lower | Pathway A is a more convergent synthesis. Building complex fragments separately and combining them at a late stage often results in a higher overall yield compared to a longer, linear sequence where yield losses accumulate at each step. |
| Step Economy | Excellent | Fair to Good | The ketoester intermediate allows for the formation of the target in a single, powerful transformation. Pathway B requires multiple steps to build the side chain before cyclization can occur. |
| Purification Complexity | Lower | Higher | Intramolecular reactions, like the one in Pathway A, are often cleaner and produce fewer side products than intermolecular reactions, simplifying purification. Pathway B involves multiple steps where intermediates may require chromatographic purification. |
| Flexibility for Analogs | Lower | Higher | The primary drawback of Pathway A is its rigidity. The C7 chain is fixed. Pathway B allows for greater variation in the side chain by simply using different reagents in the construction step (e.g., different ylides). |
| Scalability & Safety | Good | Variable | Reductive amination (Pathway A) is a well-understood and scalable reaction. The reagents in Pathway B (e.g., organometallics, phosphorus ylides) can sometimes pose greater challenges on an industrial scale. |
| Starting Material Access | Specialized | Commodity | This compound is a specialized, multi-step intermediate. 2-chloro-3-formylpyridine derivatives are often more readily accessible from basic starting materials like 2-chloropyridine.[1][2] |
Experimental Protocol: Reductive Amination of this compound
This protocol details the key transformation in Pathway A. The causality behind this choice is its efficiency; it forms the C-N bond and reduces the intermediate imine in a single pot, directly yielding the desired heterocyclic ring.
Principle of the Reaction
The ketone carbonyl of the heptanoate chain reacts with an ammonia source (ammonium acetate) to form an intermediate imine or enamine. A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), present in the same pot, selectively reduces the protonated imine C=N bond much faster than it reduces the ketone C=O bond. This selectivity is the cornerstone of the reaction's success. The subsequent intramolecular cyclization and reduction lead to the formation of the piperidine ring. Foundational texts like March's Advanced Organic Chemistry provide extensive detail on the mechanism and scope of reductive amination.[3][4][5][6][7]
Caption: Workflow for one-pot reductive amination.
Step-by-Step Methodology
Materials:
-
This compound (1.0 equiv)
-
Ammonium acetate (NH₄OAc, 10 equiv)
-
Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)
-
Methanol (MeOH, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and ammonium acetate (10 equiv).
-
Solvent Addition: Dissolve the solids in anhydrous methanol (approx. 0.1 M concentration relative to the ketoester).
-
Initiation: Stir the solution at room temperature for 30 minutes to facilitate the initial formation of the imine/enamine equilibrium.
-
Reduction: Carefully add sodium cyanoborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and reacts with acid to release hydrogen cyanide gas. The reaction should be kept at a neutral or slightly basic pH.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator.
-
Extraction: Dilute the remaining aqueous residue with dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel to afford the final 2-(2-chloro-3-pyridyl)piperidine product.
Authoritative Grounding & Conclusion
The strategic decision to employ a specific chemical intermediate is a complex one, balancing factors of cost, efficiency, and synthetic flexibility. The use of This compound is emblematic of a convergent synthetic design.
Our analysis concludes the following:
-
This intermediate is exceptionally well-suited for the rapid and high-yield synthesis of a specific target scaffold (2-(2-chloro-3-pyridyl)piperidine) via a robust intramolecular reductive amination.
-
The primary advantages are step-economy and potentially higher overall yields compared to more linear approaches that build the molecule piece by piece.
-
The main trade-off is a lack of flexibility . This pathway is ideal when the target is fixed, but less suitable for creating a diverse library of analogs with different chain lengths or functionalities.
For research groups focused on lead optimization, where creating dozens of related structures is key, the more flexible Pathway B would be superior. However, for process development and scale-up synthesis of a specific, high-value target, the efficiency and cleanliness of the route starting from This compound (Pathway A) make it a highly compelling and authoritative choice. The principles of industrial chemistry, as outlined in resources like Ullmann's Encyclopedia, consistently favor shorter, more efficient routes for large-scale production.[8][9][10]
References
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]
- Smith, M. B. (n.d.). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Google Books.
-
Smith, M. B. (2020). Free Download March's Advanced Organic Chemistry (7th Edition). Chemistry.com.pk. Retrieved from [Link]
- Smith, M. B., & March, J. (n.d.). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Google Books.
-
Wiley-VCH. (n.d.). March's Advanced Organic Chemistry. Wiley-VCH. Retrieved from [Link]
-
ResearchGate. (n.d.). Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloropyridines.
-
Wikipedia. (n.d.). Maleic anhydride. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. RSC Publishing. Retrieved from [Link]
-
ACS Figshare. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2‑Acetyl-6-Substituted Pyridines. Organic Letters. Retrieved from [Link]
-
Scribd. (n.d.). Ullmanns Encyclopedia of Industrial Chemistry Biocides. Fdocuments. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. ebooks.com [ebooks.com]
- 4. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure - Michael B. Smith - Google Books [books.google.com]
- 5. chemistry.com.pk [chemistry.com.pk]
- 6. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure - Michael B. Smith, Jerry March - Google Books [books.google.com.vc]
- 7. Wiley-VCH - March's Advanced Organic Chemistry [wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Ullmann's Encyclopedia of Industrial Chemistry - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
Hazard Characterization and Waste Classification
The first principle of chemical disposal is a thorough understanding of the substance's potential hazards. In the absence of specific toxicological data, a conservative approach is mandated. The structure of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate contains two key functional groups that dictate its classification as hazardous waste.
-
Chlorinated Pyridine Moiety : The presence of a chlorine atom on the pyridine ring places this compound in the category of halogenated organic waste .[1] Halogenated compounds are of particular concern due to their potential for environmental persistence and the formation of toxic byproducts if not disposed of correctly.[2] Pyridine and its derivatives are also known for their potential toxicity.[3][4]
-
Regulatory Framework : Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] All laboratory-generated chemical waste must be managed from "cradle-to-grave," meaning it is tracked from the point of generation to its final, safe disposal.[7]
Given its structure, this compound must be presumed hazardous and managed accordingly to ensure full compliance.[8][9]
Table 1: Chemical Profile and Hazard Summary
| Property | Inferred Data & Rationale | Source |
| Chemical Name | This compound | - |
| Waste Classification | Halogenated Organic Hazardous Waste | [1] |
| Primary Hazards | Potential toxicity (based on pyridine), environmental hazard (halogenated) | [3][4] |
| Recommended Disposal | Incineration via a licensed hazardous waste facility | [4][8][10] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling the compound for disposal, establishing a safe working environment is paramount. All waste handling procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Required PPE includes:
-
Eye Protection : Wear chemical splash goggles or a full-face shield.[11]
-
Hand Protection : Wear chemically resistant gloves. Given the compound's organic nature, nitrile gloves are a minimum requirement. It is best practice to consult a glove manufacturer's resistance chart for specific recommendations against chlorinated and aromatic compounds.
-
Body Protection : A flame-resistant lab coat must be worn and fully fastened.[11]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the most critical step in the laboratory waste management process. Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.[8]
Step 1: Select the Correct Waste Container
-
Use a designated, leak-proof waste container specifically for Halogenated Organic Waste .[1][12]
-
The container must be made of a material compatible with the chemical. Borosilicate glass or a chemically resistant polymer container is recommended. Ensure the container has a secure, vapor-tight screw cap.[13]
Step 2: Label the Container Correctly
-
Proper labeling is a strict regulatory requirement.[8][12] The label must be affixed to the container before any waste is added.
-
The label must include:
-
The words "HAZARDOUS WASTE ".[10]
-
The full chemical name: "this compound". Do not use abbreviations or formulas.
-
A clear statement of the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
The date accumulation started (the day the first drop of waste was added).
-
Step 3: Dispense Waste into the Container
-
Carefully transfer the waste into the labeled container, avoiding splashes.
-
If the compound is dissolved in a solvent, the entire solution must be disposed of in the halogenated waste stream.
-
Crucially, do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers. [1][8]
Step 4: Secure and Store the Container
-
After adding waste, securely close the container. Waste containers must remain closed at all times unless waste is actively being added.[9]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
The SAA must be located at or near the point of generation, away from heat sources or direct sunlight, and within the sight of laboratory personnel.[10][12] Provide secondary containment (such as a spill tray) to mitigate leaks.[1]
Step 5: Arrange for Disposal
-
Once the container is full or waste generation is complete, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.[9]
-
EH&S will work with a licensed hazardous waste disposal company to transport the waste for final treatment.[12]
Final Disposal Pathway: A Rationale for Incineration
The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration at a specialized hazardous waste treatment facility.[4][8]
-
Why Incineration? This process achieves temperatures high enough to completely break down the carbon-chlorine and pyridine ring structures, converting them into less harmful components like carbon dioxide, water, and hydrogen chloride. The resulting acidic gases are then neutralized in a scrubber system before being released. This method prevents the release of persistent and toxic organic pollutants into the environment. Land disposal of such organic wastes is heavily restricted by the EPA.[7][14]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.
Caption: Waste Disposal Decision Workflow.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available from: [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available from: [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]
-
Laboratory Waste Management. Environmental Marketing Services. Available from: [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available from: [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available from: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Available from: [Link]
-
Hazardous waste. Wikipedia. Available from: [Link]
-
EPA Hazardous Waste Management. Axonator. Available from: [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]
-
Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc. Available from: [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. Available from: [Link]
-
Standard Operating Procedure for Chlorinated Solvents. USC Nanofab Wiki. Available from: [Link]
-
ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Eurochlor. Available from: [Link]
-
ECSA New Guidance on Storage and Handling for Chlorinated Solvents - Eurochlor. Eurochlor. Available from: [Link]
-
Ethyl 7-chloro-2-oxoheptanoate | C9H15ClO3. PubChem. Available from: [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. Available from: [Link]
-
Pyridine for Synthesis SDS. Loba Chemie. Available from: [Link]
-
Appendix A: Disposal Procedures by Chemical. UW-La Crosse. Available from: [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available from: [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. Available from: [Link]
- Preparation method of ethyl 7-chloro-2-oxoheptanoate. Google Patents.
Sources
- 1. acewaste.com.au [acewaste.com.au]
- 2. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 3. lobachemie.com [lobachemie.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Hazardous waste - Wikipedia [en.wikipedia.org]
- 6. axonator.com [axonator.com]
- 7. epa.gov [epa.gov]
- 8. emsllcusa.com [emsllcusa.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. ecolink.com [ecolink.com]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 14. epa.gov [epa.gov]
Mastering Safety: A Guide to Personal Protective Equipment for Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
For the modern researcher, safety is not merely a checklist; it is the bedrock of innovation. When handling specialized reagents like Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate, a nuanced understanding of its potential hazards and the corresponding protective measures is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, ensuring that your focus remains on your research, confident in your safety.
Hazard Assessment: Understanding the "Why" Behind the "How"
The molecular structure of this compound suggests several potential hazards that inform our PPE protocol. The presence of a chlorinated pyridine moiety is a primary consideration. Chlorinated organic compounds can be toxic and may pose environmental hazards.[1][2] Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin, potentially causing irritation to the skin, eyes, and respiratory system.[3][4] Ketoesters, while a broad class, can also be irritants.[5]
Therefore, our safety protocol is built on the assumption that this compound may be:
-
Harmful if swallowed.
-
A skin and eye irritant.
-
Potentially harmful if inhaled.
-
Harmful to aquatic life.
This proactive hazard assessment is the cornerstone of a robust safety culture.
The Core Protocol: Your Personal Protective Equipment Ensemble
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound.[6] Each component plays a critical role in your overall protection.
| Protection Level | Required PPE | Rationale and Best Practices |
| Primary Containment | Certified Chemical Fume Hood | All manipulations of the compound should be performed within a properly functioning fume hood to minimize inhalation of potential aerosols or vapors.[3][6] |
| Eye and Face Protection | Safety Goggles / Face Shield | Chemical splash goggles are mandatory at all times.[5][6] For procedures with a heightened risk of splashing, such as transfers of larger volumes, a full-face shield should be used in conjunction with goggles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for their resistance to a wide array of chemicals.[6] Always inspect gloves for any signs of wear or degradation before use and change them frequently. For extended operations, consider the use of double-gloving. |
| Body Protection | Laboratory Coat | A fully buttoned, flame-retardant lab coat is recommended to protect against incidental skin contact.[5][6] |
| Respiratory Protection | NIOSH-Approved Respirator | In the rare event that work cannot be conducted within a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[6] Note that proper fit-testing and training are prerequisites for respirator use. |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a strict, step-by-step procedure minimizes the potential for exposure and accidents.
Workflow for Safe Handling
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Response: Immediate Actions for Exposure and Spills
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Emergency Response Decision Tree
Caption: A decision tree for immediate actions in case of an emergency.
In the event of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4] For eye contact, use an emergency eyewash station for at least 15 minutes and seek prompt medical attention.[3] If inhaled, move to fresh air immediately.[3]
For small spills, contain the material with an inert absorbent and place it in a sealed, labeled container for disposal.[7] For larger spills, evacuate the laboratory and contact your institution's environmental health and safety department.[7]
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[2][7]
-
Waste Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.[7][8]
-
Compatibility: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[8][9]
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name.[7]
-
Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.
By adhering to these protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and scientific excellence within your laboratory.
References
- Benchchem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
- U.S. Environmental Protection Agency. (1987).
- University of Wisconsin-Madison. Hazardous Waste Segregation. Sourced from the University of Wisconsin-Madison website.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Sourced from the University of Illinois Urbana-Champaign website.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- Temple University. Halogenated Solvents in Laboratories.
- Sigma-Aldrich. Ethyl 7-chloro-2-oxoheptanoate.
- Washington State University. Pyridine Safety Data Sheet.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- CHEMM. Personal Protective Equipment (PPE).
- Benchchem. Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters.
- Santa Cruz Biotechnology, Inc. Safety Data Sheet - Ethyl 7-Chloro-2-oxoheptanoate. Sourced from the Santa Cruz Biotechnology website.
- PubChem. Ethyl 7-chloro-2-oxoheptanoate.
- TCI Chemicals. Ethyl 7-Chloro-2-oxoheptanoate.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- Cayman Chemical. (2023). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- ECHEMI. Heptanoic acid, 7-chloro-2-oxo-, ethyl ester SDS, 78834-75-0 Safety Data Sheets.
- University of California, Berkeley. Rules for the Safe Handling of Chemicals in the Laboratory. Sourced from the University of California, Berkeley website.
- ACS Catalysis. (2020). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Sourced from the American Chemical Society website.
- ChemScene. Ethyl 7-chloro-2-oxoheptanoate.
- Kalstein EU. Safety in the Handling of Laboratory Reagents.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
